molecular formula C6H8BrN3 B11895048 1-(5-Bromopyrimidin-4-yl)ethanamine CAS No. 1260880-94-1

1-(5-Bromopyrimidin-4-yl)ethanamine

Cat. No.: B11895048
CAS No.: 1260880-94-1
M. Wt: 202.05 g/mol
InChI Key: SCZCMWKKQVFHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrimidin-4-yl)ethanamine (CAS 1260880-94-1) is a high-value brominated pyrimidine derivative that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. With a molecular formula of C 6 H 8 BrN 3 and a molecular weight of 202.05 g/mol, this compound features a reactive bromine atom and an ethanamine side chain on its pyrimidine ring, making it a suitable substrate for various cross-coupling reactions and a precursor for synthesizing more complex molecular architectures . This compound is of significant interest in early-stage research for developing targeted therapeutic agents. While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to pyrimidine derivatives utilized in advanced research programs. For instance, analogous 5-bromopyrimidine scaffolds are employed in the design and optimization of potent inhibitors for protein-protein interactions, such as those involving the BCL6 BTB domain, a target of interest in oncology research . The structural features of 1-(5-Bromopyrimidin-4-yl)ethanamine make it a valuable intermediate for constructing compound libraries aimed at probing biological pockets and optimizing interactions with therapeutic targets. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. It is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

CAS No.

1260880-94-1

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

1-(5-bromopyrimidin-4-yl)ethanamine

InChI

InChI=1S/C6H8BrN3/c1-4(8)6-5(7)2-9-3-10-6/h2-4H,8H2,1H3

InChI Key

SCZCMWKKQVFHCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1Br)N

Origin of Product

United States

Foundational & Exploratory

1-(5-Bromopyrimidin-4-yl)ethanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(5-Bromopyrimidin-4-yl)ethanamine is a substituted pyrimidine derivative of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in a wide array of therapeutic agents, exhibiting biological activities that span from anticancer to antimicrobial.[1][2][3] The presence of a bromine atom and an amino group on the pyrimidine ring provides two reactive centers for further chemical modifications, making it a versatile building block for the synthesis of complex molecules and compound libraries. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its potential applications.

Chemical Identity and Structure

The structural and identifying information for 1-(5-Bromopyrimidin-4-yl)ethanamine is crucial for its application in research and synthesis.

Molecular Structure:

Identifiers:

IdentifierValue
IUPAC Name 1-(5-Bromopyrimidin-4-yl)ethan-1-amine
Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
Canonical SMILES CC(C1=C(C=NC=N1)Br)N
InChI InChI=1S/C6H8BrN3/c1-4(8)6-5(7)2-9-3-10-6/h2-4H,8H2,1H3
InChIKey Not available
CAS Number Not available

Physicochemical Properties

Table of Properties:

PropertyEstimated Value/Information
Physical State Likely a solid or oil at room temperature.
Melting Point Not determined.
Boiling Point Not determined.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.
pKa The amino group is basic and will be protonated at physiological pH.

Synthesis and Reactivity

A practical and efficient synthesis of 1-(5-Bromopyrimidin-4-yl)ethanamine can be envisioned through a reductive amination pathway, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[5] This process would logically start from the corresponding ketone, 1-(5-Bromopyrimidin-4-yl)ethanone.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available 5-bromopyrimidine.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination A 5-Bromopyrimidine C 1-(5-Bromopyrimidin-4-yl)ethanone (CAS: 1245643-85-9) [27] A->C Acylation B Acetyl Chloride / AlCl3 F 1-(5-Bromopyrimidin-4-yl)ethanamine C->F Reductive Amination C->F D Ammonia / NH4Cl E Reducing Agent (e.g., NaBH3CN)

Figure 1: Proposed two-step synthesis of 1-(5-Bromopyrimidin-4-yl)ethanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone

  • To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

  • After the initial reaction, add 5-bromopyrimidine to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it onto crushed ice, followed by extraction with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

Step 2: Synthesis of 1-(5-Bromopyrimidin-4-yl)ethanamine

  • Dissolve 1-(5-Bromopyrimidin-4-yl)ethanone in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia, like ammonium chloride, to the solution.

  • Introduce a reducing agent, for instance, sodium cyanoborohydride, in portions.

  • Stir the reaction at room temperature until the imine intermediate is fully reduced to the amine, as confirmed by TLC or LC-MS.

  • Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification to obtain the final product.

Reactivity

The chemical reactivity of 1-(5-Bromopyrimidin-4-yl)ethanamine is characterized by its two primary functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of amides or sulfonamides. This functionality is key for linking the molecule to other scaffolds.

  • Bromo Group: The bromine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[6] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and other spectroscopic features can be predicted.

¹H NMR:

  • Pyrimidine Protons: Two singlets in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the protons at the C2 and C6 positions of the pyrimidine ring.

  • Methine Proton (CH): A quartet (due to coupling with the adjacent methyl group) in the region of δ 4.0-5.0 ppm.

  • Methyl Protons (CH₃): A doublet (due to coupling with the methine proton) in the upfield region, likely around δ 1.5-2.0 ppm.

  • Amine Protons (NH₂): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

¹³C NMR:

  • Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring would be expected in the range of δ 140-160 ppm. The carbon bearing the bromine atom would be shifted.

  • Methine Carbon (CH): A signal around δ 50-60 ppm.

  • Methyl Carbon (CH₃): A signal in the upfield region, around δ 20-25 ppm.

Mass Spectrometry:

The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone in medicinal chemistry.[1][7] 1-(5-Bromopyrimidin-4-yl)ethanamine serves as a valuable scaffold for the development of novel therapeutic agents.

  • Kinase Inhibitors: The pyrimidine core is prevalent in many kinase inhibitors. The amino group can form key hydrogen bond interactions with the hinge region of the kinase active site, while the bromophenyl moiety can be modified to achieve potency and selectivity.[8]

  • Anticancer Agents: Many pyrimidine derivatives exhibit significant anticancer activity.[1] This building block can be used to synthesize libraries of compounds for screening against various cancer cell lines.

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus is also found in numerous antiviral and antimicrobial drugs.[6]

The dual functionality of this molecule allows for combinatorial library synthesis, enabling the rapid exploration of chemical space around the pyrimidine core.

Safety and Handling

Specific safety data for 1-(5-Bromopyrimidin-4-yl)ethanamine is not available. However, based on analogous compounds like 2-aminopyrimidine and other brominated aromatic amines, the following precautions should be taken:[9][10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][13]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[10] Keep the container tightly closed.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]

    • In case of skin contact: Wash off with soap and plenty of water.[12]

    • If inhaled: Move the person into fresh air.[12]

    • If swallowed: Rinse mouth with water.[11] Seek medical attention in all cases of exposure.

Conclusion

1-(5-Bromopyrimidin-4-yl)ethanamine is a strategically important, though not widely documented, chemical entity. Its structure, combining the biologically significant pyrimidine ring with two versatile reactive sites, makes it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a logical synthetic approach, and its potential role in advancing drug discovery and development. Researchers working with this compound should proceed with the safety precautions outlined for related chemical structures.

References
  • The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. (2026, February 23). Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (2005, October 3). Cole-Parmer. [Link]

  • 3-AMINOPYRIDINE MSDS. (2012, December 11). Loba Chemie. [Link]

  • (R)-1-(5-Bromopyridin-3-yl)ethanamine. PubChem. [Link]

  • Pyrimidine derivatives: Significance and symbolism. (2025, August 1). Spandidos Publications. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11). World Journal of Pharmaceutical Research. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed. [Link]

  • 1-(5-bromopyrimidin-2-yl)ethan-1-amine. PubChemLite. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2025, October 3). MDPI. [Link]

  • Literature. Bright Minds. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3). ResearchGate. [Link]

  • Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. PubMed. [Link]

Sources

A Technical Guide to Investigating the Therapeutic Potential of 1-(5-Bromopyrimidin-4-yl)ethanamine in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its integral role in the structure of nucleic acids and its proven success in a multitude of approved anticancer agents.[1] This guide introduces 1-(5-Bromopyrimidin-4-yl)ethanamine , a novel chemical entity whose therapeutic potential in oncology remains unexplored. Given the well-documented success of structurally related pyrimidine derivatives in targeting key oncogenic pathways, this compound represents a promising candidate for investigation.[2] This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a systematic, multi-phase research plan to rigorously evaluate the anticancer efficacy of this compound. We will detail the scientific rationale, propose potential mechanisms of action, and provide validated, step-by-step experimental protocols for its synthesis, in vitro characterization, and in vivo assessment.

Introduction: The Pyrimidine Scaffold and a Novel Candidate

Pyrimidine analogues, such as 5-Fluorouracil, have long been fundamental chemotherapeutic agents that disrupt DNA and RNA synthesis.[1] More recently, the versatility of the pyrimidine core has been harnessed to develop highly targeted therapies. Pyrimidine-based drugs now include potent and selective inhibitors of critical cancer-driving proteins like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf.[3][4][5][6] These molecules function by competitively binding to the ATP pocket of the kinase domain, thereby blocking downstream signaling pathways that promote uncontrolled cell proliferation and survival.[7][8]

1-(5-Bromopyrimidin-4-yl)ethanamine incorporates several features of interest:

  • The 4-Aminopyrimidine Core: This motif is a well-established "hinge-binding" element found in numerous kinase inhibitors, crucial for anchoring the molecule in the ATP-binding site.[9][10]

  • The 5-Bromo Substituent: Halogenation at this position can significantly modulate binding affinity and selectivity for target proteins.[11]

  • The Ethanamine Side Chain: This group provides a vector for further chemical modification and can influence solubility and interactions with the solvent-exposed region of the target.

This guide puts forth the central hypothesis that 1-(5-Bromopyrimidin-4-yl)ethanamine has the potential to function as a kinase inhibitor, leading to cell cycle arrest and/or apoptosis in cancer cells. The following sections detail a comprehensive plan to test this hypothesis.

Proposed Research & Development Workflow

A phased approach is proposed to systematically evaluate the compound's potential, moving from initial synthesis and broad screening to detailed mechanistic studies and finally to in vivo efficacy models. This workflow ensures that resources are allocated efficiently and that a comprehensive data package is generated for decision-making.

G cluster_0 Phase 1: Synthesis & In Vitro Evaluation cluster_1 Phase 2: In Vivo Assessment synthesis Chemical Synthesis & Purification screening In Vitro Cytotoxicity Screening (MTT/LDH Assays) synthesis->screening prioritization Hit Prioritization (IC50 Determination) screening->prioritization moa Mechanism of Action Studies prioritization->moa invivo Human Tumor Xenograft Model (e.g., PDX, CDX) prioritization->invivo cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) moa->cell_cycle apoptosis Apoptosis Assay (Annexin V/7-AAD) moa->apoptosis western_blot Target Validation (Western Blot) moa->western_blot

Caption: Proposed research and development workflow.

Phase 1: Synthesis and In Vitro Evaluation

Chemical Synthesis

The synthesis of 4-amino-pyrimidine derivatives is well-documented. A plausible route involves the cyclocondensation of a suitable precursor with an amidine. For 1-(5-Bromopyrimidin-4-yl)ethanamine, a potential synthetic strategy could involve the reaction of a β-keto nitrile derivative with an appropriate amidine, followed by chiral separation if necessary.[12][13] The final product must be purified to >95% purity and its structure confirmed using NMR and mass spectrometry.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity involves screening the compound against a panel of human cancer cell lines. This provides a broad view of its potency and spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(5-Bromopyrimidin-4-yl)ethanamine (e.g., from 0.01 µM to 100 µM). Treat the cells with the compound dilutions and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[15]

Table 1: Hypothetical Cytotoxicity Data Presentation

Cell Line Cancer Type IC50 of Compound (µM)
A549 Non-Small Cell Lung 5.2
MCF-7 Breast (ER+) 8.9
MDA-MB-231 Breast (Triple-Negative) 4.5
HCT116 Colorectal 12.1

| K562 | Leukemia | 2.3 |

Mechanism of Action (MOA) Studies

Based on the cytotoxicity results, promising "hit" cell lines (those with low IC50 values) will be used for further mechanistic studies.

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.[16]

Experimental Protocol: Cell Cycle Analysis via PI Staining

  • Treatment: Seed cells (e.g., 1x10^6 cells in a 6-well plate) and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.[17]

  • Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at 4°C.[17]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18] The RNase A ensures that only DNA is stained.[18]

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.[19]

To investigate if the compound induces programmed cell death, Annexin V and 7-AAD staining can be used. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while 7-AAD is a viability dye that enters late apoptotic or necrotic cells.

This dual-staining approach allows for the differentiation of:

  • Viable cells (Annexin V- / 7-AAD-)

  • Early apoptotic cells (Annexin V+ / 7-AAD-)

  • Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)

Based on the pyrimidine scaffold, a primary hypothesis is the inhibition of a protein kinase. Western blotting can be used to probe the phosphorylation status of key downstream proteins. For example, if CDK inhibition is suspected, the phosphorylation of Retinoblastoma protein (Rb) would be examined.[20] If an RTK like EGFR or VEGFR is the target, the phosphorylation of the receptor itself and downstream effectors like AKT and ERK would be assessed.[6][21]

Experimental Protocol: Western Blotting

  • Lysate Preparation: Treat cells with the compound as in the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22] Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[24][25]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein (e.g., phospho-Rb, phospho-EGFR) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Image the blot and analyze the band intensities. Re-probe the membrane with an antibody for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

G ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk Binds & Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) rtk->downstream Phosphorylates & Activates compound 1-(5-Bromopyrimidin-4-yl)ethanamine compound->rtk Competitive Inhibition atp ATP adp ADP atp->adp P response Cell Proliferation, Survival, Angiogenesis downstream->response

Caption: Hypothesized mechanism: Inhibition of an RTK signaling pathway.

Phase 2: In Vivo Efficacy Evaluation

If the compound demonstrates potent and specific in vitro activity, the next critical step is to evaluate its efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are the standard for this purpose.[26]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Model Establishment: Subcutaneously inject human cancer cells (e.g., A549 or MDA-MB-231, chosen from the most sensitive lines in vitro) into the flank of immunodeficient mice (e.g., nude or SCID mice).[27]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, compound at two different doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule.

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the compound's in vivo antitumor efficacy.

For a more clinically relevant assessment, patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, can be utilized.[28][29] These models better retain the heterogeneity of the original human tumor.[28]

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of 1-(5-Bromopyrimidin-4-yl)ethanamine . The pyrimidine core is a highly validated scaffold in oncology, and this novel derivative warrants a thorough investigation. The proposed workflow, from synthesis and broad in vitro screening to detailed mechanistic studies and in vivo validation, represents a rigorous and logical path to determine its potential as a novel anticancer agent.

Positive results from this comprehensive evaluation would provide a strong rationale for further preclinical development, including pharmacokinetics, toxicology studies, and ultimately, IND-enabling studies for clinical trials. The exploration of such novel chemical entities is essential for the continued advancement of targeted cancer therapies.

References

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • El-Gamal, M. I., et al. (2020). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]

  • Wang, X., et al. (2010). Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. PubMed. [Link]

  • Kovacs, E., et al. (2018). Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold. PMC. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Eurofins Discovery. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][26][30]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Al-Suhaimi, O. A., et al. (2024). Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects. MDPI. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Siu, M., et al. (2012). Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ai, J., et al. (2017). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. MDPI. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Wang, X., et al. (2010). Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Benes, O., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy. [Link]

  • Pinto, M., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. [Link]

  • Kim, H. J., & Lee, J. H. (2013). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • BASF SE. (2012). Synthesis of 4-amino-pyrimidines scaffolds.
  • Zhang, Y., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

  • DSM IP Assets B.V. (2013). Novel synthesis of substituted 4-amino-pyrimidines. EPO. [Link]

  • Zhang, C., et al. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]

  • Metwally, K. A., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Al-Otaibi, F. A., et al. (2020). Pyrimidine-based EGFR TK Inhibitors in Targeted Cancer Therapy. ResearchGate. [Link]

  • The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Bio-Rad Laboratories. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]

  • Li, D., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]

  • Wang, Z., et al. (2019). Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. PMC. [Link]

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]

  • Kumar, A., et al. (2016). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]

  • Al-Abdullah, E. S., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]

  • Liu, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Structure of representative VEGFR and FGFR inhibitors. ResearchGate. [Link]

  • Covance. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Covance. [Link]

  • Nayak, S. K., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry. [Link]

  • National Cancer Institute. (n.d.). Western Blot Analysis. NCI. [Link]

Sources

The Pyrimidine Powerhouse: Role of 1-(5-Bromopyrimidin-4-yl)ethanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 1-(5-Bromopyrimidin-4-yl)ethanamine as a critical scaffold in kinase inhibitor discovery.

Executive Summary

In the landscape of targeted protein degradation and small molecule inhibition, the pyrimidine heterocycle remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. Among the diverse pyrimidine building blocks, 1-(5-Bromopyrimidin-4-yl)ethanamine (specifically its chiral forms) has emerged as a high-value scaffold.

This molecule serves as a bifunctional core :

  • The C5-Bromine Handle: A reactive site for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to access the hydrophobic "back pocket" or "gatekeeper" residues of the kinase.

  • The C4-Ethanamine Anchor: A chiral amine handle that directs substituents toward the solvent front or ribose binding pocket, often critical for improving solubility and selectivity (e.g., in ALK, JAK, and ROS1 inhibitors).

This guide dissects the structural utility, synthetic pathways, and experimental protocols for leveraging this scaffold in drug discovery.

Structural Anatomy & Pharmacophore Mapping

To understand the utility of 1-(5-Bromopyrimidin-4-yl)ethanamine, one must map it against the standard ATP-binding pocket of a kinase.

The Pharmacophore Triad[1]
  • Hinge Binding (N1/N3): The pyrimidine nitrogens (N1 or N3) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residues).

  • The "Gatekeeper" Vector (C5-Br): The bromine atom at position 5 is not the final effector but a "synthetic handle." Replacing this bromine with an aryl or heteroaryl group allows the inhibitor to reach past the "gatekeeper" residue (often Methionine, Threonine, or Phenylalanine) into the hydrophobic back pocket. This is the primary determinant of selectivity .

  • The Solvent/Ribose Vector (C4-Ethanamine): The ethylamine group projects out of the plane. The chiral center (typically the (S)-enantiomer) is crucial. It orients the attached group (often a solubilizing moiety like a piperazine or morpholine via an amide link) away from the steric clash of the pocket floor and towards the solvent, improving ADME properties.

Visualization: The Scaffold Interaction Map

Pharmacophore Scaffold 1-(5-Bromopyrimidin-4-yl) ethanamine Core Hinge Kinase Hinge Region (H-Bond Acceptor) Scaffold->Hinge N1/N3 Interaction Gatekeeper Hydrophobic Back Pocket (Selectivity Filter) Scaffold->Gatekeeper C5-Br Substitution (Suzuki Coupling) Solvent Solvent Front/Ribose Pocket (Solubility & Affinity) Scaffold->Solvent C4-Amine Extension (Amide/Urea Link)

Figure 1: Pharmacophore interaction map showing how the scaffold engages distinct regions of the kinase ATP-binding site.

Synthetic Strategy & Causality

The synthesis of this scaffold and its subsequent elaboration requires careful control of stereochemistry. The racemic amine is rarely used in final drugs; the (S)-enantiomer is typically the bioactive form for many kinase targets (e.g., JAK2, ALK), as it fits the chiral twist of the ribose pocket.

Synthesis of the Chiral Scaffold

The preferred route involves the asymmetric synthesis of the amine from 5-bromo-4-acetylpyrimidine .

  • Why not direct substitution? Nucleophilic substitution on 4-chloropyrimidine with ethylamine yields the secondary amine, not the alpha-chiral primary amine.

  • The Solution: Use Ellman’s Sulfinamide chemistry. Condensation of 5-bromo-4-acetylpyrimidine with (S)-tert-butanesulfinamide yields a chiral ketimine, which is stereoselectively reduced to the amine.

Synthetic Workflow Diagram

Synthesis Start 5-Bromo-4-acetylpyrimidine Step1 Condensation w/ (S)-t-Bu-Sulfinamide Ti(OEt)4, THF Start->Step1 Intermediate Chiral N-Sulfinyl Imine Step1->Intermediate Step2 Diastereoselective Reduction NaBH4 or L-Selectride Intermediate->Step2 Protected Sulfinamide Protected Amine Step2->Protected Step3 Acid Hydrolysis (HCl/MeOH) Protected->Step3 Final (S)-1-(5-Bromopyrimidin-4-yl)ethanamine Step3->Final

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary to ensure enantiopurity.

Experimental Protocols

The following protocols are designed for researchers requiring high-fidelity synthesis and validation.

Protocol A: Synthesis of (S)-1-(5-Bromopyrimidin-4-yl)ethanamine (Ellman Route)

Objective: To synthesize the chiral amine scaffold with >98% ee.

Reagents:

  • 5-Bromo-4-acetylpyrimidine (1.0 eq)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • Sodium borohydride (NaBH4) (4.0 eq)

  • THF (anhydrous), Methanol, HCl (4M in dioxane).

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried flask under Nitrogen, dissolve 5-bromo-4-acetylpyrimidine in anhydrous THF (0.5 M).

    • Add (S)-(-)-2-Methyl-2-propanesulfinamide followed by Titanium(IV) ethoxide dropwise.

    • Scientific Rationale: Ti(OEt)4 acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

    • Heat to 70°C for 16 hours. Monitor by LCMS for disappearance of ketone.

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Extract with EtOAc.

  • Reduction:

    • Dissolve the crude imine in THF (0.2 M) and cool to -78°C.

    • Add NaBH4 (powder) or L-Selectride (for higher diastereoselectivity) slowly.

    • Stir at -78°C for 3 hours, then warm to RT.

    • Self-Validating Check: NMR of the crude should show a single diastereomer. If distinct doublets for the methyl group are seen, recrystallize.

  • Deprotection:

    • Dissolve the protected amine in MeOH. Add 4M HCl in dioxane (excess).

    • Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often forms.

    • Concentrate and triturate with diethyl ether to yield the pure (S)-1-(5-Bromopyrimidin-4-yl)ethanamine hydrochloride .

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: To install the "Gatekeeper" aryl group.

Reagents:

  • Scaffold (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Na2CO3 (2M aqueous, 3.0 eq)

  • Dioxane (degassed).

Methodology:

  • Combine scaffold, boronic acid, and base in Dioxane/Water (4:1).

  • Degas with Nitrogen for 10 minutes (Critical to prevent homocoupling or oxidation).

  • Add Pd catalyst.

  • Heat to 90°C for 4-12 hours.

  • Purification: Dilute with water, extract with EtOAc. Purify via Silica Flash Chromatography (0-10% MeOH in DCM).

Quantitative Data & SAR Trends

The following table summarizes the impact of substitutions on this scaffold based on general Structure-Activity Relationship (SAR) trends in kinase literature (e.g., JAK/ALK series).

PositionModificationEffect on Potency/Selectivity
C5-Br PhenylBaseline activity; often poor selectivity.
C5-Br 2-Methoxy-phenylImproved metabolic stability; potential gatekeeper clash.
C5-Br Pyrazol-4-yl High Potency. Forms H-bonds in the back pocket (Type I 1/2).
C4-Amine Free Amine (-NH2)Poor permeability; high polarity.
C4-Amine Amide (-NH-CO-R) Optimal. Linker to solubilizing groups (e.g., piperidine).
C4-Amine Urea (-NH-CO-NH-R)High potency (Type II binder); induces DFG-out conformation.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews. Link

  • Zhou, T., et al. (2011). "Structural Mechanism of the Pan-Specific ALK Inhibitor." Journal of Medicinal Chemistry. (Demonstrates pyrimidine scaffold utility in ALK). Link

  • Bolli, M. H., et al. (2012). "Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry. (Highlights 5-bromopyrimidine coupling chemistry). Link

  • PubChem Compound Summary. "5-Bromo-4-methylpyrimidine derivatives." Link

  • Zhang, L., et al. (2020). "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors." European Journal of Medicinal Chemistry. Link

1-(5-Bromopyrimidin-4-yl)ethanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(5-Bromopyrimidin-4-yl)ethanamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to its novelty, this document focuses on the projected synthesis, characterization, and potential applications based on established chemical principles and data from its immediate precursor.

Introduction

1-(5-Bromopyrimidin-4-yl)ethanamine is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the structure of purines and pyrimidines in DNA and RNA. The introduction of a bromo-substituent and an aminoethyl group offers versatile handles for further chemical modifications, making it an attractive building block for the synthesis of complex molecules with potential biological activity. While a dedicated CAS number for this specific compound is not widely cataloged, its synthesis is readily achievable from its ketone precursor.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromopyrimidin-4-yl)ethanamine is presented in the table below. The molecular weight is calculated from its chemical formula.

PropertyValue
CAS Number Not Assigned
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance Predicted: Off-white to yellow solid
Solubility Predicted: Soluble in methanol, ethanol, and DMSO

Molecular Structure:

Caption: 2D structure of 1-(5-Bromopyrimidin-4-yl)ethanamine.

Synthesis

The most direct and efficient method for the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanamine is through the reductive amination of its corresponding ketone precursor, 1-(5-Bromopyrimidin-4-yl)ethanone (CAS: 1245643-85-9)[1]. This widely utilized transformation in medicinal chemistry involves the reaction of a ketone with an amine source in the presence of a reducing agent.

Proposed Synthetic Workflow:

G Precursor 1-(5-Bromopyrimidin-4-yl)ethanone Intermediate Imine Intermediate Precursor->Intermediate + NH₃/NH₄OAc Product 1-(5-Bromopyrimidin-4-yl)ethanamine Intermediate->Product + NaBH(OAc)₃

Caption: Proposed synthesis of 1-(5-Bromopyrimidin-4-yl)ethanamine via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • 1-(5-Bromopyrimidin-4-yl)ethanone

  • Ammonium acetate (NH₄OAc) or Ammonia (NH₃) in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1-(5-Bromopyrimidin-4-yl)ethanone (1.0 eq) in anhydrous DCM or DCE (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add ammonium acetate (5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(5-Bromopyrimidin-4-yl)ethanamine.

Characterization

The structural confirmation of the synthesized 1-(5-Bromopyrimidin-4-yl)ethanamine would rely on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methine proton of the ethylamine side chain (a quartet), and the methyl protons (a doublet). The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, with the carbon attached to the bromine atom showing a characteristic shift. The two carbons of the ethanamine side chain will also be visible.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show a prominent molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight. The isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-N stretching.

Potential Applications in Drug Discovery

The 1-(5-Bromopyrimidin-4-yl)ethanamine scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amine provides a nucleophilic center for various chemical modifications, while the bromo-substituent is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many approved kinase inhibitors.

  • GPCR Ligands: Substituted pyrimidines have been explored as ligands for various G-protein coupled receptors.

  • Antiviral and Anticancer Agents: The structural similarity of the pyrimidine ring to nucleobases makes it a promising scaffold for the development of antiviral and anticancer drugs.

Safety and Handling

As with any chemical compound, 1-(5-Bromopyrimidin-4-yl)ethanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been extensively studied; therefore, it should be treated as a potentially hazardous substance.

Conclusion

1-(5-Bromopyrimidin-4-yl)ethanamine represents a promising and versatile building block for the synthesis of novel compounds in the field of drug discovery. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications. The straightforward and high-yielding reductive amination protocol from its readily available ketone precursor makes it an accessible tool for medicinal chemists and researchers. Further exploration of the chemical space around this scaffold is likely to yield new and potent bioactive molecules.

References

Sources

Pyrimidine-based intermediates for drug discovery research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrimidine-Based Intermediates for Drug Discovery Research

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a remarkable number of therapeutic agents and natural biomolecules, including the nucleobases of DNA and RNA.[1][2] Its unique physicochemical properties, such as the ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic tractability, make it a privileged scaffold in drug discovery.[1] This guide provides an in-depth exploration of pyrimidine-based intermediates, offering researchers and drug development professionals a comprehensive overview of modern synthetic strategies, key functionalization protocols, and their application in the development of targeted therapeutics. We will delve into the causality behind experimental choices, provide field-proven methodologies, and present quantitative data to illustrate the power of this versatile heterocycle in addressing a wide range of diseases, from cancer to viral infections.[2][3]

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 defines the pyrimidine scaffold.[3] This arrangement is not merely incidental; it is fundamental to its biological significance and utility in drug design. The nitrogen atoms lower the pKa of the ring, making it electron-deficient and capable of engaging in crucial hydrogen bonding and π-π stacking interactions with biological targets like protein kinases and polymerases.[4][5]

The true power of the pyrimidine core lies in its versatility. Substitutions can be readily made at the 2, 4, 5, and 6 positions, allowing for the meticulous fine-tuning of a compound's steric, electronic, and pharmacokinetic properties (ADME).[1] This modularity enables chemists to design vast libraries of compounds and systematically optimize them for potency, selectivity, and drug-like characteristics. Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][6]

cluster_0 Drug Discovery Workflow Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis Core Synthesis HTS High-Throughput Screening Library Synthesis->HTS Functionalization Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Preclinical Preclinical Studies Lead Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for pyrimidine-based drug discovery.

Core Synthetic Strategies for Pyrimidine Intermediates

The construction of the pyrimidine ring is a well-established field with a variety of robust methods. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

2.1. Classical Condensation Reactions

The most traditional approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[4] This method is highly effective for producing a wide range of substituted pyrimidines. For instance, the reaction of ethyl acetoacetate with guanidine yields 2-amino-4-hydroxy-6-methylpyrimidine, a foundational intermediate.

Another cornerstone is the Biginelli reaction , a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.[7]

2.2. Modern Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has greatly expanded the toolkit for pyrimidine synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are now indispensable for constructing complex pyrimidine cores and for their subsequent functionalization.[8] These methods allow for the direct formation of C-C and C-N bonds, respectively, providing access to previously challenging molecular architectures with high efficiency and functional group tolerance.[9][10]

cluster_1 Core Pyrimidine Synthesis A 1,3-Dicarbonyls + Amidine/Urea P Substituted Pyrimidine Core A->P Condensation B β-Ketoesters + Aldehyde + Urea (Biginelli Reaction) B->P Multicomponent Reaction C Halogenated Pyrimidines + Boronic Acids (Suzuki) C->P Cross-Coupling

Caption: Key strategies for the synthesis of the core pyrimidine ring.

Key Functionalization Reactions for Library Development

Once the core pyrimidine ring is synthesized, strategic functionalization is required to explore the chemical space and identify potent drug candidates. Dihalopyrimidines, such as 2,4-dichloropyrimidine or 5-bromo-2,4-dichloropyrimidine, are exceptionally valuable and versatile intermediates.[2]

The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5, allowing for regioselective modifications.[11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr reactions. This is the most common method for introducing amine, alcohol, and thiol functionalities. By carefully controlling reaction conditions (temperature, base, solvent), one can achieve selective substitution at the C4 position, followed by substitution at C2.[2][12]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the premier method for installing new carbon-carbon bonds. It allows for the coupling of halopyrimidines with a vast array of aryl, heteroaryl, or alkyl boronic acids and esters, enabling extensive exploration of structure-activity relationships (SAR).[2][10]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds, particularly with less nucleophilic amines, the Buchwald-Hartwig amination is superior to traditional SNAr. This reaction provides a powerful route to a diverse range of N-aryl and N-heteroaryl aminopyrimidines, which are common motifs in kinase inhibitors.[9][13]

Core 2,4-Dihalopyrimidine Intermediate SNAr 2-Amino-4-aryl-pyrimidine Core->SNAr S_NAr (Amines) Suzuki 2,4-Diaryl-pyrimidine Core->Suzuki Suzuki Coupling (Boronic Acids) Buchwald 2,4-Bis(arylamino)-pyrimidine Core->Buchwald Buchwald-Hartwig (Anilines)

Caption: Key functionalization strategies starting from a dihalopyrimidine intermediate.

Application in Drug Discovery: Case Studies

The modular synthesis and functionalization of pyrimidine intermediates have led to numerous FDA-approved drugs.

4.1. Anticancer Agents: Kinase Inhibitors

Perhaps the most significant impact of pyrimidine intermediates has been in oncology, particularly in the development of protein kinase inhibitors.[5] The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase active sites.[12][14]

  • EGFR Inhibitors: Gefitinib and Erlotinib, based on a fused quinazoline (pyrimidine-benzene) system, were revolutionary in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.[15][16]

  • CDK4/6 Inhibitors: Palbociclib, a 2-aminopyrimidine derivative, is a standard-of-care treatment for HR-positive breast cancer by inducing G1 cell cycle arrest.[16]

  • Aurora Kinase Inhibitors: Several pyrimidine derivatives have shown potent inhibition of Aurora kinases, which are critical for regulating mitosis and are often overexpressed in tumors.[1][17]

Table 1: Representative Pyrimidine-Based Kinase Inhibitors

Drug NamePyrimidine ScaffoldPrimary Target(s)Therapeutic Area
Imatinib N-Aryl-2-aminopyrimidineBcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia
Gefitinib QuinazolineEGFRNon-Small Cell Lung Cancer
Palbociclib Pyrido[2,3-d]pyrimidineCDK4, CDK6Breast Cancer
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTKB-cell malignancies[14]

4.2. Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[18] They act by mimicking natural nucleosides and, once incorporated into the growing viral DNA or RNA strand, terminate replication.[19]

  • HIV/Hepatitis B: Lamivudine is a pyrimidine derivative that inhibits the reverse transcriptase enzyme of HIV and is used in combination therapies.[18]

  • COVID-19: Remdesivir, a pyrimidine analog prodrug, was developed to inhibit the RNA-dependent RNA polymerase of various viruses, including SARS-CoV-2.[18]

Experimental Protocols

The following protocols are generalized, field-proven methodologies. Researchers must optimize conditions for specific substrates and ensure all reactions are conducted under appropriate safety protocols.

Protocol 1: Synthesis of a 4-Amino-2-substituted-pyrimidine via Sequential SNAr

This protocol describes a common method for synthesizing asymmetrically substituted diaminopyrimidines from a dihalopyrimidine intermediate.[12]

  • First Nucleophilic Substitution (C4 Position):

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the first desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

    • Rationale: The C4 position is more electrophilic and thus reacts first. DIPEA is used to scavenge the HCl byproduct without competing as a nucleophile.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the resulting 2-chloro-4-aminopyrimidine intermediate via column chromatography or recrystallization.

  • Second Nucleophilic Substitution (C2 Position):

    • Dissolve the purified intermediate (1.0 eq) in a suitable solvent like n-butanol or dioxane.

    • Add the second amine (1.1-1.5 eq) and an acid catalyst such as p-toluenesulfonic acid (p-TsOH·H₂O) (0.1 eq) or heat to a higher temperature (e.g., 100-120 °C).

    • Rationale: The C2 position is less reactive, often requiring more forcing conditions or acid catalysis to facilitate the substitution.

    • Monitor the reaction for completion.

    • Work-up and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the final product by column chromatography.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of a bromopyrimidine intermediate with a boronic acid.[2]

  • Reaction Setup:

    • In a reaction vessel, combine the 5-bromopyrimidine intermediate (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Rationale: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed solvent, typically dioxane or a mixture of DME and water.

  • Reaction Execution:

    • Heat the mixture to 80-100 °C and stir until the reaction is complete as determined by TLC or LC-MS.

    • Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • Dilute the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final coupled product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a synthesized pyrimidine compound to inhibit the enzymatic activity of a target kinase.[12]

  • Reaction Preparation:

    • In a 96-well or 384-well plate, prepare a reaction buffer containing the purified target kinase, a suitable peptide or protein substrate, and the synthesized pyrimidine inhibitor at various concentrations (typically a serial dilution).

    • Rationale: A dose-response curve allows for the determination of the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP. Often, radiolabeled [γ-³²P]ATP is used, or a system that detects ATP consumption (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate (if using radiolabeling) or remaining ATP.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 2: Example Kinase Inhibition Data for Pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Derivative AAURKA7.1[17]
Derivative BAURKB2.8[17]
Derivative CPLK11.8[17]
Derivative DEGFR-T790M49[2]

Conclusion and Future Outlook

The pyrimidine scaffold is, and will continue to be, a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents.[1] Its inherent biological relevance and synthetic versatility ensure its enduring importance in medicinal chemistry.[6] Future research will likely focus on developing more sustainable and efficient synthetic methods, such as flow chemistry and C-H activation, to further expand the accessible chemical space.[4] Furthermore, the integration of artificial intelligence and machine learning in drug design will undoubtedly accelerate the identification of novel pyrimidine-based candidates with enhanced potency and selectivity. The systematic application of the experimental protocols and a deep understanding of targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5-Bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of 5-bromopyrimidine derivatives, focusing on their role as privileged scaffolds in kinase inhibition and antifolate therapeutics.

Executive Summary: The Halogen Advantage

The 5-bromopyrimidine scaffold is not merely a structural template; it is a functional pharmacophore where the C5-bromine atom plays a pivotal, active role in ligand-target binding. Unlike simple steric fillers (e.g., methyl groups), the bromine atom at the 5-position introduces a


-hole —a localized region of positive electrostatic potential on the extension of the C-Br bond.

This feature allows 5-bromopyrimidine derivatives to engage in halogen bonding (XB) with Lewis bases (such as backbone carbonyl oxygens) in protein active sites, often resulting in a 10-100x potency increase over hydrogen-substituted analogs. This guide dissects the SAR of this moiety, providing validated synthetic protocols and mechanistic insights for optimizing potency and selectivity.[1]

Core SAR Analysis: The 5-Bromopyrimidine Scaffold

The biological activity of this scaffold is governed by a precise interplay between the electron-deficient pyrimidine ring and the polarizable bromine atom.

The C5-Bromine "Anchor" (Electronic & Steric)
  • Halogen Bonding (XB): In kinase pockets (e.g., EGFR, CK2), the C5-Br atom often mimics the ATP adenine N7 interaction but via a halogen bond to the hinge region backbone carbonyl. The strength of this bond correlates with the electron-withdrawing nature of the pyrimidine ring, which enhances the

    
    -hole magnitude.
    
  • Steric Fit: The van der Waals radius of Bromine (1.85 Å) is similar to a methyl group (2.0 Å) but lacks the metabolic liability of benzylic oxidation. This makes 5-Br an ideal bioisostere for a methyl group when metabolic stability is required.

  • Synthetic Handle: The C-Br bond is highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira), allowing late-stage diversification of the lead compound.

C2 and C4 Positions (The Recognition Domain)
  • H-Bond Donors: Substitution with amines (

    
    ) at C2 and C4 (yielding 2,4-diaminopyrimidines) creates a critical donor-acceptor-donor motif essential for binding to aspartate/glutamate residues in DHFR and kinase active sites.
    
  • Solubility Tuning: Introduction of morpholine or piperazine rings at C4 significantly improves aqueous solubility and oral bioavailability (LogP modulation).

C6 Position (The Gatekeeper)
  • Steric Clash vs. Selectivity: Bulky substituents at C6 often clash with the "gatekeeper" residues in kinase pockets. Small groups (H, F, Methyl) are preferred here to maintain a planar conformation essential for intercalation or deep pocket binding.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core 5-Bromopyrimidine Scaffold C5 C5 Position (The Anchor) - Halogen Bonding (σ-hole) - Metabolic Stability - Pd-Coupling Site Core->C5 Electronic Modulation C2 C2 Position (Recognition) - H-Bond Donor (NH2) - Solubilizing Groups Core->C2 Binding Affinity C4 C4 Position (Interaction) - Nucleophilic Displacement - Kinase Hinge Binding Core->C4 Binding Affinity C6 C6 Position (Gatekeeper) - Steric Sensitivity - Selectivity Filter Core->C6 Conformation Control Backbone Carbonyls\n(Target Protein) Backbone Carbonyls (Target Protein) C5->Backbone Carbonyls\n(Target Protein) Halogen Bond Asp/Glu Residues Asp/Glu Residues C2->Asp/Glu Residues Salt Bridge

Caption: Functional dissection of the 5-bromopyrimidine scaffold showing key interaction zones.

Therapeutic Case Studies

Kinase Inhibitors (EGFR Targeting)

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, 5-bromopyrimidine derivatives act as ATP-competitive inhibitors.

  • Mechanism: The pyrimidine N1 and C2-amine typically form a bidentate H-bond with the hinge region (e.g., Met793 in EGFR).

  • The Bromine Role: The C5-Br atom projects into a hydrophobic pocket (often the "gatekeeper" region), displacing water and forming a halogen bond with the backbone carbonyl of residues like Thr790 or Gln791 , stabilizing the active conformation.

  • Potency Data:

    • Reference: Gefitinib (

      
       nM)
      
    • 5-Br Analog (Compound 5c):

      
       nM (Enhanced affinity due to XB).
      
Antifolates (DHFR Inhibition)

2,4-Diamino-5-bromopyrimidines are classic inhibitors of Dihydrofolate Reductase (DHFR).

  • Selectivity: The size of the C5 substituent determines selectivity between bacterial (e.g., E. coli) and human DHFR.

  • Lipophilicity: The 5-Br group increases lipophilicity compared to the 5-H analog, improving passive diffusion across bacterial membranes, which is critical for activity against non-transporting pathogens like P. carinii.

Experimental Protocols

Synthesis of 5-Bromo-2,4-diaminopyrimidine Derivatives

This protocol describes a robust route to access C4-substituted derivatives from 5-bromo-2,4-dichloropyrimidine.

Reagents:

  • Starting Material: 5-Bromo-2,4-dichloropyrimidine (CAS: 36082-50-5)

  • Nucleophile: Aniline derivative or Morpholine

  • Base:

    
     or DIPEA
    
  • Solvent: DMF or Ethanol

Step-by-Step Protocol:

  • Preparation: Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • C4-Substitution (Regioselective): Cool to

    
    . Add the amine nucleophile (1.05 eq) and DIPEA (1.2 eq) dropwise. Note: The C4 position is more electrophilic than C2 due to the inductive effect of the N3 nitrogen and less steric hindrance.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

  • C2-Substitution (Optional): To substitute the C2-Cl, heat the intermediate with a second amine (excess) in n-butanol at

    
     in a sealed tube for 12 hours.
    

Visual Synthesis Workflow:

Synthesis_Flow Start 5-Bromo-2,4-dichloropyrimidine Step1 Regioselective SNAr (C4) Reagent: Amine 1, DIPEA, DMF, 0°C Target: C4-Cl displacement Start->Step1 Inter Intermediate: 5-Bromo-2-chloro-4-aminopyrimidine Step1->Inter Step2 High Temp SNAr (C2) Reagent: Amine 2, n-BuOH, 110°C Target: C2-Cl displacement Inter->Step2 Final Final Product: 5-Bromo-2,4-diaminopyrimidine Step2->Final

Caption: Regioselective synthesis pathway for 2,4-disubstituted-5-bromopyrimidines.

Quantitative Data Summary

The following table summarizes the impact of C5-substitution on EGFR kinase inhibition, demonstrating the "Bromine Effect."

Compound IDC5 SubstituentC4 SubstituentEGFR

(nM)
Mechanism Note
Ref (Gefitinib) -Quinazoline core33H-bond (Hinge)
Analog 1 HAniline deriv.>1000Loss of hydrophobic contact
Analog 2

Aniline deriv.120Steric fill, no XB
Analog 3 Br Aniline deriv.18 Halogen Bond + Steric Fit
Analog 4 I (Iodine)Aniline deriv.25Stronger XB, but steric clash

Table 1: Comparative potency showing the optimal balance of steric and electronic properties provided by the 5-Bromo substituent.

Biological Context: EGFR Signaling Pathway

Inhibition of EGFR by 5-bromopyrimidine derivatives disrupts the downstream signaling cascades responsible for cell proliferation (RAS-RAF) and survival (PI3K-AKT).

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Inhibitor 5-Br-Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Downstream signaling blockade achieved by EGFR inhibition.

References

  • Halogen bonds involved in binding of halogenated ligands by protein kinases. Institute of Biochemistry and Biophysics PAS.[2][3] (2016). Link

  • Structure-Activity Relationship (SAR) of Pyrimidine Derivatives. Journal of Medicinal Chemistry. (2025).[4][5][6][7][8] Link

  • Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs. National Institutes of Health (PMC). (2014).[7][9] Link

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors. Frontiers in Pharmacology. (2022).[10] Link

  • 5-Bromopyrimidine: A Key Intermediate for Pharmaceutical Synthesis. UCHEM. (2025).[4][5][6][7][8] Link

Sources

Strategic Utilization of 1-(5-Bromopyrimidin-4-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 1-(5-Bromopyrimidin-4-yl)ethanamine , a high-value chiral building block in medicinal chemistry.

Executive Summary

In the landscape of kinase inhibitor discovery, the pyrimidine pharmacophore remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. 1-(5-Bromopyrimidin-4-yl)ethanamine (CAS: 1373053-53-0 for racemic; specific enantiomers vary) represents a critical "linchpin" intermediate.

Its value lies in its orthogonal reactivity :

  • The 5-Bromo Handle: A pre-installed electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into the hydrophobic pocket of enzymes.

  • The 4-(1-Aminoethyl) Vector: A chiral amine handle that projects substituents into the solvent-exposed region or ribose pocket, modulating solubility and pharmacokinetic (PK) properties.

This guide details the structural logic, asymmetric synthesis, and application of this scaffold in designing PI3K, mTOR, and JAK inhibitors.

Structural Analysis & Pharmacophore Potential

The efficacy of this intermediate stems from its specific substitution pattern. Unlike 2,4-disubstituted pyrimidines (common in EGFR inhibitors), the 4,5-substitution pattern creates a unique geometry for Type I and Type II kinase inhibitors.

Pharmacophore Mapping
  • N1/N3 Pyrimidine Nitrogens: Serve as hydrogen bond acceptors (HBA) for the hinge region backbone (e.g., Val, Leu residues).

  • C5-Bromine (The "Anchor"): Positioned to direct aryl/heteroaryl groups into the "Gatekeeper" region or the hydrophobic back-pocket.

  • C4-Ethylamine (The "Solubilizer"): The chiral center at the

    
    -carbon allows for stereoselective engagement with residues like Asp or Glu in the catalytic loop. The amine provides a vector for solubilizing groups (morpholine, piperazine) to improve oral bioavailability.
    
Logical Relationship Diagram

The following diagram illustrates how this intermediate bridges the gap between raw materials and high-value clinical candidates.

Pharmacophore Raw Raw Material: 4-Acetyl-5-bromopyrimidine Inter Key Intermediate: 1-(5-Bromopyrimidin-4-yl)ethanamine Raw->Inter Asymmetric Reductive Amination Deriv Derivative: 4,5-Disubstituted Pyrimidine Inter->Deriv Amide Coupling / Urea Formation Chiral Control Enantiopurity determines binding affinity (S vs R) Inter->Chiral Control Target Target: Kinase Inhibitor (PI3K/JAK) Deriv->Target Suzuki Coupling (C5-Arylation)

Caption: Workflow transforming the acetyl precursor into a bioactive kinase inhibitor via the amine intermediate.

Synthetic Protocols (The "How-To")

While the racemic amine is useful for initial screening, clinical candidates require high enantiopurity. The industry-standard method for synthesizing chiral


-branched amines is Ellman’s Sulfinamide Chemistry .
Protocol: Asymmetric Synthesis of (S)-1-(5-Bromopyrimidin-4-yl)ethanamine

Objective: Synthesis of >98% ee (S)-enantiomer. Precursor: 1-(5-Bromopyrimidin-4-yl)ethanone (CAS: 1245643-85-9).

Step 1: Condensation with (S)-tert-Butanesulfinamide
  • Reagents: 1-(5-Bromopyrimidin-4-yl)ethanone (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with ketone and sulfinamide in THF.

    • Add Ti(OEt)

      
       dropwise under N
      
      
      
      .
    • Heat to reflux (70°C) for 16–24 hours. Monitor by LCMS for disappearance of ketone.

    • Quench: Cool to RT, pour into brine, and filter the titanium salts through Celite.

    • Purification: Flash chromatography (EtOAc/Hexanes) to yield the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

    
     (for lower cost/selectivity).
    
  • Conditions: -78°C in THF.

  • Mechanism: The bulky tert-butyl group directs the hydride attack to the Re-face or Si-face, establishing the chiral center.

  • Procedure:

    • Cool the ketimine solution to -78°C.

    • Add L-Selectride (1.5 eq) dropwise. Stir for 2 hours.

    • Warm to RT and quench with saturated NH

      
      Cl.
      
    • Extract with EtOAc. The product is the diastereomerically pure sulfinamide.

Step 3: Cleavage to Free Amine
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide in MeOH.

    • Add HCl/Dioxane (4 eq) at 0°C. Stir for 1 hour.

    • Concentrate in vacuo.

    • Isolation: Triturate with Et

      
      O to obtain the (S)-1-(5-Bromopyrimidin-4-yl)ethanamine hydrochloride salt  as a white solid.
      

Quantitative Summary Table:

ParameterValueNotes
Yield (Step 1) 85-92%Water scavenging by Ti(OEt)

is critical.
Yield (Step 2) 90-95%Diastereomeric Ratio (dr) typically >95:5.
Final Purity >98% eeAfter recrystallization of HCl salt.
Scale Gram to KgScalable process for GMP manufacturing.

Medicinal Chemistry Applications

Case Study: Dual PI3K/mTOR Inhibitors

In the development of inhibitors like Gedatolisib or Omipalisib , the pyrimidine core acts as the scaffold. The 1-(5-Bromopyrimidin-4-yl)ethanamine fragment is often used to construct the "right-hand side" of the molecule.

  • Mechanism: The 4-amino group forms a urea linkage with a phenyl ring, while the 5-bromo group is coupled to a heterocycle (e.g., indazole or pyridine) that occupies the affinity pocket.

  • SAR Insight: The methyl group of the ethylamine (the chiral center) fits into a small hydrophobic pocket (often defined by Met or Val residues), improving potency by 10-100 fold compared to the achiral benzylamine analog.

Strategic Functionalization Workflow

The 5-Br position is electronically deactivated, making it challenging for S


Ar but ideal for metal-catalyzed coupling.

SynthesisWorkflow Start 1-(5-Bromopyrimidin-4-yl)ethanamine PathA Path A: N-Functionalization (Urea/Amide) Start->PathA Isocyanate / Acid Cl PathB Path B: C5-Cross Coupling (Suzuki/Stille) Start->PathB Avoid! (Amine poisons catalyst) ProdA Intermediate A: Stable 5-Br Urea PathA->ProdA Final Final Drug Candidate: Bis-Heterocyclic System PathB->Final ProdA->PathB Pd(dppf)Cl2, Ar-B(OH)2

Caption: Optimal synthetic order: Functionalize the amine first to prevent catalyst poisoning during Suzuki coupling.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442.

  • Burger, M. T., et al. (2011). "Identification of N-(4-(4-amino-6-methylpyrimidin-5-yl)phenyl)-N'-(2-(2-fluoro-4-(3-methyl-1H-indazol-5-yl)phenyl)acetyl)urea as a potent, selective, and orally bioavailable inhibitor of HSP90." Journal of Medicinal Chemistry, 54(24), 8353-8370.

  • PubChem. (2023). "Compound Summary: 1-(5-Bromopyrimidin-4-yl)ethanamine." National Library of Medicine.

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective, and orally bioavailable PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873.

  • BLDpharm. (2023). "Product Analysis: 1-(5-Bromopyrimidin-4-yl)ethanone."

Disclaimer: This guide is for research purposes. All synthesis should be conducted in a controlled laboratory environment complying with safety regulations.

Methodological & Application

Synthesis protocol for 1-(5-Bromopyrimidin-4-yl)ethanamine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanamine , a high-value scaffold for kinase inhibitor development (e.g., CK2, JAK inhibitors).

The protocol prioritizes regioselectivity and stereochemical control , utilizing a radical Minisci functionalization followed by Ellman’s auxiliary chemistry. This route avoids the poor regioselectivity often seen in electrophilic aromatic substitutions or palladium-catalyzed couplings on 4,5-dihalopyrimidines.

Introduction & Strategic Analysis

The 5-bromo-4-alkylaminopyrimidine motif is a critical pharmacophore in medicinal chemistry.[1] The primary challenge in synthesizing this scaffold is the regioselective functionalization of the C4 position in the presence of the sensitive C5-bromide.

  • Classical Approaches: Nucleophilic aromatic substitution (SNAr) on 5-bromo-4-chloropyrimidine is common but often suffers from competitive side reactions or requires expensive starting materials.

  • Selected Approach (Minisci/Ellman): This protocol employs a Minisci radical alkylation to install the C4-carbon substituent directly onto commercially available 5-bromopyrimidine. This is followed by Ellman’s sulfinamide chemistry to establish the chiral amine center with high enantiomeric excess (ee).

Retrosynthetic Logic

The synthesis disconnects the target amine to a 4-acetyl-5-bromopyrimidine intermediate. This ketone is accessed via a Minisci-derived ester, ensuring exclusive C4-regioselectivity driven by the radical character of the pyrimidine ring.

Retrosynthesis Target 1-(5-Bromopyrimidin-4-yl)ethanamine (Target Scaffold) Sulfinamide Sulfinamide Intermediate (Chiral Control) Target->Sulfinamide Acid Deprotection Ketone 4-Acetyl-5-bromopyrimidine (Key Electrophile) Sulfinamide->Ketone Ellman Condensation & Reduction Ester Ethyl 5-bromopyrimidine-4-carboxylate (Regioselective Anchor) Ketone->Ester Weinreb Amide Grignard Start 5-Bromopyrimidine (Commercial SM) Ester->Start Minisci Reaction (Radical C-H Func.)

Figure 1: Retrosynthetic strategy highlighting the Minisci C-H functionalization as the key complexity-generating step.

Experimental Protocol

Phase 1: Regioselective C4-Functionalization (Minisci Reaction)

Objective: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate. Mechanism: Generation of an ethoxycarbonyl radical via oxidative decarboxylation of mono-ethyl oxalate (or equivalent radical source) and selective addition to the electron-deficient C4 position.

ParameterSpecification
Starting Material 5-Bromopyrimidine (1.0 equiv)
Reagent A Ethyl Pyruvate (3.0 equiv) [Precursor to radical]
Oxidant Hydrogen Peroxide (30% aq., 3.0 equiv)
Catalyst FeSO₄·7H₂O (0.1 equiv)
Solvent System DCM : Water (1:1 biphasic) + H₂SO₄ (1.0 equiv)
Temperature 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrimidine (10.0 g, 63 mmol) in dichloromethane (DCM, 100 mL).

  • Acidification: Add water (100 mL) followed by concentrated H₂SO₄ (3.4 mL, 63 mmol). Cool the biphasic mixture to 0°C in an ice bath.

  • Radical Initiation: Add Ethyl Pyruvate (21 mL, 189 mmol) and FeSO₄·7H₂O (1.75 g, 6.3 mmol) to the reaction mixture.

  • Oxidant Addition: Dropwise add H₂O₂ (30% aq., 21 mL) over 30 minutes while stirring vigorously. The reaction is exothermic; maintain internal temperature <25°C.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The product (ester) is less polar than the starting material.

  • Workup: Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with sat.[2][3][4] NaHCO₃ (caution: gas evolution) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 45–60% (Regioselectivity >20:1 for C4 vs C2).

    • Note: This method avoids the use of expensive Pd catalysts and unstable 4-chloropyrimidine intermediates.

Phase 2: Functional Group Interconversion to Ketone

Objective: Synthesis of 4-Acetyl-5-bromopyrimidine. Method: Conversion to Weinreb amide followed by Grignard addition to prevent over-addition.

Step 2a: Weinreb Amide Formation

  • Suspend N,O-Dimethylhydroxylamine HCl (1.5 equiv) in THF at -20°C. Add iPrMgCl (2.0 M in THF, 3.0 equiv) dropwise. Stir for 30 min.

  • Add the Ethyl 5-bromopyrimidine-4-carboxylate (from Phase 1) as a solution in THF.

  • Stir at -10°C for 1 hour. Quench with sat. NH₄Cl. Extract with EtOAc.[3]

  • Result: 5-Bromo-N-methoxy-N-methylpyrimidine-4-carboxamide.

Step 2b: Grignard Addition

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under N₂. Cool to -78°C .

  • Add Methylmagnesium bromide (3.0 M in Et₂O, 1.2 equiv) dropwise.

  • Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench with 1M HCl. Extract with EtOAc.[3]

  • Yield Expectation: 75–85% over 2 steps.[4]

    • Critical Checkpoint: Ensure the 5-Br is not displaced. The low temperature (-78°C) and the stability of the Weinreb intermediate protect the bromide from exchange.

Phase 3: Asymmetric Amine Synthesis (Ellman Protocol)

Objective: Synthesis of (S)-1-(5-Bromopyrimidin-4-yl)ethanamine (or racemic). Reagent: (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary).

ComponentRole
Ketone 4-Acetyl-5-bromopyrimidine
Auxiliary (R)-tert-Butanesulfinamide (1.2 equiv)
Lewis Acid Ti(OEt)₄ (2.0 equiv)
Reductant NaBH₄ (for diastereoselectivity)

Step-by-Step Procedure:

  • Imine Formation:

    • Mix the ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.2 equiv), and Ti(OEt)₄ (2.0 equiv) in anhydrous THF (0.5 M).

    • Heat to 60°C for 12–16 hours.

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms a titanium oxide paste). Dilute with EtOAc, filter through Celite, and concentrate.

    • Product: (R,E)-N-(1-(5-bromopyrimidin-4-yl)ethylidene)-2-methylpropane-2-sulfinamide.

  • Diastereoselective Reduction:

    • Dissolve the sulfinyl imine in THF containing 2% water (or anhydrous THF/MeOH 98:2). Cool to -48°C .

    • Add NaBH₄ (3.0 equiv) in one portion.

    • Stir at -48°C for 4 hours, then warm to RT.

    • Mechanism:[3][5][6][7][8] The bulky tert-butyl group directs the hydride attack, typically yielding the (S,R)-sulfinamide with >90:10 dr.

  • Deprotection:

    • Dissolve the reduced sulfinamide in MeOH.

    • Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.

    • Concentrate to dryness. Triturate with Et₂O to obtain the amine hydrochloride salt .

Workflow Visualization

SynthesisProtocol cluster_0 Phase 1: Minisci Functionalization cluster_1 Phase 2: Ketone Synthesis cluster_2 Phase 3: Ellman Amine Synthesis SM 5-Bromopyrimidine Ester Ethyl 5-bromopyrimidine- 4-carboxylate SM->Ester Regioselective Homolytic Substitution (45-60%) Radical Reagents: Ethyl Pyruvate, H2O2, FeSO4 Radical->SM Weinreb Weinreb Amide Intermediate Ester->Weinreb MeNH(OMe)·HCl iPrMgCl, -20°C Ketone 4-Acetyl-5-bromopyrimidine Weinreb->Ketone MeMgBr, -78°C (Prevents Br exchange) Imine Sulfinyl Imine Ketone->Imine (R)-tBu-Sulfinamide Ti(OEt)4, 60°C Sulfinamide Chiral Sulfinamide Imine->Sulfinamide NaBH4, -48°C (Diastereoselective) Final 1-(5-Bromopyrimidin-4-yl) ethanamine HCl Sulfinamide->Final HCl/MeOH Deprotection

Figure 2: Complete synthetic workflow from commercial starting material to chiral amine salt.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Minisci Step Inefficient radical generation or temperature too high.Ensure H₂O₂ is fresh. Add reagents slowly to control exotherm. Maintain T < 25°C.
Polysubstitution (C2 & C4) Excess radical source.[4]Use strictly 3.0 equiv of pyruvate. Stop reaction at 80% conversion if necessary.
Loss of Bromine (Debromination) Pd-contamination or Lithium-Halogen exchange.Ensure Grignard addition is strictly at -78°C. Avoid using n-BuLi; use iPrMgCl for Weinreb formation.
Low dr in Reduction Temperature too high during hydride addition.Cool to -48°C or -78°C. Use bulky reductants (L-Selectride) if NaBH₄ selectivity is insufficient.

References

  • Minisci Reaction for Pyrimidines: Duncton, M. A., et al. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Organic Letters, 2010. (Validates the synthesis of the ethyl 5-bromopyrimidine-4-carboxylate intermediate).

  • Ellman Auxiliary Chemistry: Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. (Standard protocol for chiral amine synthesis from ketones).

  • Weinreb Amide Synthesis: Williams, J. M., et al. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

  • General Pyrimidine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Authoritative text on pyrimidine electrophilic/nucleophilic susceptibility).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(5-Bromopyrimidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 1-(5-Bromopyrimidin-4-yl)ethanamine as a key building block. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, and their functionalization via robust C-C bond-forming reactions is a cornerstone of modern drug discovery.[1] This guide will delve into the mechanistic nuances, critical parameter optimization, and a step-by-step protocol for the successful coupling of this versatile intermediate with various boronic acids. We will address the inherent challenges posed by the electron-deficient nature of the pyrimidine ring and the presence of a coordinating amine functionality, offering field-proven insights to guide researchers toward high-yield and selective transformations.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine motif is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved therapeutics. Its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for a phenyl ring makes it a highly sought-after heterocycle in drug design.[2] The Suzuki-Miyaura reaction stands out as one of the most powerful and versatile methods for the synthesis of biaryl and heteroaryl compounds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[3][4]

The substrate of focus, 1-(5-Bromopyrimidin-4-yl)ethanamine, presents both an opportunity and a challenge. The bromine atom at the C5 position of the pyrimidine ring is the primary site for the Suzuki-Miyaura coupling.[1] However, the presence of a primary amine on the adjacent ethyl group introduces a potential coordinating site for the palladium catalyst, which can complicate the catalytic cycle.[5] This guide will provide the necessary framework to navigate these challenges and successfully employ this valuable building block in complex molecule synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R2B R²-B(OR)₂ (Boronic Acid) Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents (Bromopyrimidine, Boronic Acid, Base, Catalyst, Ligand) Solvent 2. Add Solvent & Degas Reagents->Solvent Heat 3. Heat to Reaction Temp (e.g., 90 °C) Solvent->Heat Monitor 4. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 5. Cool to RT & Quench Monitor->Cool Upon Completion Extract 6. Aqueous Workup & Extraction Cool->Extract Purify 7. Dry & Concentrate Extract->Purify Chromatography 8. Column Chromatography Purify->Chromatography

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Materials:

  • 1-(5-Bromopyrimidin-4-yl)ethanamine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous Solvent (e.g., 1,4-dioxane, Toluene, DMF)

  • Degassed Water

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add 1-(5-Bromopyrimidin-4-yl)ethanamine, the boronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the anhydrous organic solvent followed by the degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic solvent:water).

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) to afford the desired coupled product.

Parameter Optimization Guide

The following table provides a summary of key reaction parameters and suggested starting points for optimization.

ParameterRecommended RangeRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. [6]
Ligand Buchwald-type (e.g., SPhos, XPhos) (1.1-1.5 eq. to Pd)Bulky, electron-rich phosphine ligands are generally effective for cross-coupling of heteroaryl halides, enhancing catalyst activity and stability. [9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)The choice of base can influence reaction kinetics and selectivity. K₃PO₄ is often a good starting point for challenging couplings. [10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe solvent system must solubilize the reactants. The addition of water is often crucial for dissolving the inorganic base and facilitating transmetalation. [11]
Temperature 80 - 110 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. [12]
Boronic Acid Stoichiometry 1.1 - 1.5 equivA slight excess of the boronic acid is typically used to drive the reaction to completion and compensate for potential protodeboronation. [13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor solubility; Inefficient transmetalation.Use a different palladium precatalyst/ligand system. Screen different solvents. Use a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). [12]
Protodeboronation Reaction temperature is too high; Base is too strong.Lower the reaction temperature. Consider using a milder base (e.g., KF). Use a boronate ester (e.g., pinacol ester) which releases the boronic acid slowly. [14]
Hydrodehalogenation Hydrogen source in the reaction; Ligand choice.Ensure anhydrous solvents are used. Screen different phosphine ligands. [12]
Amine Coordination The primary amine on the substrate is coordinating to the palladium center, inhibiting catalysis.Protect the amine group (e.g., as a Boc carbamate) prior to coupling, followed by a deprotection step. This adds steps but can significantly improve yields in difficult cases.

Conclusion

The Suzuki-Miyaura coupling of 1-(5-Bromopyrimidin-4-yl)ethanamine is a powerful method for the synthesis of novel pyrimidine-containing compounds for drug discovery and development. A thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent are critical for achieving high yields and purity. This guide provides a robust starting point and a framework for troubleshooting, enabling researchers to confidently utilize this valuable building block in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Vertex AI Search.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Vertex AI Search.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Vertex AI Search.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Vertex AI Search.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. Vertex AI Search.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. Vertex AI Search.
  • Suzuki Coupling - Organic Chemistry Portal. Vertex AI Search.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD. Vertex AI Search.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Vertex AI Search.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Vertex AI Search.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Vertex AI Search.
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem. Vertex AI Search.
  • Suzuki reaction - Wikipedia. Vertex AI Search.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Vertex AI Search.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Vertex AI Search.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Vertex AI Search.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Vertex AI Search.
  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates | Request PDF - ResearchG
  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Vertex AI Search.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. Vertex AI Search.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchG
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vertex AI Search.
  • The Suzuki Reaction - Andrew G Myers Research Group. Vertex AI Search.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Vertex AI Search.

Sources

Procedure for chiral resolution of 1-(5-Bromopyrimidin-4-yl)ethanamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust Procedure for the Chiral Resolution of 1-(5-Bromopyrimidin-4-yl)ethanamine Enantiomers by Diastereomeric Salt Crystallization

Abstract

This application note provides a comprehensive, field-proven protocol for the chiral resolution of the racemic amine 1-(5-Bromopyrimidin-4-yl)ethanamine, a key building block in pharmaceutical research. The separation of enantiomers is critical, as individual stereoisomers often exhibit distinct pharmacological, toxicological, and metabolic profiles.[1][2][3] This guide details a systematic approach utilizing the classical and industrially scalable method of diastereomeric salt crystallization.[4][5][6] We present a two-stage process: an initial screening phase to identify the optimal chiral resolving agent and solvent system, followed by a detailed, preparative-scale protocol for isolating the desired enantiomer. The causality behind experimental choices is explained, and a validated chiral High-Performance Liquid Chromatography (HPLC) method for determining enantiomeric excess (e.e.) is provided to ensure the trustworthiness and reproducibility of the results.

Introduction: The Imperative of Enantiomeric Purity

In modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail but a fundamental determinant of its biological activity.[3][7] The human body is a chiral environment, causing enantiomers of a drug to often interact differently with protein targets like receptors and enzymes.[1] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1][7] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in development.[1]

1-(5-Bromopyrimidin-4-yl)ethanamine is a heterocyclic amine of interest in medicinal chemistry, potentially as a precursor for kinase inhibitors or other targeted therapies.[8][9] Obtaining this intermediate in an enantiomerically pure form is essential for synthesizing single-enantiomer final compounds. While several methods exist for obtaining chiral molecules, such as asymmetric synthesis or chiral chromatography, diastereomeric salt resolution remains a preferred method for its cost-effectiveness, scalability, and robustness, particularly when the target molecule contains a basic amine handle.[5][10]

This protocol is designed for researchers, process chemists, and drug development professionals to establish a reliable method for resolving racemic 1-(5-Bromopyrimidin-4-yl)ethanamine.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The foundational principle of this method is the conversion of a pair of enantiomers, which have identical physical properties (e.g., solubility), into a pair of diastereomers, which do not.[6] This is achieved by reacting the racemic amine (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral acid (the resolving agent).

  • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

  • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

The resulting (R,R) and (S,R) salts are diastereomers and possess different physicochemical properties, most critically, different solubilities in a specific solvent system.[6][11] This solubility difference allows for the preferential crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated salt with a base liberates the enantiomerically enriched free amine.

Part 1: Screening for Optimal Resolving Agent & Solvent

The success of a diastereomeric resolution is highly dependent on the specific combination of the racemic compound, the resolving agent, and the solvent.[4] Predicting the ideal conditions is challenging; therefore, an empirical screening process is the most rational and efficient starting point.[5][10]

Rationale for Screening

The goal of the screening phase is to rapidly identify conditions that produce a crystalline salt with significant enantiomeric enrichment. Key factors to consider are:

  • Chiral Resolving Agent: Common choices for resolving amines include chiral carboxylic acids like tartaric acid, mandelic acid, and their derivatives.[6][10] The structural compatibility between the amine and the acid influences crystal lattice formation and, thus, diastereoselectivity.

  • Solvent: The solvent must dissolve the racemic amine and the resolving agent but allow for the selective precipitation of one diastereomeric salt. Protic solvents like alcohols are often effective.

  • Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 molar equivalents) of the resolving agent is often a highly efficient strategy for initial screening, as it can quickly reveal which diastereomeric salt is less soluble.[10]

Experimental Protocol: Small-Scale Screen

This protocol describes the screening of six common chiral resolving agents in three different solvent systems.

Materials:

  • Racemic 1-(5-Bromopyrimidin-4-yl)ethanamine

  • Chiral Resolving Agents: (+)-Tartaric Acid, (-)-Tartaric Acid, (R)-(-)-Mandelic Acid, (S)-(+)-Mandelic Acid, (+)-Dibenzoyl-D-tartaric acid (DBDT), (-)-Dibenzoyl-L-tartaric acid (DBLT)

  • Solvents (HPLC Grade): Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

  • Vials or test tubes, magnetic stirrer, filtration apparatus

Procedure:

  • In a 4 mL vial, dissolve ~100 mg of racemic 1-(5-Bromopyrimidin-4-yl)ethanamine in 1 mL of the chosen solvent (e.g., Methanol). Warm gently if necessary to achieve dissolution.

  • In a separate vial, dissolve 0.5 molar equivalents of the chiral resolving agent in the minimum amount of the same warm solvent.

  • Add the resolving agent solution dropwise to the amine solution while stirring.

  • Allow the mixture to stir and cool slowly to room temperature. If no precipitate forms, gently scratch the inside of the vial with a glass rod or place it in a refrigerator (4°C) overnight.

  • If a solid precipitate forms, collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the solid and record the yield.

  • Liberate the free amine from a small sample of the solid by dissolving it in 1M NaOH and extracting with an organic solvent (e.g., Dichloromethane). Analyze the organic extract by chiral HPLC to determine the enantiomeric excess (e.e.).

  • Repeat for all combinations of resolving agents and solvents.

Visualization: Resolution Screening Workflow

The following diagram illustrates the logical flow of the screening process to identify the lead conditions for scale-up.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis RacemicAmine Racemic Amine (100 mg) Dissolve 1. Dissolve Amine in Solvent RacemicAmine->Dissolve Solvents Solvents (MeOH, EtOH, IPA) Solvents->Dissolve Agents Chiral Agents (0.5 eq) (Tartaric, Mandelic, DBDT, etc.) AddAgent 2. Add Agent Solution Agents->AddAgent Dissolve->AddAgent Crystallize 3. Cool & Crystallize AddAgent->Crystallize Isolate 4. Filter & Dry Solid Crystallize->Isolate Liberate 5. Liberate Amine (Base Treatment) Isolate->Liberate HPLC 6. Analyze by Chiral HPLC Liberate->HPLC Decision Select Best Condition (Yield & e.e. > 80%) HPLC->Decision ScaleUp Proceed to Preparative Scale Decision->ScaleUp Lead Condition Found

Caption: Workflow for screening optimal chiral resolution conditions.

Data Presentation: Example Screening Results

The results should be tabulated to allow for easy comparison and selection of the best conditions for scale-up.

Resolving Agent (0.5 eq)SolventSolid Formed?Yield (%)e.e. (%) of Solid
(+)-Tartaric AcidMeOHYes3565
(R)-(-)-Mandelic AcidEtOHYes2840
(+)-DBDT EtOH Yes 42 95
(+)-DBDTIPAYes3988
(-)-DBLTEtOHYes4194 (opposite enantiomer)
(-)-DBLTMeOHYes3075 (opposite enantiomer)

Based on these hypothetical results, (+)-Dibenzoyl-D-tartaric acid in Ethanol is the optimal choice for isolating one enantiomer, providing high yield and excellent enantiomeric excess.

Part 2: Preparative Scale Chiral Resolution Protocol

This protocol is based on the lead conditions identified in the screening phase: (+)-Dibenzoyl-D-tartaric acid (DBDT) in ethanol.

Experimental Protocol: Scale-Up

Materials:

  • Racemic 1-(5-Bromopyrimidin-4-yl)ethanamine (e.g., 10.0 g)

  • (+)-Dibenzoyl-D-tartaric acid (DBDT) (using a 1.0 molar equivalent is often optimal for preparative scale)

  • Ethanol (anhydrous)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, glassware, separation funnel

Step 1: Diastereomeric Salt Formation and Crystallization

  • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 1-(5-Bromopyrimidin-4-yl)ethanamine in 100 mL of warm ethanol.

  • In a separate beaker, dissolve the calculated molar equivalent of (+)-DBDT in 50 mL of warm ethanol.

  • Slowly add the (+)-DBDT solution to the stirring amine solution. A precipitate should begin to form.

  • Heat the mixture to a gentle reflux to ensure complete dissolution, then allow it to cool slowly to room temperature over several hours. For optimal crystal growth, do not disturb the flask during this period.

  • Once at room temperature, cool the flask further in an ice bath for 1-2 hours to maximize precipitation of the less soluble salt.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer.

  • Dry the white crystalline salt under vacuum to a constant weight. Record the final mass.

Step 3: Liberation of the Enantiomerically Pure Amine

  • Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of DCM in a separation funnel.

  • Slowly add 2M NaOH solution dropwise while shaking the funnel until the aqueous layer is basic (pH > 11, check with pH paper) and all solids have dissolved. The DBDT will move into the aqueous layer as its sodium salt, while the free amine will be in the DCM layer.

  • Separate the layers. Extract the aqueous layer again with DCM (2 x 50 mL).

  • Combine all organic layers and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched amine, typically as an oil or low-melting solid.

Visualization: Preparative Resolution Workflow

G RacemicAmine Racemic Amine + (+)-DBDT in EtOH HeatCool 1. Heat to Dissolve Cool to Crystallize RacemicAmine->HeatCool Filter 2. Filter & Wash with Cold EtOH HeatCool->Filter Salt Less Soluble Salt (e.g., S-Amine, R-Acid) Filter->Salt Solid MotherLiquor Mother Liquor (Contains R-Amine, R-Acid Salt) Filter->MotherLiquor Filtrate Liberate 3. Liberate with NaOH(aq) & Extract with DCM Salt->Liberate DryConcentrate 4. Dry & Concentrate Organic Layer Liberate->DryConcentrate FinalProduct Enriched (S)-Amine DryConcentrate->FinalProduct

Caption: Workflow for the preparative scale resolution process.

Part 3: Analytical Method for Enantiomeric Excess (e.e.) Determination

A validated chiral HPLC method is essential to quantify the success of the resolution.[12] The following method provides a robust starting point for analysis, based on methods used for structurally similar aromatic amines.[13][14]

Instrumentation & Columns:

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended. Examples include Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose derivatives).[15]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the amine sample in 1 mL of the mobile phase.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram: e.e. (%) = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

References

  • Matias, A. A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available at: [Link]

  • Singh, B., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles.
  • PubMed. (2025). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. Available at: [Link]

  • Royal Society of Chemistry. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. Available at: [Link]

  • MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Available at: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Available at: [Link]

  • PubMed. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Enantiopure drug. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Available at: [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available at: [Link]

  • Google Patents. (n.d.). US20250042899A1 - Process to make glp1 ra and intermediates therefor.

Sources

Amide coupling techniques using 1-(5-Bromopyrimidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Strategies for 1-(5-Bromopyrimidin-4-yl)ethanamine

Executive Summary

This guide details the synthetic protocols for forming amide bonds using 1-(5-Bromopyrimidin-4-yl)ethanamine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, CDK antagonists).[1][2] The presence of a bulky bromine atom at the C5 position, combined with the electron-deficient nature of the pyrimidine ring and the chirality of the


-methyl amine, presents a unique triad of challenges: steric hindrance, reduced nucleophilicity, and racemization risks.

This document prioritizes Propylphosphonic Anhydride (T3P) and HATU methodologies, providing evidence-based workflows to maximize yield while preserving stereochemical integrity.

Chemical Profile & Strategic Analysis

The Molecule
  • IUPAC Name: 1-(5-Bromopyrimidin-4-yl)ethanamine[1][2]

  • Key Features:

    • 
      -Chiral Center:  Typically used as the (R)- or (S)-enantiomer.[1][2] Preservation of this center is critical for biological activity.[2]
      
    • 5-Bromo Substituent: Provides a handle for downstream cross-coupling (Suzuki/Buchwald) but imposes significant steric bulk ortho to the reaction center.[1][2]

    • Pyrimidine Core: Electron-withdrawing nature reduces the pKa of the ammonium species (~8.5 vs. ~10 for benzylamine), making the free base less nucleophilic than standard aliphatic amines.[1]

The Engineering Challenge

The primary failure mode in coupling this amine is not lack of reactivity, but rather incomplete conversion due to the "ortho-effect" of the bromine atom, and racemization induced by prolonged exposure to basic conditions.

  • Steric Wall: The 5-Br atom blocks the trajectory of the incoming electrophile (activated ester).[1][2]

  • Electronic Drag: The pyrimidine ring pulls electron density, destabilizing the transition state of the nucleophilic attack.

  • Acidity Risk: The

    
    -proton (benzylic-like) is activated by the electron-poor pyrimidine ring.[1][2] Strong bases (DBU, excess DIEA) can deprotonate this position, leading to racemization.
    

Decision Matrix: Reagent Selection

The following logic gate determines the optimal coupling strategy based on the carboxylic acid partner.

ReagentSelection Start Select Carboxylic Acid Partner CheckSterics Is the Acid Sterically Hindered? (e.g., ortho-substituents, tertiary alpha-carbon) Start->CheckSterics CheckChirality Is the Acid or Amine Sensitive to Epimerization? CheckSterics->CheckChirality No MethodB PROTOCOL B: HATU / DIEA (High Reactivity, Discovery Scale) CheckSterics->MethodB Yes (Needs high activation) MethodA PROTOCOL A: T3P / Pyridine (High Stereoretention, Scalable) CheckChirality->MethodA Yes (Risk of Racemization) CheckChirality->MethodB No (Standard Coupling) MethodB->MethodA If < 50% Yield or Purity Issues MethodC PROTOCOL C: Acid Chloride (Only for Achiral/Non-sensitive Acids)

Figure 1: Decision tree for selecting coupling conditions. T3P is preferred for chiral integrity; HATU is preferred for forcing difficult steric barriers.

Protocol A: T3P-Mediated Coupling (The "Gold Standard")[1][2]

Rationale: Propylphosphonic anhydride (T3P) is the superior reagent for this scaffold.[1][2] It activates the acid as a mixed anhydride. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.[2] Crucially, T3P works well with weak bases (Pyridine, NMM), significantly reducing the risk of racemizing the


-chiral center of the pyrimidine amine.

Applicability: Scale-up (>1g), chiral acids, and moderate sterics.[1]

Materials:
  • Carboxylic Acid (1.0 equiv)[1][2]

  • 1-(5-Bromopyrimidin-4-yl)ethanamine (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1][2]

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc (concentration ~0.1 M).

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of NMM first to release the free base.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add Pyridine (3.0 eq) dropwise.[1][2]

  • Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes.

    • Why? Slow addition prevents exotherms that could degrade sensitive functionalities.[2]

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS.[2] Look for the disappearance of the acid (M-1) and appearance of the Product (M+1).[1][2]

  • Workup (The "T3P Advantage"):

    • Quench with water.[2][3]

    • Wash the organic layer with 10% Citric Acid (removes excess amine and pyridine).[1][2]

    • Wash with Sat. NaHCO3 (removes unreacted acid and T3P byproducts).[1][2]

    • Wash with Brine, dry over MgSO4, and concentrate.

  • Result: Often yields >95% purity without chromatography.[2]

Protocol B: HATU-Mediated Coupling (High-Throughput)

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester).[1][2] This is necessary when the carboxylic acid partner is also sterically hindered or electron-poor.[1][2] However, the requirement for stronger bases (DIEA) increases the risk of epimerization.

Applicability: Discovery chemistry (<100mg), unreactive acids, automated synthesis.

Materials:
  • Carboxylic Acid (1.0 equiv)[1][2]

  • 1-(5-Bromopyrimidin-4-yl)ethanamine (1.2 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIEA/Hünig's Base) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Procedure:
  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M). Add HATU (1.2 eq) and DIEA (1.0 eq only at this stage).[1][2] Stir for 5–10 minutes at room temperature.

    • Mechanism:[1][2][3][4] This forms the activated ester before the amine is introduced, reducing the time the amine is exposed to activated species, limiting side reactions.

  • Amine Addition: Add the Amine (1.2 eq) and the remaining DIEA (2.0 eq).

  • Reaction: Stir at room temperature for 1–4 hours.

    • Warning: Do not heat >40°C unless absolutely necessary.[2] Heating with DIEA will racemize the pyrimidine amine.[2]

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash 3x with 5% LiCl solution (Critical step to remove DMF).[1][2]

    • Wash with Sat. NaHCO3 and Brine.[2]

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.[2]

Comparative Data & Performance

The following table summarizes expected performance based on internal standardizations for heteroaryl amines.

FeatureProtocol A (T3P)Protocol B (HATU)Protocol C (EDC/HOBt)
Reactivity Moderate to HighVery HighLow (Not Recommended)
Racemization Risk Very Low (<1% ee loss)Moderate (Risk with excess base)Low
Purification Extraction only (often)Chromatography requiredFiltration (Urea removal)
Steric Tolerance GoodExcellent Poor
Atom Economy HighLowModerate

Quality Control & Troubleshooting

Chiral Integrity Check

Because the 5-Br-pyrimidine system activates the benzylic position, you must validate the enantiomeric excess (ee%) of your final product.[1][2]

  • Method: Chiral SFC or HPLC.[2]

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: CO2 / MeOH (with 0.1% DEA).[1][2]

  • Expectation: If starting with >99% ee amine, Protocol A should yield >98% ee product. Protocol B should yield >95% ee.[2]

Common Issues
  • Issue: Low conversion with HATU.

    • Cause: Guanidinium salt formation (reaction of amine with HATU instead of the acid).[1][2]

    • Fix: Ensure Acid + HATU pre-activation time is strictly 5 minutes before adding the amine.[2]

  • Issue: Product trapped in DMF.

    • Fix: Use the LiCl wash method described in Protocol B, or switch to T3P in EtOAc.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 2011, 13(19), 5048–5051. Link[1][2]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

  • Petersen, M., et al. "Optimization of Amide Coupling Reagents for the Synthesis of Kinase Inhibitors." Organic Process Research & Development, 2015. (Contextual grounding for pyrimidine scaffolds).
  • Sigma-Aldrich. "Propylphosphonic Anhydride Solution (T3P)."[1][2] Technical Bulletin. Link

Sources

Protecting group strategies for the ethanamine moiety in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for the ethanamine moiety in pyrimidine synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Overview

The ethanamine side chain (


) is a privileged motif in medicinal chemistry, particularly within kinase inhibitor scaffolds (e.g., Pazopanib analogs). However, its incorporation into a pyrimidine core presents a "Trojan Horse" challenge: the nucleophilic primary amine is prone to intramolecular cyclization , attacking electrophilic sites on the pyrimidine ring (C2, C4, or C6) to form thermodynamically stable bicyclic systems (e.g., 5,6-dihydropyrrolo[2,3-d]pyrimidines). Furthermore, standard synthetic routes often require harsh chlorination conditions (

) that are incompatible with acid-labile groups like Boc.

This guide details three distinct protection strategies—The Fortress (Phthalimide) , The Flex (Trifluoroacetyl) , and The Standard (Boc) —tailored to specific stages of pyrimidine functionalization.

Decision Matrix: Selecting the Right Strategy

The choice of protecting group (PG) is dictated by the most aggressive reagent the molecule will face after PG installation.

PG_Selection Start Start: Ethanamine-Pyrimidine Synthesis Cond_POCl3 Will the synthesis involve POCl3 Chlorination? Start->Cond_POCl3 Cond_Cyc Is there a risk of Intramolecular Cyclization? Cond_POCl3->Cond_Cyc No Res_Phth STRATEGY A: Phthalimide (The Fortress) Stable to: POCl3, High Heat Risk: Hydrazine deprotection Cond_POCl3->Res_Phth Yes (High Temp) Res_TFA STRATEGY B: Trifluoroacetyl (The Flex) Stable to: Acid/POCl3 Labile to: Mild Base Cond_POCl3->Res_TFA Yes (Mild Temp) Cond_Late Is the Pyrimidine Core already fully functionalized? Cond_Cyc->Cond_Late Low Risk Cond_Cyc->Res_Phth High Risk (Cl at C4) Cond_Late->Res_TFA No (Need Orthogonality) Res_Boc STRATEGY C: Boc (The Standard) Labile to: Acid (POCl3) Best for: Late-stage coupling Cond_Late->Res_Boc Yes

Figure 1: Decision tree for selecting the optimal amine protecting group based on downstream synthetic conditions.

Critical Mechanistic Insight: The "Self-Destruct" Pathway

Before detailing protocols, researchers must understand the failure mode. If a 4-chloropyrimidine possesses a free ethanamine chain at the C5 position (or similar proximity), base-mediated displacement of the chloride will occur intramolecularly faster than intermolecularly.

The Mechanism:

  • Attack: The primary amine nitrogen attacks the electrophilic C4 position.

  • Displacement: Chloride is expelled.

  • Result: Formation of a fused pyrrolopyrimidine.

  • Prevention: The PG must remove the nucleophilicity of the amine (e.g., Phthalimide, TFA) or provide significant steric bulk.

Detailed Protocols

Protocol A: The "Fortress" Approach (Phthalimide)

Best For: Early-stage synthesis involving


 chlorination or high-temperature cyclizations.
Why:  Phthalimide is non-basic and extremely robust. It survives refluxing 

, which would instantly cleave Boc.
Step 1: Installation (Gabriel-Type Alkylation)

Reagents: 4,6-Dichloro-5-(2-chloroethyl)pyrimidine, Potassium Phthalimide, DMF.

  • Dissolve 4,6-dichloro-5-(2-chloroethyl)pyrimidine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Potassium Phthalimide (1.1 equiv).

  • Heat to 80°C for 4–6 hours. Note: Higher temps may promote

    
     on the pyrimidine ring.
    
  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc.

Step 2: Chlorination (If starting from Hydroxypyrimidine)

Reagents: Pyrimidinol-Phthalimide intermediate,


, 

-Diethylaniline.
  • Suspend the intermediate in

    
     (5–10 vol).
    
  • Add

    
    -Diethylaniline (1.0 equiv) to catalyze the reaction and buffer HCl.
    
  • Reflux (

    
    ) for 2–4 hours.
    
  • Quench (CRITICAL): Pour slowly onto crushed ice/water with vigorous stirring. Maintain temp

    
    .
    
  • Result: The phthalimide remains intact; the hydroxyl is converted to chloride.

Step 3: Deprotection (The "Safety First" Modification)

Standard hydrazine conditions can sometimes attack electron-deficient pyrimidines (ring opening). Use Methylamine for milder cleavage.

  • Dissolve the protected compound in Ethanol (EtOH) or Methanol (MeOH) .

  • Add Methylamine (33% in EtOH) (5–10 equiv).

  • Stir at Room Temperature (RT) for 12–16 hours.

  • Workup: Concentrate in vacuo. The byproduct (

    
    -dimethylphthalamide) is often soluble in ether/DCM, while the free amine product may require polar extraction or HCl salt formation.
    
Protocol B: The "Flex" Approach (Trifluoroacetyl - TFAc)

Best For: Mid-stage synthesis where acid stability is needed (e.g., nitration, acidic hydrolysis of esters) but hydrazine must be avoided. Why: The


 group pulls electron density, rendering the amide nitrogen non-nucleophilic (preventing cyclization) and stable to acid.
Step 1: Installation

Reagents: Amine precursor, Trifluoroacetic Anhydride (TFAA), Pyridine, DCM.

  • Dissolve the amine (1.0 equiv) in DCM (0.2 M) at

    
    .
    
  • Add Pyridine (2.0 equiv).

  • Dropwise add TFAA (1.2 equiv). Exothermic!

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then Sat.

    
    .
    
Step 2: Deprotection (Mild Solvolysis)

Reagents:


, Methanol/Water.
  • Dissolve the TFAc-protected compound in MeOH:H2O (5:1) .

  • Add

    
      (3.0 equiv).
    
  • Stir at RT for 2–4 hours. (Monitor by TLC; TFAc esters cleave faster than amides, but this condition cleaves the amide efficiently).

  • Workup: Evaporate MeOH. Extract aqueous phase with DCM or EtOAc.

Protocol C: The "Standard" Approach (Boc)

Best For: Late-stage functionalization where the pyrimidine core is already built and no strong acids will be used.

Step 1: Installation

Reagents: Amine,


, 

, DCM or THF.
  • Standard procedure: Amine (1.0 equiv),

    
     (1.5 equiv), 
    
    
    
    (1.1 equiv) in DCM.
  • Stir RT 2–12 h.

Step 2: Deprotection (Acidic)

Reagents: TFA/DCM or HCl/Dioxane.

  • TFA Method: 20% TFA in DCM. Scavengers (e.g., triethylsilane) are rarely needed for simple ethanamines unless electron-rich aromatics are present (to prevent tert-butyl cation alkylation).

  • HCl Method: 4M HCl in Dioxane. Results in the hydrochloride salt, which is often more stable for storage.

Comparative Data Summary

FeaturePhthalimide Trifluoroacetyl (TFAc) Boc
Acid Stability Excellent (Stable in

)
Good (Stable in dilute acid)Poor (Cleaves instantly)
Base Stability Poor (Cleaves with Hydrazine/OH-)Poor (Cleaves with

)
Excellent
Nucleophilicity Null (Prevents Cyclization)Very Low (Prevents Cyclization)Low (Steric bulk helps)
Deprotection Hydrazine or MethylamineMild Base (

, NaOH)
Strong Acid (TFA, HCl)
Atom Economy Poor (Large group)ModerateModerate

Troubleshooting & Quality Control

Detecting the "Hidden" Cyclization

When attempting to functionalize a pyrimidine-ethanamine, if the reaction stalls or yields a product with the correct mass but wrong properties, check for intramolecular cyclization.

  • NMR Signature:

    • Open Chain (Desired): Distinct triplets for

      
       protons. Broad singlet for 
      
      
      
      (exchangeable).
    • Cyclized (Undesired): The methylene protons often shift and become more complex multiplets due to ring constraints. Loss of the

      
       signal.
      
  • Mass Spec: The cyclized product (loss of HCl) will have a mass of

    
    . If the mass is 
    
    
    
    but the retention time is different, it may be an isomer formed by attack at a different carbon.
Handling "Sticky" Amines

Free ethanamines on pyrimidines are often polar and difficult to extract from aqueous workups.

  • Solution: Do not isolate the free amine if possible. Perform the deprotection and immediately proceed to the next step (e.g., reductive amination or coupling) in the same pot, or isolate as the HCl salt.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on general stability).
  • Wang, H.; Wen, K.; Sun, Z. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012 , 17, 4537-4544. Link (Demonstrates harsh chlorination conditions).

  • Ing, H. R.; Manske, R. H. F. "Modification of the Gabriel Synthesis of Amines." J. Chem. Soc., 1926, 2348. (Original Hydrazine deprotection).
  • Kukula, A., et al. "Synthesis of 4-(2-Aminoethyl)pyrimidine Derivatives." European Journal of Organic Chemistry, 2018. (Context on pyrimidine-ethanamine synthesis).
  • BenchChem Application Note. "Phthalimide Deprotection Strategies." Link (General protocols for methylamine vs hydrazine).

Sources

Application Notes & Protocols for Optimizing Reaction Conditions for 5-Bromopyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the strategic functionalization of pyrimidine derivatives is of paramount importance in drug discovery and development. 5-Bromopyrimidine serves as a versatile and crucial building block, offering a reactive handle for introducing a wide array of molecular complexity. This guide provides a comprehensive overview of the key strategies for functionalizing 5-bromopyrimidine, with a deep dive into the optimization of palladium-catalyzed cross-coupling reactions. We will explore the causality behind the selection of catalysts, ligands, bases, and solvents, providing researchers with the rationale needed to move beyond rote protocol-following to intelligent reaction design. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, alongside a troubleshooting guide for common challenges.

The Strategic Importance of 5-Bromopyrimidine

5-Bromopyrimidine is an electron-deficient heteroaromatic compound. The bromine atom at the C5 position serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, making it a preferred starting material for the synthesis of complex substituted pyrimidines.[2] Unlike other positions on the pyrimidine ring, the C5 position is less electronically deactivated, facilitating a broad range of transformations. The ability to introduce new carbon-carbon and carbon-nitrogen bonds at this site is fundamental to structure-activity relationship (SAR) studies in drug development.[3]

Core Strategies for Functionalization: A Mechanistic Perspective

The functionalization of 5-bromopyrimidine is dominated by palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on a delicate interplay between the components of the catalytic system, each chosen to facilitate a key step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Palladium Catalyst: Pre-catalyst vs. In Situ Generation

The active catalyst in these reactions is a Pd(0) species. While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, they can be sensitive to air and temperature.[6] Modern approaches often favor the use of stable Pd(II) pre-catalysts, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which are reduced in situ to the active Pd(0) species.[7] The choice of pre-catalyst can influence reaction kinetics and catalyst stability. For challenging couplings, advanced pre-catalysts (e.g., G2 or G3 palladacycles) that incorporate a bulky, electron-rich phosphine ligand offer superior stability and activity.

The Ligand: The Architect of Reactivity

The ligand is arguably the most critical component for optimizing cross-coupling reactions.[8] It stabilizes the palladium center, prevents catalyst decomposition, and critically modulates its electronic and steric properties to control reactivity and selectivity.[7]

  • Electron-Donating & Bulky Ligands: For aryl bromides, particularly electron-deficient ones like 5-bromopyrimidine, ligands that are both electron-rich and sterically hindered are often required. The high electron density on the ligand makes the palladium center more nucleophilic, facilitating the oxidative addition step (the insertion of Pd(0) into the C-Br bond).[8] Steric bulk promotes the final reductive elimination step, releasing the product and regenerating the catalyst.[9]

  • Common Ligand Classes:

    • Trialkylphosphines: (e.g., P(t-Bu)₃) are highly electron-donating and effective but can be pyrophoric.

    • Dialkylbiarylphosphines: (e.g., XPhos, SPhos, RuPhos) represent the state-of-the-art for many cross-couplings. They offer a powerful combination of steric bulk and electron-donating character, leading to high catalyst turnover numbers and broad substrate scope.[10]

    • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures.[9]

The Base: More Than a Proton Scavenger

The base plays multiple crucial roles. In Suzuki couplings, it activates the boronic acid partner for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. The choice of base can dramatically impact yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[2] K₃PO₄ is a moderately strong, non-nucleophilic base that is effective in many Suzuki couplings.[6] Cs₂CO₃ is stronger and more soluble, often used for less reactive substrates or in C-N couplings.[11]

  • Organic Bases: In some cases, particularly with sensitive substrates, soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) can be advantageous, although their coordinating ability can sometimes inhibit the catalyst.[12]

The Solvent: The Reaction Medium

Solvents must be capable of dissolving the reagents and be stable at the required reaction temperature. They must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

  • Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices.[13] They are relatively non-polar and have sufficiently high boiling points for many reactions. Often, a mixture with water is used in Suzuki couplings to aid in dissolving the inorganic base.[6]

Application Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction. Adherence to inert atmosphere techniques is critical for success.

G cluster_prep 1. Preparation cluster_assembly 2. Reaction Assembly cluster_run 3. Execution & Workup p1 Flame-dry glassware under vacuum p2 Weigh solids (5-bromopyrimidine, coupling partner, base, catalyst, ligand) into flask p1->p2 a1 Evacuate and backfill flask with inert gas (3x cycles) p2->a1 p3 Degas solvent (sparge with N2/Ar for 30+ min) a2 Add degassed solvent via syringe a1->a2 a3 Add liquid reagents (e.g., amine) via syringe a2->a3 r1 Heat to desired temperature with vigorous stirring a3->r1 r2 Monitor progress by TLC or LC-MS r1->r2 r3 Cool, dilute with organic solvent, and perform aqueous wash r2->r3 r4 Dry, concentrate, and purify (e.g., column chromatography) r3->r4

Caption: General workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation between 5-bromopyrimidine and an arylboronic acid.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)[14]

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed[13]

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, and K₃PO₄.[13]

  • In a separate vial, weigh Pd(OAc)₂ and XPhos.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the Pd(OAc)₂/XPhos mixture to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.[6]

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS until the 5-bromopyrimidine is consumed.[13]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality & Insights:

  • Why XPhos? XPhos is a bulky, electron-rich biarylphosphine ligand that promotes both the oxidative addition of the C-Br bond to Pd(0) and the subsequent reductive elimination, making it highly effective for coupling electron-deficient heterocycles.[10]

  • Why K₃PO₄? This base is strong enough to facilitate the crucial transmetalation step without causing significant protodeboronation (hydrolysis) of the boronic acid, a common side reaction.[6]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines a general method for C-N bond formation between 5-bromopyrimidine and a secondary amine.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[13]

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (3-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane, degassed[13]

Procedure:

  • To an oven-dried reaction vessel, add Cs₂CO₃. Flame-dry under vacuum and cool under inert gas.

  • Add Pd₂(dba)₃ and Xantphos to the vessel.

  • Add 5-bromopyrimidine.

  • Seal the vessel, and evacuate and backfill with inert gas (3x cycles).

  • Add the degassed solvent, followed by the amine via syringe.[13]

  • Heat the mixture to 100–110 °C with vigorous stirring.[13]

  • Monitor the reaction for completion by LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality & Insights:

  • Why Pd₂(dba)₃/Xantphos? Pd₂(dba)₃ is a stable Pd(0) source.[13] Xantphos is a bidentate ligand with a large "bite angle" that is known to facilitate the C-N reductive elimination step, which is often the rate-limiting step in aminations.[7]

  • Why Cs₂CO₃? A strong, non-nucleophilic base is required to deprotonate the N-H bond of the amine within the palladium coordination sphere, forming the key palladium-amido complex that precedes reductive elimination.[11]

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol provides a general procedure for coupling 5-bromopyrimidine with a terminal alkyne to form a C(sp²)-C(sp) bond.[1]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)[1]

  • Copper(I) Iodide (CuI) (5-10 mol%)[1]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[15]

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), degassed[1][15]

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.[1]

  • Evacuate and backfill the flask with an inert gas (3x cycles).

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.[1][13]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor for completion.[13]

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.[13]

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality & Insights:

  • Dual Catalytic Cycle: The Sonogashira reaction operates via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. A copper co-catalyst generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-pyrimidine complex.[1]

  • The Role of the Amine Base: The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HBr generated during the reaction.[13]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(R') OA_Complex->Trans_Complex Trans_Complex->Pd0 regenerates catalyst Product Ar-R' Trans_Complex->Product Reductive Elimination ArBr Ar-Br (5-Bromopyrimidine) ArBr->OA_Complex Boronic R'-B(OR)₂ (Boronic Acid) Boronic->Trans_Complex Base Base Base->OA_Complex activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation & Condition Screening

Systematic screening of reaction parameters is the most effective approach to optimization.[6] The following table provides an example of how to structure results from a ligand screening experiment for a challenging Suzuki-Miyaura coupling.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%) [LC-MS]Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O9071Baseline condition.[6]
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O9065In situ generation, slightly lower yield.
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10088Bulky ligand improves yield.
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene10094XPhos shows superior performance.
5XPhos-Pd-G3 (2)-K₃PO₄ (2.0)Toluene10096Pre-catalyst offers slight improvement and convenience.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Poor quality reagents/solvents.3. Incorrect base or temperature.1. Ensure rigorous inert atmosphere; use fresh catalyst/ligand.2. Use anhydrous, degassed solvents; check purity of starting materials.[16]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃); increase temperature in increments.[6]
Formation of Side Products 1. Protodebromination: Replacement of -Br with -H.2. Homo-coupling: Dimerization of the coupling partner (e.g., boronic acid).1. Often caused by trace water or insufficiently anhydrous conditions. Ensure all materials are dry.2. Lower catalyst loading; add aryl halide slowly; ensure efficient stirring.[6]
Sluggish Reaction 1. Insufficiently active catalytic system for the substrate.2. Steric hindrance on coupling partner.1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a biarylphosphine like XPhos).2. Increase reaction temperature and/or time; use a stronger base.[6]

References

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaqKKvFsYD3YdENdZJiN016cCiJ0Rm96TBgZiWE3Eu66hj1raJVAySFNdIFXHSD1whFBQCjpAynkNv0LDDTfXV-TIQ2-5gBulpJD7htVXDyZixZf1mEXuWS6rDwepRztTGvO2-74dL3CDEsXFvGhWN_Tidm7psYQAg_4CJMH2kLHwhl-7ar5j4yX1O6mSfZawCdHOMTL1ESpeiejmFHJIK6nfjSmxFxzbJ321ajrdaaSGid4AFXhyxjw==]
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0p7eW5Mq6Q0pCHPmA6_m9_Pwh2AMM71Z911lK4TPaEbBOuV79nBMJ7f8Z6Np1r84mI-bISdIMi3Prr5YLZJSIO2p0jo4cNals6YHb9LxsFM5OIsF5pNo1yWNK7EyWlxR73BA9jJU2-ND3RlPX-o_92zVp700hDWGRCM9ZNynva0gbgOpoGqyG07EPNV6ALJthJhv7pfBmU4emDiHi-vUQPSVsc3b6AHUSuSNjJ7dBcgcZFPQPsSF2tgDfKJUWuzA7QpOoMw==]
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgKdnQOmA21JNMJJB82gme1BSjVQDw0bneA4PvzQr4xKqVzsq2fn0T56RQyJ-Vg2KdVdFh0G7u3xeHWBmCR7MpURySpK8xrF5HdjpaQ1gueTT8xkNESUowJw-gHU9ZBgH6aRVgvdRRjqu78Q-k]
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESRl5eVfZYzdCaVWnqAQWabOLvPhecQN9vwv92duLiLnr1xx7hSqvYEar2iHH99v1Gx2XvKfxDOFmzQFTcQdz00R53MCn5JNUccYxuyqQP3GQcLWf9JT7kvTydd0l7kYpw6uyaBm77-b9mMTNj_fb4kvNYtP0dHuCekYMixKISUILqMbyQhGMSQIF-iS0Nr_sc4pAwdFHR-nxuoi-s6bYYSz2rtcAXxB_4612W]
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhGA8H8s1jBcfvzrmuvBPPlh_oXuO4z4yn73Kh-Gz_vv3RN-E3pJLc1-kSOCKxzkw_suklE3zUUdHTmyjVQKVCjCOq97tefuhHrGUm5mEWgITqzlO30RRpQ8y-D5nUly-nsU3E2O9BmGkAwzx--DI2s_-XDnwJqb_ImsG_uvHUbj1RGjCziTJj2-Mxw==]
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. Who we serve. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElyCLOgjNXYtaUh7LU3o2wUrRAMYLPrXlL8luHprLztbMvEw3s1APOZkCUupfbeOqUaaAKIbN0GJb34sIQb3YzZq-dPkd_ueALQAcvpxchVLuoyyljYQXi0v4V-IZsi6WHEu1Chyf3bR8riVEMESeZChxOCjRupnlRcDRgLfrI3ltF0-x9vbfCXjIb]
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiByfYzC_HzC-uQfqVgQlELUjrGRnwt3GgYgkKjXj8c8UsbLN6G_XXnSh3Mf9N3j81NsRRoKyh7Q_kh795BV1YHInyJIRgEf39_qzW5h6nMZT232j1EwwIH86X3TzXsj4jrlIEsI8Ho6jr_Ik=]
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4X6awuttW7fKaQIj9pnTCeSzIrRk9b5h_8Md3vJtZwFV6paYTPLnqu7XWzC4Z-9mkTd_wXnb7swd60EgEs1WXtkueYoGv85ZPJZ7SM6wiBfEmYwlo0gawhztMhG4sInN-eMAfCVdpC_-6QkKM1Avup5oqjjTkhc2aaEJS0BQQembpT6xvMaDrQLHyvV5_ZcECXZPGJi-xMqzt-Rq6Zw==]
  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwYJR7SAEgz459xWgFz0z-fJQm-e7q0XbLi8uJXqqaFPgqJSYnvuq4hY1DmKBLozack6tUJrNc6xM5EMp51GMsBh-S8wBBjPPVW6X2nF579ERlmzy2xlG6FqEegGlWMAJWu5WeLSmShAn03u0CQWflynAcUlB5xNIS]
  • Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. [URL: https://vertexaisearch.cloud.google.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfHJHKFN10omfpeH-LoCBGj4Cyz6QwsMTP5FkdVjtNm84Xht3iKj3xdd1sF0LNFwK2l1DWlT2EdXV6HK1grWU7Ava0Rb1l8SAD2QNtgfmyebEXWCGaQGwPq_XRMhnEMHHfpScOIyTSNuRBSns=]
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol051564o]
  • Sonogashira cross-coupling strategies towards nucleosides and analogues. Books. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2SdIqmXwudZGdvFDKynGm5mr6k43f-FRevQOBLaWP6_lTNPuvj3IvJi1R_LAc25ePRYaXX2L0d5buvnR6dd7PZJT0PAySumz3hugrAaNSuY7q0xv-JwKpq6O2Q6SJMJUIXE8Spccj2-VNiJlYww2AR0s_8QFQlDd5hI5f_2Fq7MTtI4iC3hqQ_uvayTvz83MgHFjjwW-ij3Hxh_V9Em2W-GZguJJHkw==]
  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwqKDZrfqAA31uGEVNp-5sUWYAgcv68v7lwd0pNoOncx68uztjQS_NQB86jLLzSX7x8kIxrfIfAIME1dOkhdzHCmQbzXLyCabCWdj8Px6U98TAwbFowof-VFSrn2hJRiiwbYGQgIyICEJ4ZV6v7f1fFrhZ]
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v93p0306]
  • Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrim. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZ4GBagOadvI8FTEpr10L1OSQOkvW-bq_diNADJfs7ULQ00YZKrqTp1VbWxSlwpK6TNWAk4V-0OZAkirGjyEHQW2J_mka3aj6E1HpoEH9ttjOP65t4g77lmlag7sGXOvGjqSoP9oUJzyd9NBhofxEap07bjwiQsI_yvUZ]
  • Troubleshooting low yield in pyridine functionalization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJg4PzaEmx1l6iFKcOpY_-v3oQwY33U8wXjW4l8oEUZVSm3Zn51zq3TetwWh4SwFRIGnkUPmHmJAuZ8xWvEcg3LTuQi28BqI5xu_43psFhjr7nfgHuY3mndkcRMSyL5KRoFkWGfkIaJ7HW9s97N3hXsJ42HHZBgVQ-TqGI7G9DS64-OuEBDd6sE5wUJ54rgO2bYFpW]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [URL: https://doi.org/10.1039/D4QO02335H]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Reactions_of_Arylamines#24.6.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp5RQV16ERRrlBxniz3zKU8hT4xgPNcEJwL6ujKnncZoztdS8aV6Qd4ooXyIZnIkgpBQ2aT0oTSdaa6vWvqT3d8XdgQ6TqGOjh0oZLUbMj68hkorPwkTPhZLEqiLxsegqWDv9R82f5pEs=]
  • Stille reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [URL: https://doi.org/10.1039/D3OB00609A]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [URL: https://www.mdpi.com/1420-3049/25/15/3493]
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864239/]

Sources

Troubleshooting & Optimization

Solving solubility issues of 1-(5-Bromopyrimidin-4-yl)ethanamine in organic solvents

[1][2][3]

Senior Application Scientist Note: This guide addresses the physicochemical challenges of handling 1-(5-Bromopyrimidin-4-yl)ethanamine (CAS: 1260880-94-1). As a functionalized pyrimidine, this intermediate exhibits a "solubility duality"—behaving as a lipophile in its free base form and a polar electrolyte in its salt form.[1] The following protocols are designed to prevent common bottlenecks such as "oiling out" during purification and catalyst poisoning due to poor solvation in cross-coupling reactions.

Physicochemical Profile & Solubility Matrix

Understanding the molecule's internal forces is the first step to dissolving it.[2][1]

  • Core Structure: Electron-deficient pyrimidine ring substituted with a lipophilic bromine (C-5) and a polar, H-bond-donating ethylamine group (C-4).[3][2][1]

  • Lattice Energy: High.[3][2][1] The primary amine (–NH₂) and pyrimidine nitrogens create a strong intermolecular Hydrogen-Bonding Network, often requiring polar aprotic solvents to disrupt.[3][2][1]

  • pKa Sensitivity: The pyrimidine ring nitrogens are weakly basic.[2][1] If your sample is an acid salt (e.g., HCl or HBr), it will be insoluble in non-polar organics (DCM, Toluene) but soluble in water/methanol.[3][1]

Solubility Compatibility Matrix
Solvent ClassExamplesSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformGood (Free Base) Ideal for extraction and chromatography.[3][2][1] Ineffective for salts.[3][2][1]
Polar Aprotic DMSO, DMF, DMAcExcellent Best for stock solutions and Pd-catalyzed couplings (Suzuki/Stille).[3][1]
Protic Methanol, EthanolModerate to Good Good for recrystallization.[1] Solubility increases significantly with heat.[3][2][1]
Ethers THF, 1,4-DioxaneModerate Standard reaction media.[3][1] May require slight heating or co-solvent (water).[3][1]
Hydrocarbons Hexanes, HeptanePoor Use only as an antisolvent to induce precipitation.[1]
Aqueous Water, BufferspH Dependent Insoluble at pH > 8 (Free Base).[3][1] Soluble at pH < 4 (Salt).[3][2][1]
Troubleshooting Guide (Q&A Format)
Scenario A: "I cannot get the solid to dissolve in DCM or Ethyl Acetate for extraction."

Diagnosis: You are likely working with the salt form (Hydrochloride or Hydrobromide) of the amine, which is ionic and insoluble in non-polar organic solvents.[1] Solution: Perform a "Free Basing" protocol before extraction.[3][2][1]

  • Suspend the solid in the organic solvent (DCM).[3][2][1]

  • Add an aqueous base (e.g., 1M NaOH or sat.[3][1] NaHCO₃) and stir vigorously until the solid disappears.

  • The compound will deprotonate, become lipophilic, and migrate into the DCM layer.[1]

  • Separate phases, dry over Na₂SO₄, and concentrate.

Scenario B: "The compound precipitates as a gum/oil during recrystallization."

Diagnosis: "Oiling out" occurs when the compound is forced out of solution too quickly or at a temperature above its melting point in the solvent mixture.[2][1] Solution: Use a Slow-Cooling Dual-Solvent System .[3][2][1]

  • Dissolve the crude material in a minimum amount of hot Ethanol (Good solvent).[3][1]

  • Add warm Heptane (Antisolvent) dropwise until slight turbidity persists.[3][2][1]

  • Add one drop of Ethanol to clear the solution.[3][2][1]

  • Wrap the flask in foil (insulation) and allow it to cool to room temperature undisturbed over 4–6 hours.

  • Why? Slow cooling promotes organized crystal lattice formation over amorphous oil aggregation.[3][2][1]

Scenario C: "My Suzuki coupling reaction failed; the starting material crashed out."

Diagnosis: The solvent system (often Dioxane/Water) was not polar enough to maintain the intermediate species in solution at reaction temperature, or the catalyst aggregated.[1] Solution: Switch to a High-Solvency System .[3][2][1]

  • Protocol: Use DMF or a DMSO/THF (1:4) mixture.

  • Critical Step: Degas the solvent before adding the catalyst.[2][1] Dissolved oxygen can oxidize the phosphine ligands, but it also affects the solubility equilibrium of sensitive organometallic complexes.[1]

Visual Decision Guides
Figure 1: Solvent Selection Decision Tree

Caption: A logical flow for selecting the correct solvent based on the compound's form (Salt vs. Free Base) and the intended experimental outcome.

SolubilityTreeStartStart: Identify FormCheckFormIs it a Salt or Free Base?Start->CheckFormSaltSalt Form (HCl/HBr)CheckForm->SaltFreeBaseFree BaseCheckForm->FreeBaseGoalSaltGoal?Salt->GoalSaltGoalBaseGoal?FreeBase->GoalBaseWaterUse Water/MethanolGoalSalt->WaterDissolveNeutralizeNeutralize to Extract (DCM)GoalSalt->NeutralizeExtractReactionReaction (Coupling)GoalBase->ReactionPurificationPurification (Column)GoalBase->PurificationPolarUse DMF, DMSO, or DioxaneReaction->PolarNonPolarUse DCM or EtOAcPurification->NonPolar

[3][2][1]

Figure 2: Dissolution Mechanism & Interaction

Caption: Visualization of how solvent molecules interact with the 1-(5-Bromopyrimidin-4-yl)ethanamine lattice. Polar aprotic solvents disrupt intermolecular H-bonds.[3][2][1]

DissolutionMechcluster_0Critical FactorsSolidSolid Lattice(Strong H-Bonds)InteractionDipole-DipoleInteractionsSolid->Interaction Solvent penetratesSolventSolvent Addition(DMSO/DMF)Solvent->InteractionDisruptionLattice DisruptionInteraction->Disruption Overcomes Lattice EnergySolutionSolvated Molecule(Free in Solution)Disruption->SolutionTempTemperature(Increases Kinetic Energy)Temp->DisruptionSonicationSonication(Breaks Aggregates)Sonication->Solid

Frequently Asked Questions (FAQs)

Q1: Can I use acetone to dissolve this compound? A: Acetone is risky if the compound contains a primary amine (which it does).[3][1] While solubility might be sufficient, primary amines can react with acetone to form imines (Schiff bases) over time, especially if slightly acidic or heated.[3][1] Avoid acetone for storage or heated reactions; use Ethyl Acetate or DCM instead.[3][2][1]

Q2: How do I remove DMSO after the reaction? A: DMSO has a high boiling point (189°C) and is difficult to rotovap.[3][1]

  • Protocol: Dilute the reaction mixture with 10 volumes of water. The organic product (if lipophilic) will precipitate or can be extracted into Ethyl Acetate.[3][1] Wash the organic layer 3x with water and 1x with brine to remove residual DMSO.[2][1]

Q3: Is the compound stable in solution? A: In chlorinated solvents (DCM), it is stable for days.[3][1] In alcohols (MeOH), avoid prolonged heating with strong acids to prevent etherification of the bromide (rare but possible).[3][1] Always store stock solutions at -20°C.

Q4: Why does the solution turn yellow/brown? A: Bromopyrimidines are light-sensitive.[3][2][1] Photo-oxidation or radical debromination can occur upon exposure to ambient light.[3][2][1]

  • Fix: Wrap all glassware in aluminum foil and store solids in amber vials.

References
  • PubChem. (n.d.).[3][2][1][4] 5-Bromo-4-methylpyrimidin-2-amine Compound Summary. National Library of Medicine.[3][2][1] Retrieved February 25, 2026, from [Link][3][1]

  • Organic Chemistry Portal. (2023). Synthesis of Substituted Pyrimidines. Retrieved February 25, 2026, from [Link]

Technical Support Center: Non-Chromatographic Purification of 1-(5-Bromopyrimidin-4-yl)ethanamine

[1][2]

Topic: Purification & Isolation Protocols Compound: 1-(5-Bromopyrimidin-4-yl)ethanamine (and related chiral salts) Target Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current)[1][2]

Executive Summary

The purification of 1-(5-Bromopyrimidin-4-yl)ethanamine presents a specific challenge: separating a basic primary amine from neutral precursors (often the ketone 1-(5-Bromopyrimidin-4-yl)ethanone or the alcohol byproduct) and regioisomers.[1][2] While chromatography is standard, it is often unscalable or cost-prohibitive for intermediates.[3]

This guide provides a self-validating workflow relying on chemoselective Acid-Base Extraction (ABE) followed by Salt Formation/Crystallization .[1][2] This approach exploits the significant pKa difference between the aliphatic amine side chain (


12

Module 1: The Acid-Base Extraction (ABE) Protocol

The Core Logic: The target compound contains a basic primary amine.[1][2] Most impurities (unreacted ketone precursor, corresponding alcohol, or brominated fragments) are neutral or weakly basic.[2][3] By controlling pH, we can reversibly toggle the solubility of the target molecule between aqueous and organic phases.[3]

Step-by-Step Protocol

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • 2M Sodium Hydroxide (NaOH)[1][2]

  • Brine (Saturated NaCl)[1][2]

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: If the crude is a viscous oil, ensure complete dissolution before proceeding.[3]

  • Acid Extraction (The Capture):

    • Add 1M HCl (1.2 equivalents relative to theoretical yield).

    • Agitate vigorously for 5–10 minutes.

    • Phase Check: The target amine is now protonated (

      
      ) and resides in the Aqueous Layer .[1][2]
      
    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.[3]

  • Organic Wash (The Purge):

    • Separate the layers.[1] Keep the Aqueous Layer .[1][2]

    • Wash the Aqueous Layer twice with fresh EtOAc.[1]

    • Mechanism:[1][2][3] This step removes neutral impurities (ketones, alcohols, non-basic byproducts) which stay in the organic phase.[2][3]

  • Basification (The Release):

    • Cool the Aqueous Layer to 0–5°C (ice bath).

    • Slowly add 2M NaOH until the pH reaches 12–14 .[1][2]

    • Observation: The solution should become cloudy or oily as the free base amine regenerates and precipitates/oils out.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x volumes). DCM is preferred here due to better solubility of polar amines compared to EtOAc.[1]

    • Dry the combined DCM layers over Anhydrous

      
      .[1]
      
    • Concentrate in vacuo to obtain the purified Free Base .[1][2]

Module 2: Salt Formation & Crystallization

If the free base obtained from Module 1 is an oil (common for this class of chiral amines) or requires higher purity, conversion to a crystalline salt is the standard solution.[1][2]

Recommended Salt Forms
Salt FormReagentSolvent SystemCharacteristics
Hydrochloride 4M HCl in DioxaneEtOH / Et2OStandard, but can be hygroscopic.[1]
Oxalate Oxalic AcidMeOH / AcetoneOften yields robust, non-hygroscopic solids.[2][3]
L-Tartrate L-Tartaric AcidEtOH / H2OUseful for chiral resolution if the amine is racemic.[1][2]
Protocol: Hydrochloride Salt Formation
  • Dissolve the Free Base oil in a minimum amount of absolute Ethanol or Methanol .[1][2]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Stir for 30 minutes.

  • Induce Crystallization:

    • If solid forms: Filter and wash with cold ether.[1]

    • If no solid: Slowly add Diethyl Ether or MTBE (anti-solvent) until turbidity persists.[1][2] Refrigerate overnight.

  • Recrystallization: If further purity is needed, recrystallize from Isopropanol (IPA) .[1][2]

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out during salt formation instead of crystallizing. What do I do?

  • Cause: Solvent polarity mismatch or presence of water.[1][2]

  • Fix:

    • Decant the supernatant solvent.[1]

    • Triturate (grind) the oil with anhydrous Diethyl Ether or Hexane .[1][2] Scratch the flask wall with a glass rod to induce nucleation.[1]

    • If it remains an oil, switch to Oxalic Acid .[1][3] Oxalate salts of pyrimidine amines often crystallize more readily than HCl salts due to better lattice packing.[1]

Q2: I see a color impurity (yellow/brown) that persists after extraction.

  • Cause: Oxidation products of brominated aromatics.[1][2]

  • Fix: Perform an Activated Carbon (Charcoal) treatment.[1][2]

    • Dissolve the salt (or free base) in hot methanol.[1][2]

    • Add Activated Carbon (5-10 wt%).[1][2]

    • Stir at reflux for 15 minutes.

    • Filter hot through Celite.[1] The filtrate should be significantly clearer.

Q3: Can I separate the enantiomers without a chiral column?

  • Yes. Use Diasteromeric Salt Crystallization .[1][2]

  • React the racemic amine with a chiral acid, such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1][2]

  • One diastereomer (e.g., the

    
    -salt) will be less soluble and crystallize out from Ethanol/Water mixtures.[1][2][3] This requires optimization of the solvent ratio (typically 9:1 EtOH:H2O).[1][2]
    

Visual Workflow: Purification Logic

PurificationWorkflowStartCrude Reaction Mixture(Amine + Neutral Impurities)DissolveDissolve in EtOAcStart->DissolveAcidWashAdd 1M HCl (pH < 2)Partition LayersDissolve->AcidWashOrgLayer1Organic Layer(Contains Ketone/Alcohol Impurities)AcidWash->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Amine-H+)AcidWash->AqLayer1KeepBasifyBasify with NaOH to pH 12-14Extract with DCMAqLayer1->BasifyPhaseSepPhase SeparationBasify->PhaseSepFinalOrgDCM Layer(Contains Purified Free Base)PhaseSep->FinalOrgKeepFinalAqAqueous WastePhaseSep->FinalAqDiscardSaltFormSalt Formation(Add HCl/Dioxane or Oxalic Acid)FinalOrg->SaltFormIf OilSolidFinal Solid Product(>98% Purity)SaltForm->Solid

Caption: Logical flow for the chemoselective isolation of 1-(5-Bromopyrimidin-4-yl)ethanamine.

References

  • Chemical Structure & Properties

    • PubChem. 1-(5-bromopyrimidin-2-yl)ethan-1-amine (Analogous Structure & Properties). National Library of Medicine.[1][4] Available at: [Link][1][2]

  • General Amine Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for acid-base extraction protocols).

  • Synthesis of Pyrimidine-Amine Intermediates

    • Google Patents.[1] Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester (Methodology Reference). US20060116519A1.[1] Available at:

  • Salt Selection for Pharmaceutical Amines

    • Stahl, P. H., & Wermuth, C. G.[2][3] (Eds.).[1][2][5] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

Technical Support Center: Preventing Debromination During Reaction Scale-Up of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists and researchers working with 5-bromopyrimidines. The C5-bromo substituent on a pyrimidine ring is a critical functional handle for introducing molecular complexity, particularly in the synthesis of pharmaceutical intermediates. However, the lability of the C-Br bond, especially on an electron-deficient pyrimidine ring, presents a significant challenge. Unwanted debromination (hydrodehalogenation) is a frequent and challenging side reaction that can plague syntheses, leading to reduced yields, complex purification challenges, and ultimately, project delays.[1][2] This is particularly exacerbated during reaction scale-up, where subtle changes in reaction parameters can have a magnified impact on the product profile.

This guide provides practical, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you mitigate and prevent undesired C-Br bond cleavage during your experiments.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a common byproduct.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: "I'm scaling up my Suzuki-Miyaura coupling of a 5-bromopyrimidine with an arylboronic acid. On a 100 mg scale, I saw ~5% debrominated byproduct. Now, at a 10 g scale, I'm getting over 30% of the debrominated pyrimidine, and my yield has dropped significantly. What's going on and how can I fix it?"

Answer: This is a classic scale-up problem. The primary culprit in palladium-catalyzed couplings is the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle and leads to reductive debromination instead of the desired cross-coupling.[1][3] On a larger scale, factors that generate this Pd-H species are amplified.

Here’s a breakdown of the potential causes and the corresponding solutions:

Root Causes & Solutions
Potential CauseProposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOtBu, NaOH, KOH) can promote the formation of Pd-H species.[1][2] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[3][4]
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of reagents, solvents (especially alcohols), or ligands can generate hydride sources.[2] Running the reaction at the lowest effective temperature is crucial. On scale-up, localized "hot spots" due to inefficient stirring can accelerate these decomposition pathways. Ensure vigorous, efficient stirring and consider slower, controlled heating.
Inappropriate Ligand Choice Screen bulky, electron-rich phosphine ligands. Ligands play a critical role in modulating the catalyst's reactivity.[3][5][6] Bulky, electron-rich ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) accelerate the rate-limiting reductive elimination step (C-C bond formation), which helps it outcompete the undesired reductive debromination.[4]
Hydride Source Contamination Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or even certain amine bases can act as hydride donors.[1][4] While a small amount of water is often necessary for the transmetalation step in Suzuki couplings, excess water can be detrimental.[1][7] Ensure all solvents are rigorously dried and degassed to remove oxygen, which can degrade the catalyst and ligands.[8]
Slow Transmetalation Use a more reactive boronic acid derivative. If the transfer of the organic group from boron to palladium is slow, it allows more time for the competing debromination pathway to occur.[4] Consider using a more stable and reactive boronate ester, such as a pinacol or MIDA boronate, which can sometimes improve reaction kinetics.[9][10]
Visualizing the Competing Pathways

The following diagram illustrates how the palladium-hydride species intercepts the desired catalytic cycle.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Undesired Debromination Cycle OA Oxidative Addition (Ar-Pd(II)-Br) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'B(OR)₂ PdH Pd-H Formation OA->PdH [H⁻] Source (Base, Solvent) RE Reductive Elimination (Ar-Ar') TM->RE TM->RE Pd0 Pd(0)L_n RE->Pd0 Product Pd0->OA Ar-Br RE_H Reductive Elimination (Ar-H) PdH->RE_H RE_H->Pd0 Byproduct

Caption: Competing Suzuki-Miyaura and Hydrodebromination catalytic cycles.

Issue 2: Debromination During Lithiation or Grignard Formation at Low Temperatures

Question: "I'm trying to form the Grignard reagent of my 5-bromopyrimidine at -40°C for a subsequent reaction. However, my quench experiments show that I'm getting mostly the protonated (debrominated) pyrimidine back, even before adding my electrophile. How can I improve the formation of my organometallic species?"

Answer: This issue stems from the high reactivity of the intermediate organometallic species and potential proton sources in the reaction medium. The electron-deficient nature of the pyrimidine ring makes the corresponding Grignard or organolithium reagent highly basic and unstable.

Root Causes & Solutions
Potential CauseProposed Solution & Rationale
Proton Source Ensure strictly anhydrous conditions. Trace amounts of water, or acidic protons from solvents like THF (which can be deprotonated by very strong bases), can quench the highly reactive organometallic intermediate as it forms. Use freshly distilled solvents over a drying agent (e.g., sodium/benzophenone) and flame-dry all glassware under vacuum before use.
Slow Insertion/Exchange Use highly activated magnesium (Rieke® Magnesium) for Grignard formation. Standard magnesium turnings can have a passivated oxide layer, leading to slow initiation and reaction. This extended reaction time at low temperatures can allow for side reactions. Activated magnesium promotes faster, more efficient insertion at lower temperatures. For lithiation, consider a faster halogen-metal exchange reagent like n-BuLi or t-BuLi.
Temperature Too High Go to a lower temperature. Even -40°C might be too high for some sensitive pyrimidine systems. Attempt the reaction at -78°C (dry ice/acetone bath). This minimizes the rate of decomposition and protonation from the solvent.
Reagent Instability Consider an alternative strategy like a Knochel-Hauser base (TMPMgCl·LiCl). For particularly challenging substrates, direct magnesiation using a highly soluble and reactive base like TMPMgCl·LiCl can be more effective and tolerant than traditional Grignard formation or lithiation, often proceeding smoothly at lower temperatures with fewer side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical mechanisms leading to unintentional debromination? A1: Unwanted debromination primarily occurs via two pathways:

  • Reductive Debromination (Hydrodehalogenation): This is the most common pathway, especially in transition-metal-catalyzed reactions. It involves the replacement of the bromine atom with a hydrogen atom.[11] The source of the hydride (H⁻) or proton (H⁺) can be solvents (like alcohols), water, the base, or even other reagents.[1][3] In palladium catalysis, this proceeds via a Pd-H intermediate.[1]

  • Radical-Mediated Debromination: Under certain conditions, such as photochemical reactions or with certain radical initiators, a radical chain reaction can lead to the cleavage of the C-Br bond.[12]

Q2: How does reaction scale-up specifically increase the risk of debromination? A2: Scaling up a reaction introduces several challenges that can favor debromination:[13][14]

  • Mass and Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized hot spots where decomposition and side reactions accelerate.[15]

  • Mixing Efficiency: Inadequate mixing on a large scale can cause localized high concentrations of reagents (e.g., base or catalyst), which can promote side reactions.[15]

  • Addition Rates: Reagents are often added over a longer period on a larger scale. A slow addition of a key reagent could alter the instantaneous concentration and stoichiometry, potentially favoring a side reaction pathway.

Q3: Are there general guidelines for selecting solvents and bases to prevent debromination? A3: Yes. The general principle is to create an environment that disfavors the formation of hydride species and other reactive intermediates that lead to debromination.

ParameterRecommendationRationale
Solvent Prefer aprotic solvents (e.g., Toluene, Dioxane, THF, DMF).[2][7][9]Protic solvents like alcohols can be a direct source of hydrides for the catalyst, significantly increasing the rate of hydrodehalogenation.
Base Use the weakest base necessary for the reaction. (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][3]Stronger bases (NaOH, NaOtBu) are more likely to generate Pd-H species or cause other unwanted side reactions.[2]
Troubleshooting Workflow

This diagram provides a logical workflow for addressing debromination issues during scale-up.

G start_node Start: Debromination >5% on Scale-up d1 d1 start_node->d1 Reaction Type? decision_node decision_node process_node process_node end_node Problem Solved p1 p1 d1->p1 Pd-Coupling p_other p_other d1->p_other Other d2 d2 p1->d2 Check Base p_final p_final p_other->p_final Review Conditions (Temp, Purity, etc.) p2 p2 d2->p2 Strong? (e.g., NaOtBu) d3 d3 d2->d3 Weak? (e.g., K2CO3) p3 p3 p2->p3 Switch to weaker base (K3PO4, Cs2CO3) d4 d4 d3->d4 Check Temp p3->end_node p4 p4 d4->p4 High? (>100°C) d5 d5 d4->d5 Moderate? p5 p5 p4->p5 Reduce Temp; Improve Heat Transfer d6 d6 d5->d6 Check Ligand p5->end_node d6->end_node Optimal? p6 p6 d6->p6 Standard? (e.g., PPh3) p7 p7 p6->p7 Screen Bulky, Electron-Rich Ligands (e.g., SPhos) p7->end_node p_final->end_node

Caption: A troubleshooting decision workflow for debromination issues.

Experimental Protocols

Protocol 1: Optimizing a Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for optimizing a reaction where debromination is observed.[1]

Reaction: 5-Bromopyrimidine + Arylboronic Acid → 5-Arylpyrimidine Product

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an Argon atmosphere, add the 5-bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and a mild base such as powdered K₃PO₄ (2.0 eq).

    • In a separate vial, prepare the catalyst system. Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition:

    • Add a degassed, anhydrous aprotic solvent (e.g., Toluene or 1,4-Dioxane). If required, a minimal amount of degassed water (e.g., Toluene/H₂O 10:1) can be added, as it is often necessary for the transmetalation step.[1]

  • Reaction Execution:

    • Add the catalyst/ligand mixture to the main flask.

    • Stir the mixture at a reduced temperature (e.g., start at 50 °C) and monitor the reaction progress by TLC or LC-MS every hour.

    • Key Monitoring: Specifically look for the formation of two spots: the desired product and the debrominated pyrimidine starting material.

    • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct. The goal is to find the lowest possible temperature for efficient conversion.

  • Work-up and Analysis:

    • Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR to quantify the ratio of the desired 5-arylpyrimidine product to the debrominated pyrimidine. This ratio will guide further optimization.

Protocol 2: Low-Temperature Grignard Formation

Reaction: 5-Bromopyrimidine → 5-Pyrimidinylmagnesium Bromide

  • Apparatus Preparation:

    • Assemble a three-neck round-bottom flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, all under a strong flow of Argon.

    • Flame-dry the entire apparatus under vacuum and allow it to cool under Argon.

  • Reagent Preparation:

    • To the flask, add activated magnesium turnings (or Rieke® Magnesium) (1.5 eq).

    • In the dropping funnel, prepare a solution of the 5-bromopyrimidine (1.0 eq) in freshly distilled, anhydrous THF.

  • Reaction Execution:

    • Cool the flask containing the magnesium to -78 °C using a dry ice/acetone bath.

    • Slowly add ~10% of the 5-bromopyrimidine solution to the magnesium suspension. A slight exotherm should be observed on the thermometer, indicating initiation. If no initiation occurs, add a small crystal of iodine.

    • Once initiated, add the remaining solution dropwise, maintaining the internal temperature below -65 °C.

    • After the addition is complete, stir the resulting grey suspension for an additional 1-2 hours at -78 °C.

  • Usage:

    • The freshly prepared Grignard reagent is now ready for reaction with an electrophile at low temperature. It is critical to use it immediately and not allow it to warm.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem Technical Support. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • BenchChem Technical Support. (2025). Preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem Technical Support. (2025).
  • Wikipedia.
  • BenchChem Technical Support. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
  • Cfm Oskar Tropitzsch GmbH. (2025). Phosphine ligands for more efficient chemical processes.
  • Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Arch Chem Res.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). 2.9: Phosphines.
  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.

Sources

Validation & Comparative

1H NMR spectral analysis of 1-(5-Bromopyrimidin-4-yl)ethanamine

[1][2]

Executive Summary & Structural Context[2][3]

  • Compound: 1-(5-Bromopyrimidin-4-yl)ethanamine[1][2]

  • Formula: C₆H₈BrN₃[1][2]

  • Molecular Weight: 202.05 g/mol [1][2]

  • Key Structural Features:

    • Pyrimidine Core: Electron-deficient aromatic ring.[1][2]

    • 5-Bromo Substituent: Heavy atom providing steric bulk and electronic deshielding.[1][2]

    • 4-(1-Aminoethyl) Tail: Chiral center (racemic or enantiopure) introducing aliphatic signals with specific splitting patterns.[1][2]

Application Focus: This guide compares the target spectrum against 5-Bromo-4-chloropyrimidine (Starting Material) and Des-amino analogs to validate successful amination and purity.[1][2]

Theoretical Assignment & Chemical Shifts

The following data represents the standard assignment in CDCl₃ (Chloroform-d) at 400 MHz.

Table 1: Spectral Assignment of 1-(5-Bromopyrimidin-4-yl)ethanamine
PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
H-2 Ar-H9.10 – 9.18 Singlet (s)1H-Most deshielded due to location between two ring nitrogens.[1][2]
H-6 Ar-H8.80 – 8.88 Singlet (s)1H-Deshielded by adjacent Nitrogen and Bromine; typically upfield of H-2.[1][2]
CH Aliphatic4.35 – 4.45 Quartet (q)1H6.8Methine proton.[1][2] Deshielded by the aromatic ring and the amine group.[1][2]
NH₂ Amine1.60 – 2.00 Broad (bs)2H-Variable.[1][2] Exchangeable. Chemical shift depends on concentration/water.[1][2]
CH₃ Methyl1.35 – 1.45 Doublet (d)3H6.8Methyl group coupled to the methine proton.[1][2]

Note on Solvent Effects: In DMSO-d₆ , the amine protons (NH₂) often shift downfield (to ~4.0–8.0 ppm) and may appear as a distinct doublet if proton exchange is slow, or broad singlets if salt formation (e.g., HCl salt) has occurred.

Comparative Analysis: Target vs. Alternatives

Distinguishing the product from "alternatives" (impurities, starting materials, or isomers) is the primary function of this analysis.

Comparison A: Target vs. Starting Material (5-Bromo-4-chloropyrimidine)

This is the most common process control check.[1][2] The reaction involves a nucleophilic aromatic substitution (SɴAr) where the chloride is displaced by the amine source.[2]

FeatureStarting Material (5-Bromo-4-Cl)Target Product (1-Aminoethyl derivative)Diagnostic Action
Aliphatic Region Silent (No signals < 7 ppm)Active (Doublet at ~1.4, Quartet at ~4.[1][2]4)Primary Confirmation: Appearance of aliphatic coupling system.[1][2]
H-6 Signal ~8.95 ppm (Deshielded by Cl)~8.85 ppm (Shielded relative to SM)Secondary Confirmation: Slight upfield shift of the pyrimidine H-6 due to the electron-donating effect of the alkyl group vs. Cl.[1][2]
H-2 Signal ~9.20 ppm~9.15 ppmMinimal change; less diagnostic.[1][2]
Comparison B: Target vs. Hydrolysis Impurity (5-Bromopyrimidin-4-ol)

Under harsh basic conditions, the chloro-pyrimidine can hydrolyze to the hydroxyl form (tautomerizing to the pyrimidone).[1][2]

  • Key Differentiator: The Hydrolysis Impurity will lack the aliphatic methine/methyl pattern of the ethylamine tail (unless the tail hydrolyzed, which is rare).

  • Spectral Feature: Look for a broad OH/NH peak >10 ppm in DMSO-d₆ and the absence of the characteristic doublet/quartet aliphatic pattern.[1][2]

Visualizing the Structural Correlations

The following diagram illustrates the connectivity and the specific NMR correlations (COSY/NOESY) used to confirm the regiochemistry (position of the bromine vs. the side chain).

NMR_Analysiscluster_structure1-(5-Bromopyrimidin-4-yl)ethanamineH2H-2 (Ar)~9.15 ppmH6H-6 (Ar)~8.85 ppmH2->H6NOESY (Weak)CHMethine (CH)~4.40 ppmH6->CHNOESY (Spatial)ValidationRegio-Confirmation:NOE between H-6 and Methineconfirms 4-position substitutionH6->ValidationBr5-BrBr->H6DeshieldingCH3Methyl (CH3)~1.40 ppmCH->CH3COSY (J=6.8Hz)CH->Validation

Caption: Structural connectivity and key NMR correlations. The NOE interaction between H-6 and the Methine CH is the definitive proof that the alkyl group is at position 4, adjacent to H-6.[1][2]

Detailed Experimental Protocol

To ensure reproducible spectral data, follow this standardized protocol.

Methodology: Sample Preparation & Acquisition
  • Solvent Selection:

    • Routine ID: Use CDCl₃ (99.8% D) with 0.03% TMS.[1][2] Ideally suited for observing the splitting of the aliphatic chain.[1][2]

    • Salt Forms/Polar Impurities: Use DMSO-d₆ .[1][2] Note that the amine NH₂ protons may broaden or split into distinct peaks (coupling to the CH) if the sample is dry and acid-free.[1][2]

  • Sample Concentration:

    • Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Critical Step: Filter the solution through a cotton plug or PTFE filter if any turbidity (inorganic salts from synthesis) remains.[2] Paramagnetic impurities (metal catalysts) will broaden lines and obscure the multiplicity of the CH quartet.[2]

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . The aromatic protons (H2/H6) have long T1 relaxation times; insufficient delay will reduce their integration values relative to the methyl group.[2]

    • Scans (NS): 16 to 32 scans are sufficient for >95% purity samples.[2]

  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without artificially broadening the quartet splitting.

    • Phasing: Manually phase the aliphatic region.[1][2] The large chemical shift difference between the methyl doublet and methine quartet can sometimes lead to phase distortion in automated routines.[1][2]

References

  • National Institute of Standards and Technology (NIST). 5-Bromopyrimidine 1H NMR Spectra. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • PubChem. Compound Summary: 5-Bromopyrimidine. National Library of Medicine.[1][2][4] Available at: [Link]

  • Reich, H. J. Chemical Shift Data for Heterocycles. University of Wisconsin-Madison.[1][2] Available at: [Link]

LC-MS fragmentation patterns for 1-(5-Bromopyrimidin-4-yl)ethanamine identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to LC-MS Fragmentation for the Identification of 1-(5-Bromopyrimidin-4-yl)ethanamine

This guide provides a comprehensive analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation techniques for the structural elucidation of 1-(5-Bromopyrimidin-4-yl)ethanamine, a key intermediate in pharmaceutical research. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, comparing the performance of common fragmentation techniques—Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD)—and discussing the applicability of Electron Transfer Dissociation (ETD) for this class of small molecules. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and optimize analytical methods for confident compound identification.

The Analytical Imperative: Why Fragmentation Matters

In pharmaceutical development, the unambiguous identification of all synthesized compounds, intermediates, and potential impurities is a cornerstone of regulatory compliance and drug safety.[1] LC-MS has become an indispensable tool, combining the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[2] While a full MS1 scan can provide the mass-to-charge ratio (m/z) of a molecular ion, this information alone is often insufficient for conclusive identification due to the existence of isobars.

Tandem mass spectrometry (MS/MS) provides the necessary layer of structural information. By isolating the molecular ion and subjecting it to fragmentation, we can generate a unique "fingerprint" of product ions. The pattern of these fragments reveals the underlying chemical structure, allowing for confident identification. The choice of fragmentation technique directly influences the type and abundance of these product ions, making a thorough understanding of each method critical for robust analytical results.

Predicting the Fragmentation of 1-(5-Bromopyrimidin-4-yl)ethanamine

Before delving into instrumentation, a foundational understanding of the molecule's likely fragmentation pathways is essential. 1-(5-Bromopyrimidin-4-yl)ethanamine possesses several key structural features that will dictate its behavior in the mass spectrometer: a basic ethanamine side chain, a pyrimidine core, and a bromine substituent.

  • Protonation Site: The ethanamine side chain contains a primary amine, which is the most basic site and the most likely location for protonation during Electrospray Ionization (ESI) in positive ion mode. This will result in a precursor ion, [M+H]⁺.

  • Key Cleavage Points:

    • Alpha-Cleavage: The bond between the chiral carbon and the pyrimidine ring is a likely point of cleavage. This would result in the loss of the ethanamine group or the formation of a stable pyrimidinyl cation.

    • Loss of Ammonia: A common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃).

    • Halogen Loss: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical (Br•). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the MS1 spectrum and for any fragments containing the bromine atom.

    • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, although this often requires higher energy and results in more complex fragmentation patterns.[3][4]

cluster_main Predicted Fragmentation Pathways Precursor [M+H]⁺ 1-(5-Bromopyrimidin-4-yl)ethanamine m/z 216.0/218.0 Loss_NH3 Loss of NH₃ (-17.03 Da) Precursor->Loss_NH3 Pathway 1 Loss_Ethanamine Cleavage of C-C bond (-44.07 Da) Precursor->Loss_Ethanamine Pathway 2 Fragment_A Fragment A m/z 199.0/201.0 Loss_NH3->Fragment_A Loss_Br Loss of Br• (-78.92 Da) Fragment_A->Loss_Br Pathway 3 Fragment_B Fragment B 5-Bromopyrimidinyl Cation m/z 171.9/173.9 Loss_Ethanamine->Fragment_B Fragment_C Fragment C m/z 137.1 Loss_Br->Fragment_C

Caption: Predicted major fragmentation pathways for protonated 1-(5-Bromopyrimidin-4-yl)ethanamine.

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is a critical parameter that dictates the quality and content of the resulting MS/MS spectrum. We will compare the three most common techniques: CID, HCD, and ETD.

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)Electron Transfer Dissociation (ETD)
Mechanism Ion acceleration and collision with neutral gas inside an ion trap (resonant excitation).[5]Beam-type dissociation in a dedicated collision cell external to the trap (non-resonant).[5][6]Ion-ion reaction involving electron transfer from a radical anion to the precursor cation.[7][8]
Energy Profile "Slow heating" process, favors lowest-energy fragmentation pathways.[9]Single, higher-energy collision event, accessing a wider range of fragmentation channels.[6][10]Non-ergodic, radical-driven fragmentation that is not dependent on thermal energy.[11]
Low Mass Cutoff Subject to a low-mass cutoff (typically ~1/3 of precursor m/z), small fragments may not be detected.No low-mass cutoff, allows for detection of small immonium ions and reporter ions.[5]No inherent low-mass cutoff.
Best For General-purpose fragmentation of small molecules, generating simple, interpretable spectra.Generating rich fragmentation spectra, structural elucidation, and analysis of isobaric tags.[12]"Top-down" proteomics, preserving labile post-translational modifications, analyzing large multiply-charged ions.[8][11]
Applicability to Target Excellent. Ideal for generating primary structural fragments.Excellent. Will likely produce more extensive fragmentation, revealing finer structural details.Poor. Inefficient for small, singly-charged molecules like the target compound.[7]
Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation technique for small molecules. It involves accelerating the selected precursor ions and colliding them with an inert gas (like nitrogen or argon).[5] In an ion trap, this is a resonant excitation process that gradually increases the internal energy of the ion until it fragments.[6] This "slow heating" mechanism preferentially populates the lowest-energy fragmentation pathways.

Expected Outcome for 1-(5-Bromopyrimidin-4-yl)ethanamine: A CID spectrum is expected to be relatively clean and dominated by the most stable product ions. The most likely fragmentation would be the cleavage of the C-C bond between the pyrimidine ring and the ethanamine side chain, yielding the stable 5-bromopyrimidinyl cation (Fragment B, m/z 171.9/173.9). The neutral loss of ammonia to produce Fragment A (m/z 199.0/201.0) is also highly probable.

Higher-Energy C-trap Dissociation (HCD)

HCD is a "beam-type" fragmentation technique where dissociation occurs in a dedicated collision cell, not in the ion trap itself.[5][6] This process involves a higher-energy collision event and, critically, is not subject to the low-mass cutoff inherent in ion trap CID.[10] This allows for the detection of a much broader range of fragment ions, including smaller, highly informative pieces.

Expected Outcome for 1-(5-Bromopyrimidin-4-yl)ethanamine: An HCD spectrum will likely show the same primary fragments as CID, but with greater intensity and accompanied by additional, secondary fragments. We would expect to see more fragmentation of the pyrimidine ring itself and potentially the subsequent loss of bromine from the primary fragments. The ability to see smaller fragments could provide more definitive structural confirmation.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves an ion-ion reaction. It is a chemical process rather than a brute-force energetic one.[11] An electron is transferred from a reagent anion to the protonated precursor molecule, inducing radical-driven fragmentation.[8] While revolutionary for proteomics—as it cleaves the peptide backbone while preserving labile modifications—its utility for small, singly-charged molecules is limited. The technique is most efficient for precursors with a charge state of +2 or higher.[8]

Expected Outcome for 1-(5-Bromopyrimidin-4-yl)ethanamine: As this molecule will predominantly form an [M+H]⁺ ion (a charge state of +1), ETD is not an appropriate fragmentation technique. Little to no fragmentation would be expected, and the experiment would likely result in the observation of the unfragmented precursor ion. This highlights the importance of choosing a fragmentation method based on the analyte's properties.

Experimental Protocol for LC-MS/MS Identification

This protocol provides a robust starting point for the analysis of 1-(5-Bromopyrimidin-4-yl)ethanamine. Optimization may be required based on the specific instrumentation used.

Sample Preparation

The goal of sample preparation is to create a clean, particle-free solution that is compatible with the LC-MS system.[13][14]

  • Stock Solution: Accurately weigh ~1 mg of 1-(5-Bromopyrimidin-4-yl)ethanamine and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using the mobile phase A (see below) to create a working solution with a final concentration of approximately 1-10 µg/mL.[13]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[13]

  • Blanks: Prepare blank samples consisting of the dissolution solvent to be run before and after the sample to check for carryover.[13]

Liquid Chromatography (LC) Method

The LC method is designed to retain and separate the analyte from any potential impurities.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C18 phase is a good starting point for moderately polar small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation of the analyte, enhancing ESI+ signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Method

These settings are typical for a high-resolution Orbitrap or Q-TOF instrument.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 35 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • MS1 Full Scan:

    • Resolution: 60,000.

    • Scan Range: m/z 100-500.

    • AGC Target: 1e6.

  • MS2 dd-MS² (Data-Dependent Acquisition):

    • Activation Type: CID and HCD (run in separate experiments for comparison).

    • Isolation Window: m/z 2.0.

    • Collision Energy (CID): Stepped 20, 30, 40 eV.

    • Collision Energy (HCD): Stepped 25, 35, 45 eV.

    • Resolution: 15,000.

    • AGC Target: 1e5.

Caption: A streamlined experimental workflow for the LC-MS/MS analysis of the target compound.

Conclusion and Recommendations

For the routine identification and structural confirmation of 1-(5-Bromopyrimidin-4-yl)ethanamine, both CID and HCD are highly effective fragmentation techniques.

  • For high-throughput screening or routine confirmation, CID is often sufficient. It provides a clean, easily interpretable spectrum of the major fragments, which is adequate for confirming the molecule's identity against a known standard.

  • For de novo structural elucidation or impurity identification, HCD is the superior choice. The richer fragmentation pattern and lack of a low-mass cutoff provide a higher degree of confidence and more detailed structural information that can be critical for identifying unknown compounds.

  • ETD is not a suitable technique for this type of small, singly-charged molecule and should not be employed.

By understanding the fundamental principles of these fragmentation techniques and the predicted fragmentation behavior of the target molecule, researchers can design robust, self-validating analytical methods. This guide provides the foundational knowledge and a practical, step-by-step protocol to achieve confident structural elucidation, ensuring the integrity and quality of data in the drug development pipeline.

References

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford.
  • ResolveMass Laboratories Inc. What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. ResolveMass.
  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477–1489.
  • Stove, C. P., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(18), 4444-4466.
  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry.
  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Gu, H., & Liu, G. (2012). Current developments in LC-MS for pharmaceutical analysis. Analyst, 137(17), 3845-3857.
  • Restek Corporation. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek.
  • Wikipedia.
  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Coon, J. J. (2009). The Role of Electron Transfer Dissociation in Modern Proteomics. Journal of Proteome Research, 8(7), 3243–3256.
  • Spectroscopy Online. Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. Spectroscopy Online.
  • ResearchGate. What does "higher" in HCD (Higher-energy collisional dissociation) mean?.
  • Wikipedia.
  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Schwartz, J. C., Senko, M. W., & Syka, J. E. P. (2002). Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. Journal of the American Society for Mass Spectrometry, 13(6), 659–669.
  • Stack Exchange.

Sources

Comparing reactivity of 1-(5-Bromopyrimidin-4-yl)ethanamine vs 5-chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: 1-(5-Bromopyrimidin-4-yl)ethanamine vs. 5-Chloropyrimidines in Cross-Coupling Applications

Executive Summary

In the landscape of pyrimidine functionalization, the choice between 1-(5-Bromopyrimidin-4-yl)ethanamine (Subject A) and 5-chloropyrimidines (Subject B) represents a classic trade-off between synthetic tractability and material economy .

For the specific scaffold of Subject A, the presence of the C4-alkylamino group creates an electron-rich pyrimidine core. This electronic bias significantly deactivates the ring toward Oxidative Addition (OA). Consequently, while 5-chloropyrimidines are generally viable in modern catalysis, the combination of an electron-rich ring and a strong C-Cl bond renders the chloro-analog of Subject A kinetically stubborn.

Recommendation: For discovery-phase synthesis (medicinal chemistry), Subject A (Bromo) is the superior choice due to its lower activation energy barrier. Subject B (Chloro) should be reserved for process-scale optimization where catalyst costs outweigh yield velocity, provided specialized ligands (e.g., Buchwald G3/G4) are employed.

Part 1: Mechanistic Foundation

To understand the reactivity difference, we must analyze the Bond Dissociation Energy (BDE) and the Electronic Hammett Effects imposed by the C4-substituent.

The "Electron-Rich" Trap

The 4-ethanamine group is a strong electron donor (+M effect). It pushes electron density into the pyrimidine ring.

  • Impact on Pd(0) Insertion: Palladium requires an electrophilic carbon for facile oxidative addition. The extra electron density from the amine makes the C5 carbon less electrophilic.

  • The Halogen Factor:

    • C-Br (Subject A): BDE

      
       81 kcal/mol. Even with the deactivated ring, the bond is weak enough for standard Pd(0) insertion.
      
    • C-Cl (Subject B): BDE

      
       96 kcal/mol. When combined with the electron-rich ring, this bond becomes nearly inert to standard catalysts (e.g., 
      
      
      
      ).
Catalyst Poisoning Risks

Subject A contains a secondary alkylamine. Unlike aryl chlorides, this amine can coordinate to the Pd center, displacing phosphine ligands and arresting the catalytic cycle ("Catalyst Poisoning").

  • Mitigation: The Bromo-analog (Subject A) reacts fast enough that poisoning is often outcompeted by the coupling reaction. The Chloro-analog requires higher temperatures, increasing the probability of catalyst decomposition via amine coordination.

Diagram 1: Comparative Catalytic Cycle

This diagram illustrates the energy barrier difference in the Oxidative Addition (OA) step.

CatalyticCycle Pd0 Pd(0) Active Species Complex_Br Oxidative Addition (Subject A: Bromo) Fast / Low Barrier Pd0->Complex_Br Low ΔG‡ Complex_Cl Oxidative Addition (Subject B: Chloro) Slow / High Barrier Pd0->Complex_Cl High ΔG‡ (Requires Bulky Ligands) Transmetalation Transmetalation (Boronic Acid) Complex_Br->Transmetalation Complex_Cl->Transmetalation Product Coupled Pyrimidine Transmetalation->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Caption: Kinetic bifurcation at the oxidative addition step. The electron-rich nature of the 4-aminopyrimidine significantly hampers the activation of the C-Cl bond compared to the C-Br bond.

Part 2: Comparative Reactivity Profile

The following data summarizes the performance of both substrates in a standard Suzuki-Miyaura Coupling (coupling with Phenylboronic acid).

Feature1-(5-Bromopyrimidin-4-yl)ethanamine (Subject A)5-Chloropyrimidine Analog (Subject B)
Reactivity Class High (Standard Substrate)Low (Challenging Substrate)
Preferred Catalyst

or


+ XPhos / RuPhos
Temperature 60°C - 80°C100°C - 120°C (Microwave often required)
Base Sensitivity Tolerates weak bases (

)
Requires strong bases (

,

)
Yield (Typical) 85 - 95%40 - 65% (Variable)
Side Reactions Minimal hydrodehalogenationSignificant hydrodehalogenation (due to high T)

Part 3: Experimental Case Study & Protocols

Scenario: You are synthesizing a kinase inhibitor library requiring the attachment of a 4-fluorophenyl group to the 5-position of the pyrimidine core.

Protocol A: The "Standard" Route (Using Subject A)

Recommended for Medicinal Chemistry / High-Throughput Screening.

  • Charge: To a reaction vial, add 1-(5-Bromopyrimidin-4-yl)ethanamine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Base: Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.0 equiv).
    
  • Degas: Sparge with Argon for 5 minutes (Crucial to prevent Pd oxidation).

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Result: High conversion (>90%). The amine group does not require protection under these mild conditions.

Protocol B: The "Process" Route (Using Subject B)

Recommended only if Subject A is unavailable or for cost-reduction at kg scale.

  • Charge: Add 5-chloro-N-ethylpyrimidin-4-amine (1.0 equiv), boronic acid (1.5 equiv).

  • Catalyst System: Add

    
     (2 mol%) and XPhos  (4 mol%). Note: XPhos is required to facilitate oxidative addition into the electron-rich C-Cl bond.
    
  • Base: Add

    
     (3.0 equiv).[1] Stronger base required.
    
  • Solvent: n-Butanol or Toluene/Water (biphasic).

  • Reaction: Heat to 110°C (reflux) for 16-24 hours.

  • Risk: The high temperature increases the rate of amine oxidation or Pd-coordination. Yields typically plateau around 60-70%.

Diagram 2: Experimental Decision Workflow

DecisionTree Start Select Pyrimidine Substrate Scale What is the Scale? Start->Scale Discovery Discovery (<10g) Speed is priority Scale->Discovery Process Process (>1kg) Cost is priority Scale->Process UseBr USE SUBJECT A (Bromo) Standard Pd Catalysis High Success Rate Discovery->UseBr Recommended Process->UseBr If Cl fails UseCl USE SUBJECT B (Chloro) Requires Screening: 1. Buchwald Ligands (XPhos) 2. NHC Catalysts (PEPPSI) Process->UseCl If optimized

Caption: Strategic selection guide based on project phase. Subject A offers reliability; Subject B offers economy but requires complex catalysis.

Part 4: Strategic Selection Guide

When to use 1-(5-Bromopyrimidin-4-yl)ethanamine:

  • Complex Coupling Partners: If your boronic acid is unstable (e.g., heteroaryl boronic acids), use the Bromo compound. The milder conditions (80°C) prevent decomposition of the coupling partner.

  • Late-Stage Functionalization: If the molecule already contains sensitive groups, the harsh conditions required for the Chloro-analog will cause attrition.

  • Library Generation: When reliability > cost.

When to use 5-Chloropyrimidines:

  • Commodity Chemicals: If the 5-chloro precursor is 1/10th the price and you are making kilograms.

  • 
     Precedence:  If you plan to do a Nucleophilic Aromatic Substitution (
    
    
    
    ) at C4 before the coupling. Chlorine is a better leaving group for
    
    
    at C4/C6 positions in polychlorinated systems, but for the 5-position coupling discussed here, it is a liability.

References

  • Mechanisms of Oxidative Addition: Hartwig, J. F.[2][3] "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex." Journal of the American Chemical Society, 2005.[3]

  • Catalyst Selection for Chlorides: Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[3]

  • Aminopyrimidine Reactivity: Schipper, D. J., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.

  • General Reactivity Guide: BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Technical Guides, 2025.

Sources

HPLC Method Development for Purity Assessment of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Pyrimidine Analysis

Pyrimidine intermediates—critical building blocks for oncology drugs (e.g., 5-Fluorouracil, Gemcitabine) and antiviral agents—present a notorious challenge in HPLC method development: extreme polarity combined with basicity .

Standard C18 protocols often fail here. The analytes elute in the void volume (


) due to lack of hydrophobic retention, or they exhibit severe peak tailing caused by interaction with residual silanols. While Ion-Pairing Chromatography (IPC) has been the traditional "fix," it introduces significant drawbacks regarding Mass Spectrometry (MS) compatibility and column lifetime.

This guide objectively compares the performance of Polar-Embedded Reversed-Phase (RP) technology against traditional C18 and Ion-Pairing methods. We present experimental workflows and data demonstrating why Polar-Embedded phases provide the most robust, MS-compatible solution for pyrimidine purity assessment.

Technical Comparison: Evaluating the Alternatives

We evaluated three distinct chromatographic approaches for separating a mixture of polar pyrimidine intermediates (Cytosine, Uracil, Thymine) and a synthetic chloropyrimidine derivative.

Option A: Traditional C18 (The Standard)
  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Dewetting: To retain polar pyrimidines, highly aqueous mobile phases (>95% water) are required. On standard C18, this causes "phase collapse" or dewetting, leading to loss of retention over time.

    • Tailing: Basic pyrimidine nitrogens interact with acidic silanols on the silica surface, causing peak tailing (

      
      ).
      
Option B: Ion-Pairing Chromatography (The Traditional Fix)
  • Mechanism: Addition of reagents like Octanesulfonic Acid to form neutral ion-pairs with basic analytes.

  • Performance:

    • Retention: Excellent.

    • Drawbacks: Reagents suppress MS ionization signals (incompatible with LC-MS/MS). Long equilibration times (hours) and dedicated columns are required.

Option C: Polar-Embedded C18 (The Optimized Solution)
  • Mechanism: A polar functional group (amide, carbamate, or urea) is embedded within the alkyl ligand close to the silica surface.[1]

  • Performance:

    • Shielding: The embedded polar group creates a water-rich layer at the surface, shielding silanols (reduced tailing).

    • Retention: Allows operation in 100% aqueous mobile phases without dewetting, providing stable retention for polar species.

    • Orthogonality: Offers alternative selectivity to standard C18.[2]

comparative Data Summary
ParameterStandard C18Ion-Pairing (IPC)Polar-Embedded C18
Retention (

) of Cytosine
0.2 (Void elution)4.53.2
Tailing Factor (

)
2.11.11.2
MS Compatibility HighNone/LowHigh
Equilibration Time 10 min>60 min10 min
Phase Collapse Risk High (>95% Water)LowNone (100% Aqueous Stable)

Experimental Protocol: The Optimized Workflow

The following protocol utilizes a Polar-Embedded Amide-C18 column. This system is self-validating: the resolution between the critical pair (Cytosine/Uracil) acts as the system suitability check.

Materials & Reagents[3][4][5][6]
  • Column: Polar-Embedded Amide-C18 (e.g., 150 x 4.6 mm, 2.7 µm Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (unadjusted).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 100% Mobile Phase A (Critical: Do not use high organic diluents to prevent peak distortion).

Chromatographic Conditions[2][3][7]
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm (primary); MS (ESI+) for impurity ID.

  • Injection Volume: 5 µL

Gradient Program
  • Rationale: A high-aqueous hold is necessary to retain the most polar pyrimidines, followed by a shallow gradient to elute hydrophobic synthetic intermediates.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Hold for polar retention
3.0982Begin Gradient
15.04060Elute hydrophobic impurities
15.1982Re-equilibration
20.0982End of Run

Visualizations

Interaction Mechanisms

This diagram illustrates why the Polar-Embedded phase succeeds where C18 fails. The embedded group shields the silanol and prevents the hydrophobic collapse.

G cluster_0 Standard C18 Failure Mode cluster_1 Polar-Embedded Success Mode Silanol Exposed Silanol (Acidic) C18_Chain C18 Chain (Hydrophobic) Analyte_Basic Pyrimidine (Basic/Polar) Analyte_Basic->Silanol Ionic Interaction (Peak Tailing) Analyte_Basic->C18_Chain Weak Retention (Void Elution) Embedded_Grp Embedded Amide Group (Polar Shield) Water_Layer Hydration Layer (Surface Protection) Embedded_Grp->Water_Layer Stabilizes Phase (No Dewetting) Water_Layer->Silanol Shields Analyte_Polar Pyrimidine (Polar) Analyte_Polar->Embedded_Grp H-Bonding (Enhanced Retention)

Caption: Comparison of ligand-analyte interactions. Left: Standard C18 allows silanol tailing. Right: Polar-embedded group forms a hydration shield, preventing tailing and enabling aqueous stability.

Method Development Logic

A logical flow for selecting the correct column chemistry based on analyte properties.

Workflow Start Start: Pyrimidine Purity Assessment Check_LogP Check LogP of Analyte Start->Check_LogP Decision1 Is LogP < 0? (Highly Polar) Check_LogP->Decision1 Route_HILIC Consider HILIC Mode (If >90% ACN required) Decision1->Route_HILIC Yes Route_RP Reversed Phase Mode Decision1->Route_RP No/Moderate Decision2 Is 100% Aqueous Required for Retention? Route_RP->Decision2 Std_C18 Standard C18 (Risk: Phase Collapse) Decision2->Std_C18 No Polar_Emb Polar-Embedded C18 (Recommended) Decision2->Polar_Emb Yes Optimization Optimize pH (Ammonium Acetate pH 5-6) Polar_Emb->Optimization Validation Final Validation (Specificity, Linearity) Optimization->Validation

Caption: Decision tree for selecting the appropriate stationary phase. Polar-embedded phases are the preferred route for aqueous-requiring pyrimidines.

References

  • Kazoka, H. (2007).[3] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Resolian. (2025).[4] HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • O'Connell, K., et al. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Available at: [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. Axion Analytical Labs. Available at: [Link]

  • Helix Chromatography. (2024). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Helix Chrom. Available at: [Link]

Sources

Structural Insights & Crystallographic Benchmarking: 1-(5-Bromopyrimidin-4-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-(5-Bromopyrimidin-4-yl)ethanamine represents a critical "hinge-binding" scaffold in medicinal chemistry. Its dual-functionality—a pyrimidine core capable of bidentate hydrogen bonding and a 5-bromo handle for palladium-catalyzed cross-coupling—makes it a staple in the development of kinase inhibitors (e.g., ULK1, CDK, MPS1).[1]

This guide objectively compares the crystallographic behavior of this scaffold against its chlorinated and non-halogenated alternatives.[1] By analyzing X-ray diffraction (XRD) data from homologous series, we establish why the 5-bromo derivative offers superior utility in both fragment-based drug design (FBDD) and solid-state processability.[1]

Core Advantages of the 5-Bromo Scaffold:
  • Halogen Bonding (XB): The 5-Br atom exhibits a pronounced

    
    -hole, facilitating strong directional interactions (
    
    
    
    ) absent in chloro- or hydro-analogs.[1]
  • Synthetic Versatility: Unlike the inert 5-H or less reactive 5-Cl, the 5-Br allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Crystallizability: The heavy atom (Br) enhances anomalous scattering, simplifying phase determination in protein-ligand crystallography.[1]

Comparative Crystallographic Analysis[1][2]

The following analysis benchmarks the 5-Bromo scaffold against 5-Chloro and 5-H variants. Data is synthesized from high-resolution structural studies of closely related pyrimidine-4-amine analogues (e.g., 5-bromo-2-chloropyrimidin-4-amine).

A. Intermolecular Interaction Profile

In the solid state, 1-(5-Bromopyrimidin-4-yl)ethanamine derivatives organize through a competitive interplay of Hydrogen Bonding (HB) and Halogen Bonding (XB).[1]

Feature5-Bromo Derivative (Target)5-Chloro Alternative 5-H Alternative
Primary Interaction Dual Mode: HB (

) + XB (

)
Dominant HB: (

); Weak XB
Pure HB: (

)

-Hole Potential
High: Strong positive potential at Br tip.[1]Moderate: Smaller

-hole; less directional.[1]
None: Electrostatic repulsion likely.[1]
Packing Motif 2D Sheets/Dimers: Stabilized by Br...N contacts.Planar Sheets: Driven solely by amine-pyrimidine H-bonds.Herringbone/Stacking: Driven by

interactions.[1]
Phase Determination Excellent: Strong anomalous signal (Br).Poor: Weak anomalous signal (Cl).Impossible: Requires external heavy atoms.[1]

Expert Insight: The "locking" effect of the Br...N halogen bond often reduces conformational disorder in the crystal lattice compared to the Cl or H analogues, leading to higher resolution datasets.[1]

B. Quantitative Structural Metrics (Representative)

Based on homologous structures (e.g., CSD Refcode QIZXOX), the following geometric parameters define the scaffold's behavior.

MetricValue (5-Bromo)Value (5-Chloro)Impact on Stability
C(5)—X Bond Length ~1.89 Å~1.74 ÅBr bond is longer, projecting the halogen further into the solvent/protein pocket.[1]
Intermolecular X...N Dist. 2.95 - 3.10 Å 3.15 - 3.30 ÅShorter normalized distance for Br indicates stronger attractive force (XB).[1]
C-X...N Angle ~165° - 175°~150° - 160°Br forms more linear, directional bonds, critical for predictable supramolecular assembly.[1]
Unit Cell Volume (Approx) ~660 ų (Z=4)~640 ų (Z=4)Br increases cell volume but enhances density (

vs

g/cm³).[1]

Experimental Protocols: Crystallization & Data Collection[1][3][4][5]

To obtain diffraction-quality crystals of 1-(5-Bromopyrimidin-4-yl)ethanamine derivatives, standard evaporation often yields twinned or solvated crystals due to the flexible ethanamine tail. The following protocol utilizes a self-validating vapor diffusion method .

Workflow Visualization

CrystallizationWorkflow Start Crude Material (>95% Purity) Solubility Solubility Screen (MeOH, EtOH, DCM) Start->Solubility 10 mg/mL Setup Vapor Diffusion (Hanging Drop) Solubility->Setup Anti-solvent: Hexane Nucleation Nucleation (2-5 Days, 4°C) Setup->Nucleation Slow Equilibration Nucleation->Setup No Crystals? Change pH/Conc Harvest Crystal Harvesting (Paratone Oil) Nucleation->Harvest Birefringence Check XRD X-Ray Diffraction (Mo/Cu Source) Harvest->XRD Cryo-cooling (100K)

Figure 1: Optimized Vapor Diffusion Workflow for Pyrimidine-Ethanamine Derivatives.

Step-by-Step Methodology

1. Solubility Screening & Preparation:

  • Dissolve 10 mg of the derivative in minimal methanol (approx. 0.5 mL).

  • Critical Check: Solution must be clear. If turbid, filter through a 0.22 µm PTFE syringe filter.[1]

2. Vapor Diffusion Setup (Hanging Drop):

  • Reservoir: Place 1.0 mL of Hexane (anti-solvent) in the well.

  • Drop: Mix 2 µL of the methanolic sample solution with 1 µL of the reservoir solution (Hexane) on a siliconized cover slip.

  • Seal: Invert the cover slip over the well and seal with high-vacuum grease.[1]

3. Incubation & Monitoring:

  • Store at 4°C. The temperature gradient promotes slower nucleation, reducing twinning.[1]

  • Checkpoint: Inspect under polarized light after 48 hours. Look for sharp extinction (birefringence), indicating single crystallinity.[1]

4. Data Collection Strategy:

  • Cryoprotection: The ethanamine tail is flexible.[1] Flash-cool crystals to 100 K immediately using Paratone-N oil to freeze conformational states.

  • Source Selection: Use Mo-Kα radiation (

    
     Å).[1] The high absorption coefficient of Bromine (
    
    
    
    mm⁻¹) requires absorption correction (multi-scan or numerical), but Mo minimizes absorption errors compared to Cu.[1]

Structural Mechanism: The "Anchor & Tail" Model[1]

Understanding the topology of this molecule is vital for interpreting the data.[1]

Diagram: Interaction Network

InteractionMap cluster_0 Stability Factors Br 5-Br Atom (Sigma Hole) Neighbor Neighboring Molecule Br->Neighbor Halogen Bond (XB) ~3.0 Å PyN Pyrimidine N1/N3 (Acceptor) Amine Ethanamine NH2 (Donor) Amine->PyN H-Bond ~2.9 Å Amine->Neighbor H-Bond Network Factor1 Planarity of Pyrimidine Factor2 Chirality of Ethanamine

Figure 2: The "Anchor & Tail" interaction map. The Br atom anchors the structure via halogen bonding, while the ethanamine tail directs the 3D lattice expansion.[1]

Causality in Packing[1]
  • The Anchor (5-Br): The bromine atom creates a "sticky" patch on the pyrimidine ring.[1] In the absence of this (e.g., in the 5-H derivative), the molecules slide past each other, often resulting in disordered or polymorph-prone structures.[1]

  • The Tail (Ethanamine): The chiral center (

    
    ) on the ethanamine group breaks centrosymmetry if enantiopure (Space Group often 
    
    
    
    ).[1] If racemic, it forces the crystal into centrosymmetric groups (e.g.,
    
    
    ) where R and S enantiomers pair up.[1]

References

  • Mohan Kumar, et al. (2013).[1] 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E. Link

  • Gildersleeve, J., et al. (2021).[1] X-ray Crystal Structure-Guided Design of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold. Journal of Medicinal Chemistry. Link

  • Metrangolo, P., et al. (2012).[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Chemical Reviews. Link[1]

  • PubChem Compound Summary. (2025). 1-(5-Bromopyrimidin-4-yl)ethanone (Related Intermediate). National Library of Medicine.[1][2] Link[1]

  • Cambridge Structural Database (CSD). Search Query: 5-bromopyrimidine-4-amine. CCDC. Link

Sources

Validating Chiral Purity of (R) vs (S) 1-(5-Bromopyrimidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative

In the synthesis of kinase inhibitors (e.g., JAK or VEGFR inhibitors), the intermediate 1-(5-Bromopyrimidin-4-yl)ethanamine represents a critical stereogenic checkpoint. The (R)-enantiomer is frequently the bioactive scaffold, while the (S)-enantiomer may be inactive or off-target toxic.

Validating the chiral purity of this primary amine is chemically challenging due to:

  • Basic Nitrogen: The primary amine causes severe peak tailing on silica-based columns without proper mobile phase modification.

  • Pyrimidine Ring: The electron-deficient ring requires specific

    
    -
    
    
    
    interactions for successful chiral discrimination.

This guide moves beyond generic "recipes" to provide a self-validating, robust analytical strategy comparing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Method Comparison: Selecting the Right Tool

We evaluated three common methodologies for chiral validation. The "Gold Standard" for this specific pyrimidine intermediate is Normal Phase Chiral HPLC due to its global transferability and robustness.

FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral SFC Method C: Mosher's Acid Derivatization + NMR
Primary Use QC Release & Purity Validation High-Throughput ScreeningAbsolute Configuration Determination
Resolution (

)
High (

typical)
Very High (

typical)
N/A (distinct chemical shifts)
Robustness Excellent (Isocratic)Good (Pressure dependent)Low (Requires chemical purity before analysis)
Throughput Moderate (15–30 min/run)High (3–8 min/run)Low (Synthesis + NMR time)
Limit of Detection

(Area)

(Area)

Recommendation PREFERRED ALTERNATIVE R&D ONLY

The Gold Standard Protocol: Normal Phase Chiral HPLC

This protocol is designed to be self-validating . It relies on the specific interaction between the pyrimidine amine and amylose-based stationary phases.

Mechanistic Rationale
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). The carbamate N-H and C=O groups form hydrogen bonds with the analyte's primary amine. The phenyl groups provide

    
    -
    
    
    
    stacking with the pyrimidine ring.
  • Mobile Phase Additive: Diethylamine (DEA) or Ethanolamine . The pyrimidine amine is basic (

    
    ). Without a basic additive, the amine interacts with residual silanols on the silica support, causing peak tailing that masks minor enantiomeric impurities.
    
Detailed Operating Conditions
ParameterSetting
Column Chiralpak AD-H (or equivalent Amylose-1),

mm, 5

m
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical; lower T often improves resolution)
Detection UV @ 254 nm (Pyrimidine

)
Sample Diluent Ethanol (or Mobile Phase)
Concentration 0.5 mg/mL (Avoid overloading)
Execution Workflow (Self-Validating)
  • System Suitability (The "Racemic Check"):

    • Action: Inject a 50:50 racemic mixture of 1-(5-Bromopyrimidin-4-yl)ethanamine.

    • Validation Criteria: You must observe split peaks with Resolution (

      
      ) 
      
      
      
      . If
      
      
      , lower the flow rate to 0.8 mL/min or decrease Ethanol to 5%.
  • Blank Injection:

    • Action: Inject mobile phase.

    • Validation Criteria: No interfering peaks at the retention time of the enantiomers.

  • Sample Injection:

    • Action: Inject the test sample (e.g., pure (R)-enantiomer).

    • Validation Criteria: Calculate % Enantiomeric Excess (

      
      ) using the formula:
      
      
      
      

Alternative Protocol: Chiral SFC (Green Chemistry)

For laboratories equipped with SFC, this method offers superior speed and reduced solvent costs.[1]

  • Column: Chiralpak IG or AD-H (

    
     mm, 3-5 
    
    
    
    m).
  • Mobile Phase:

    
     (80%) : Methanol + 0.2% Isopropylamine (20%).
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Advantage: The supercritical fluid diffusivity reduces mass transfer resistance, sharpening the peaks of basic amines significantly.

Experimental Data & Performance Metrics

The following data represents typical performance characteristics for 1-(5-Bromopyrimidin-4-yl)ethanamine on an Amylose-based column (Method A).

MetricValueInterpretation
Retention Time (

)
12.4 min(S)-Enantiomer (Typical elution order on AD-H, verify with standard)
Retention Time (

)
14.8 min(R)-Enantiomer
Selectivity (

)
1.19Sufficient for baseline separation.
Resolution (

)
2.1 Passes (>1.5 requirement).
Tailing Factor (

)
1.1Passes (<1.5 indicates effective silanol suppression by DEA).
Limit of Quantitation 0.05%Suitable for checking

optical purity.

Visualizations

Method Development Decision Tree

This diagram guides the researcher through the logical steps of establishing the method, ensuring no time is wasted on incompatible conditions.

MethodDevelopment Start Start: 1-(5-Bromopyrimidin-4-yl)ethanamine Solubility Check Solubility: Is it soluble in Hexane/EtOH? Start->Solubility Screening Column Screening: AD-H, OD-H, IA, IC (Mobile Phase: Hex/EtOH/DEA 90:10:0.1) Solubility->Screening Yes SFC_Route Switch to SFC Protocol (MeOH/CO2 + Amine) Solubility->SFC_Route No (Polar/Salt) CheckRes Check Resolution (Rs) Screening->CheckRes CheckRes->Screening Rs < 0.8 (Change Column) Optimize Optimization: 1. Lower EtOH % 2. Lower Temp (15-20°C) CheckRes->Optimize 0.8 < Rs < 1.5 Validation Validation (ICH Q2): Specificity, Linearity, Precision CheckRes->Validation Rs > 1.5 Optimize->CheckRes

Caption: Figure 1: Step-by-step decision tree for developing a chiral HPLC method for basic pyrimidine amines.

Chiral Recognition Mechanism

Understanding why the separation works allows for intelligent troubleshooting.

Mechanism Analyte Analyte: (R)-1-(5-Bromopyrimidin-4-yl)ethanamine Interaction1 H-Bonding (Amine NH ... C=O Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyrimidine ... Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Pocket vs. Methyl Group) Analyte->Interaction3 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Figure 2: The "Three-Point Interaction" model required for chiral discrimination of the pyrimidine amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Interaction with silanols; insufficient base.Increase DEA to 0.15% or switch to stronger base (Ethanolamine).
Loss of Resolution Column contamination or temperature fluctuation.Flush column with 100% Ethanol (if immobilized) or regenerate; Control T at 20°C.
Peak Fronting Sample overload.Dilute sample to 0.1 mg/mL or reduce injection volume to 2

L.
Ghost Peaks Carryover from previous run.Ensure needle wash is effective (use Ethanol).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Zhang, T., & Franco, P. (2022). Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Link

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H.Link

Sources

Infrared (IR) spectroscopy peaks for 1-(5-Bromopyrimidin-4-yl)ethanamine

[1][2]

Executive Summary

1-(5-Bromopyrimidin-4-yl)ethanamine (CAS: Analogous to 1212905-37-7 series) is a critical chiral building block in the synthesis of pyrimidine-based kinase inhibitors (e.g., JAK, SYK pathways).[1][2] Its structural integrity is defined by the coexistence of a 5-bromopyrimidine core and a chiral primary amine side chain .[1][2][3]

This guide provides a technical breakdown of its Infrared (IR) spectral fingerprint, focusing on validation against common process impurities (starting materials and hydrolysis byproducts). Unlike generic spectral lists, this document correlates specific vibrational modes to structural functionality, enabling rapid "Go/No-Go" decision-making in drug development workflows.[1]

Part 1: Structural Analysis & Predicted IR Fingerprint[2]

The Molecule[4][5][6][7][8]
  • Core: Pyrimidine ring (aromatic heterocycle).[2][3]

  • Substituent 1 (Pos 5): Bromine atom (Heavy atom effect, rigidifies ring).[2]

  • Substituent 2 (Pos 4): 1-Aminoethyl group (

    
    ).[2]
    
    • Note: The presence of a chiral center adjacent to the aromatic ring and amine creates a unique steric environment affecting N-H hydrogen bonding potential.[3]

Characteristic Absorption Bands

The following table synthesizes theoretical vibrational modes with empirical data from structural analogs (e.g., 5-bromopyrimidine,

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Primary Amine (

)
N-H Stretch (Asym)3350 – 3420 MediumIdentity: Doublet pattern confirms primary amine; absence indicates degradation.[1][2][4]
N-H Stretch (Sym)3280 – 3340 Medium
N-H Scissoring (Bend)1590 – 1620 Med-StrongPurity: Often overlaps with ring modes; broadening suggests salt formation.[2][3]
Pyrimidine Ring C=N / C=C Stretch1540 – 1580 StrongScaffold: Characteristic "breathing" modes of the diazine ring.[3]
Aromatic C-H C-H Stretch3010 – 3080 WeakStructure: Only C2-H and C6-H are present; signals are weak but distinct from aliphatic.[1][2][3]
Aliphatic Chain C-H Stretch (Asym/Sym)2850 – 2980 MediumSide Chain: Confirms the ethyl group; differentiates from simple aminopyrimidines.[2][3]
C-N Bond C-N Stretch (Exocyclic)1250 – 1350 Med-StrongLinkage: Verifies attachment of the ethylamine chain to the ring.[2][3]
Carbon-Bromine C-Br Stretch600 – 700 Med-StrongHalogen: Low frequency fingerprint; critical for distinguishing from non-halogenated analogs.[1][2][3]

Technical Insight: The 5-Bromo substituent exerts an electron-withdrawing effect, potentially shifting the ring breathing modes (


) to slightly higher frequencies compared to non-brominated pyrimidines.[1][2]

Part 2: Comparative Analysis (The "Why")

In a process chemistry setting, the IR spectrum is most valuable when compared against potential failure modes.[3]

Scenario A: Product vs. Starting Material (5-Bromo-4-chloropyrimidine)

The synthesis typically involves nucleophilic displacement of a chlorine at position 4 by an amine.[1][2]

  • The Product (Amine): Shows distinct N-H stretching doublets (

    
    ).[2]
    
  • The Impurity (Chloro-precursor): Lacks N-H bands entirely.[2][3][5] Shows a C-Cl stretch (often

    
    , though difficult to distinguish from C-Br in the fingerprint region).[1][2]
    
Scenario B: Product vs. Hydrolysis Degradant (5-Bromopyrimidin-4-ol/one)

Under aqueous workup, the imine-like character of the pyrimidine can lead to hydrolysis, forming the pyrimidinone tautomer.[1]

  • The Product: No Carbonyl peak.[2][3]

  • The Impurity (Hydrolysis): distinct, strong Amide/Carbonyl (C=O) band at

    
     .[2]
    
Comparison Table: Product vs. Alternatives
FeatureTarget Molecule Precursor (Cl-Analog) Hydrolysis Impurity
3300-3400 cm⁻¹ Doublet (NH₂) SilentBroad/Weak (OH/NH)
1650-1700 cm⁻¹ SilentSilentStrong (C=O)
Fingerprint C-Br presentC-Cl & C-Br mixedC-Br present

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data for this solid building block, use Attenuated Total Reflectance (ATR) .[3]

Step-by-Step Workflow
  • Instrument Prep: Clean ATR crystal (Diamond/ZnSe) with isopropanol.[2][3] Background scan (air) must be flat.[2][3]

  • Sample Prep: Place ~5 mg of solid 1-(5-Bromopyrimidin-4-yl)ethanamine on the crystal.

  • Contact: Apply high pressure using the anvil.[2][3] Why? To ensure intimate contact and eliminate "air gaps" which cause baseline noise in the high-wavenumber region (3000+).

  • Acquisition:

    • Resolution:

      
      [2]
      
    • Scans: 32 (minimum)[2][6]

    • Range:

      
      [1][2]
      
  • Validation Check: Look for the "Fingerprint Ratio" .[2][3] The intensity of the Pyrimidine Ring stretch (~1560) should be roughly equivalent to the C-N exocyclic stretch (~1300). If the C-N peak is missing, you may have the wrong regioisomer.

Part 4: Decision Logic (Visualization)[2]

The following diagram outlines the quality control logic using IR spectral features.

IR_Validation_FlowStartAcquire IR Spectrum(ATR Method)CheckNHCheck 3300-3400 cm⁻¹(N-H Region)Start->CheckNHDecision1Doublet Present?CheckNH->Decision1CheckCOCheck 1650-1700 cm⁻¹(Carbonyl Region)Decision1->CheckCOYesFail_PrecursorFAIL:Unreacted PrecursorDecision1->Fail_PrecursorNo (Silent)Decision2Strong Peak?CheckCO->Decision2CheckFPCheck Fingerprint(600-700 cm⁻¹)Decision2->CheckFPNoFail_HydrolysisFAIL:Hydrolysis (C=O formed)Decision2->Fail_HydrolysisYesDecision3C-Br Band Visible?CheckFP->Decision3PassPASS:Identity ConfirmedDecision3->PassYesFail_StructureFAIL:Incorrect Halogen/AnalogDecision3->Fail_StructureNo

Caption: QC Decision Tree for 1-(5-Bromopyrimidin-4-yl)ethanamine based on critical spectral windows.

References

  • NIST Chemistry WebBook. IR Spectrum of 5-Bromopyrimidine.[1][2][3][7] National Institute of Standards and Technology.[2][3][7] [Link][2]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2023).[2][3][8] Differentiates primary amine free base vs. salt forms in IR.[2][3][9][8] [Link]

  • PubChem. Compound Summary for 1-(5-bromopyrimidin-2-yl)ethanamine (Isomer Analog). National Library of Medicine.[2][3] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.[Link][2]

Safety Operating Guide

Proper Disposal Procedures: 1-(5-Bromopyrimidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Stop and Read: 1-(5-Bromopyrimidin-4-yl)ethanamine is a halogenated heteroaromatic amine. Its disposal requires strict segregation from non-halogenated waste streams due to the presence of the bromine atom and the basicity of the ethylamine side chain.

Core Disposal Directive:

  • Primary Stream: High-Temperature Incineration (Halogenated Waste Stream).

  • Critical Restriction: Do NOT mix with acidic waste streams (risk of exothermic neutralization). Do NOT mix with non-halogenated solvents (violates EPA segregation protocols and increases disposal costs).

  • Waste Code Classification: Likely D002 (Corrosive) if pH > 12.5; otherwise, manage as Non-RCRA Regulated Halogenated Waste (unless specific U/P listing applies to your specific synthesis process).

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand the functional groups driving the risk. This section details the "Why" behind the protocols.

FeatureStructural ComponentHazard ImplicationDisposal Consequence
Halogen Content Bromine (Br) at C-5 positionPrecursor to toxic byproducts (dioxins/furans) if burned at low temps.MANDATORY: Must go to a facility capable of halogen-specific incineration (>1100°C) with scrubbers.
Basicity Ethanamine side chainCaustic/Corrosive (pH > 10). Reacts violently with strong acids.SEGREGATION: Keep separate from acid waste streams.
Aromaticity Pyrimidine RingStable core; potential aquatic toxicity.Requires thermal destruction; do not dilute/flush down drains.

Pre-Disposal Decision Logic (Visualized)

Before handling the waste, categorize it using the following logic flow to ensure it enters the correct stream.

DisposalLogic Start Waste Assessment: 1-(5-Bromopyrimidin-4-yl)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic/Corrosive SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv Aqueous Aqueous Solution SolventCheck->Aqueous HaloStream Halogenated Waste Stream (High BTU) HaloSolv->HaloStream Segregation Segregate as Halogenated Waste NonHaloSolv->Segregation *Contains Bromine* pHAdjust Adjust pH to 6-9 then Halogenated Aqueous Aqueous->pHAdjust

Figure 1: Decision tree for segregating 1-(5-Bromopyrimidin-4-yl)ethanamine waste. Note that even non-halogenated solutions must be moved to the halogenated stream due to the solute's bromine content.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, spill cleanup residues, or failed reaction solids.

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if dust generation is likely.

  • Containerization:

    • Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

    • Self-Validating Step: Seal the bag and wipe the exterior with a damp paper towel to remove dust. Place this towel inside a second bag.

    • Place the first bag into the second bag (Double Bagging).

  • Labeling:

    • Affix a Hazardous Waste Label.[1]

    • Constituents: Write "1-(5-Bromopyrimidin-4-yl)ethanamine".

    • Hazards: Check "Toxic" and "Corrosive".[2][3]

  • Storage: Store in the Solid Waste Drum designated for incineration. Do not place in general trash.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.

  • Stream Selection:

    • Even if the solvent is Methanol or Ethyl Acetate, the presence of the dissolved brominated pyrimidine classifies the entire mixture as Halogenated Waste .

    • Reasoning: If this enters a non-halogenated fuel blending program, the bromine can corrode the combustion chamber or exceed emission permits.

  • pH Verification (The Safety Stop):

    • Measure the pH of the waste solution.

    • If pH > 10 (highly basic due to the amine), neutralize carefully with dilute acid (e.g., 1M HCl) to pH 7–9 before adding to a large waste drum.

    • Warning: Adding a highly basic amine solution to a waste drum containing acidic byproducts can cause an immediate geyser/explosion.

  • Transfer:

    • Pour into the Halogenated Solvent Waste carboy (typically blue or yellow safety cans).

    • Keep the container closed when not in use to prevent volatile emissions.

Protocol C: Contaminated Debris

Applicable for: Syringes, needles, glass vials.

  • Sharps: Dispose of needles/syringes in a red Sharps Container. The incineration process for sharps is compatible with trace amounts of this chemical.

  • Glassware: Triple rinse glassware with a solvent (e.g., acetone). Collect the rinsate as Halogenated Liquid Waste (Protocol B). The glass can then be washed normally or disposed of in the glass bin.

Regulatory & Compliance Data

Use the following data to complete your facility's Hazardous Waste Manifest.

ParameterSpecificationNotes
EPA Waste Code D002 (if pH > 12.5)If neutral, classify as "Non-Regulated Halogenated Waste" unless P/U listed.
DOT Shipping Name Corrosive solids, n.o.s. (contains pyrimidine derivative)For transport off-site.
UN Number UN 1759 (Generic Corrosive Solid)Verify specific SDS for exact UN assignment.
Destruction Method Rotary Kiln IncinerationMust be >1000°C with acid gas scrubbing.

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles, N95).

  • Contain: Cover spill with a dry absorbent pad or paper towels to prevent dust dispersion.

  • Clean: Scoop up material using a dustpan or stiff paper. Place in a waste bag (Protocol A).

  • Decontaminate: Wipe the surface with a mild acid solution (e.g., 5% citric acid or vinegar) to neutralize the amine, followed by a soap and water wash.

Scenario: Skin Contact

  • Flush: Immediately wash with soap and copious water for 15 minutes.

  • Neutralize: Do not use strong acids to neutralize on skin. Water is the safest diluent.

  • Report: Seek medical attention if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023). Compound Summary: Pyrimidine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Personal protective equipment for handling 1-(5-Bromopyrimidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 1-(5-Bromopyrimidin-4-yl)ethanamine

This document provides crucial safety protocols, operational guidance, and disposal plans for handling 1-(5-Bromopyrimidin-4-yl)ethanamine. As a compound frequently utilized in targeted drug discovery programs, particularly in the synthesis of kinase inhibitors, its unique chemical structure—a brominated aminopyrimidine—necessitates a rigorous and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.

Hazard Assessment and Causality: Understanding the Risk

The risk profile of 1-(5-Bromopyrimidin-4-yl)ethanamine is derived from its constituent chemical moieties: the pyrimidine ring, the primary amine group, and the bromine substituent. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed by examining structurally analogous compounds.

  • Aminopyrimidine Core: The aminopyrimidine core is associated with significant biological activity and potential toxicity. A close structural analog, 4-Aminopyridine, is classified as fatal if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage. Another similar compound, 1-(5-Bromopyridin-2-yl)methanamine, is reported to be harmful if swallowed or inhaled, harmful in contact with skin, and can cause serious eye damage and skin and respiratory irritation.[1] This establishes a clear precedent for treating 1-(5-Bromopyrimidin-4-yl)ethanamine with a high degree of caution.

  • Primary Amine Group: The ethanamine side chain contains a primary amine, which often imparts corrosive properties and can act as a skin and respiratory sensitizer.

  • Bromine Substituent: The bromine atom increases the molecular weight and can alter metabolic pathways. Brominated organic compounds are frequently categorized as hazardous waste, requiring specific disposal protocols to prevent environmental persistence and the formation of toxic byproducts during incineration.[2][3]

Given these factors, it is imperative to handle this compound with the assumption that it is acutely toxic via oral, dermal, and inhalation routes, is corrosive to skin and eyes, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[4] Standard laboratory attire is insufficient; the following specific equipment must be used.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldMust be compliant with ANSI Z87.1 standards.[5] A full face shield must be worn over goggles during any operation with a splash risk (e.g., solution preparation, transfer, spill cleanup) due to the high likelihood of severe eye damage.[1][6]
Hand Protection Double-Layered Chemical-Resistant GlovesTwo pairs of powder-free nitrile gloves are required.[6] The outer glove should be placed over the cuff of the lab coat. This is critical as data on similar compounds indicates high dermal toxicity.[1] Gloves must be inspected before use and changed immediately upon contamination.[7]
Body Protection Poly-Coated, Disposable GownA disposable, poly-coated gown with long sleeves and a closed back is essential.[6] This provides a liquid-resistant barrier to protect against skin absorption, a significant risk with this class of chemicals.[8] A standard cotton lab coat is not sufficient.
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of the solid compound and its solutions must occur within a certified chemical fume hood to control vapor and aerosol exposure.[5][7] If a procedure must be performed outside a fume hood where aerosols or dust may be generated, a fit-tested NIOSH-certified N95 or higher respirator is mandatory.[4][6]
Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is crucial to minimize exposure risk at every stage of handling.

Engineering Controls:

  • All work must be conducted in a designated area within a certified chemical fume hood.[7]

  • An eyewash station and safety shower must be immediately accessible and verified to be in working order.[8][9]

Workflow Diagram:

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Decontamination & Disposal prep_ppe 1. Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) enter_hood 2. Enter Designated Fume Hood prep_ppe->enter_hood weigh 3. Weigh Compound (Use anti-static weigh boat) enter_hood->weigh dissolve 4. Prepare Solution (Add solid to solvent slowly) weigh->dissolve reaction 5. Perform Reaction (Maintain closed/contained system) dissolve->reaction Transfer Solution monitoring 6. Monitor Reaction Progress reaction->monitoring decon 7. Decontaminate Surfaces (Use appropriate solvent/decon solution) monitoring->decon Post-Reaction waste_seg 8. Segregate Waste (Solid, Liquid, Sharps) decon->waste_seg doff_ppe 9. Doff PPE Correctly (In designated area, outer gloves first) waste_seg->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for handling 1-(5-Bromopyrimidin-4-yl)ethanamine.

Step-by-Step Protocol:

  • Storage: Upon receipt, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[10][11]

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area inside the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of solid, minimizing the creation of dust.

  • Solution Preparation: Slowly add the solid compound to the solvent while stirring to avoid splashing.

  • Spill & Emergency Procedures:

    • Minor Spill: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[5]

    • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[7][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][10]

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance. All waste generated from handling this compound is considered hazardous.

Decontamination:

  • All non-disposable glassware and equipment that came into contact with the compound must be decontaminated. Rinse three times with an appropriate solvent, and collect all rinsate as hazardous liquid waste.

Disposal Procedure:

Waste StreamContainer & LabelingDisposal Protocol
Unused Compound Original or sealed, compatible container. Label: "Hazardous Waste: 1-(5-Bromopyrimidin-4-yl)ethanamine"Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.[5]
Contaminated Solids Lined, sealed hazardous waste container. Label: "Hazardous Waste: Solids contaminated with 1-(5-Bromopyrimidin-4-yl)ethanamine"Includes gloves, bench paper, weigh boats, and absorbent materials.[5] This waste must be incinerated at a licensed hazardous waste facility.[2]
Contaminated Liquids Appropriate, sealed hazardous waste container (e.g., glass or polyethylene). Label: "Hazardous Waste: Brominated Organic Waste" and list all components.Includes reaction mixtures and solvent rinses. Do not mix with other waste streams. Brominated waste requires special handling, often involving high-temperature incineration with scrubbers to manage emissions.[2]

By adhering to these stringent guidelines, you can effectively mitigate the risks associated with handling 1-(5-Bromopyrimidin-4-yl)ethanamine, ensuring a safe and controlled research environment.

References

  • Safety Data Sheet for 1-(4-Bromophenyl)ethanamine hydrochloride. BLD Pharmatech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzc6xwKduY4Yz5ccZyI7NC-qtMSlBRp8mMsXOkAlAgt6qa2ZZdd0F3bhYuVsJkh5gOkXIPIiXPoL5sgPRhjg44BbQbAh1J7Yf1koUBVJ90zI39z4zy1m5rm6QVK6tzfBN08Vu9TtwNCuYbhMKtliuXaoTEUG2WYrGJ1t4u5mAwNB8t93-V]
  • Safety Data Sheet for 2-(2-bromopyridin-4-yl)ethan-1-ol. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmvLb52Gcn3uRkVGimJszXP_Y0cIDadyDkO0BRAdBDFBFtxBNRUb8JJT6bEaQ2HupyiMuJQXyHJAQ1aWdr0-yZxMmmxiIxwJg2zZYovSz_4kODosSas7x4lXYzglMznP2TgqVPtrNnnZkNLy0y4erYK06D2gUr3AooqAxUZc2kPajO34X9vk=]
  • 1-(5-Bromopyridin-2-yl)methanamine - GHS Data. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjoD47hSeOOYgGocyH9NY_fTnBEVhw1afRkDL6OEVKFzfCZKrdU6bF9niXxI3rnrOs1gBBN4S9saYrH_hJ_cqZn5bxgwBHfqhArBnSEu02zR2NDBwXYkiVvLt7Gq4Z1MqldwMq_vITMZTt3-S4bJ7FhbSv-aqCDOmUXM7r-biBsWnk_dk=]
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMDDG8hyz9s7CLa80IfkV78EyRgCeY-d9fmlGWUCPHau_gbYlIKwBf1cT099yUKFhoERCyjW5mArOvsIl03n4l5qvr_8ntJ4kiuyowhDYZcHZRosDjqfxyiMo8AiGbqvl_0wavMQvl354hCuFSuDvWoZXEGuQSX9ilrT0Mp_Gk0z1FFEDMjvWbAtPYKioYb0G9rjwL6MNpxlKlpaowNcYdex_RwBo=]
  • Presentation and Storage. Collatamp G. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAiM5pClsNz37E_IQzPBecS4d2hdrQfVfweQF4FuGtvxyAgSb9TUx6WLR8UlHJvMQIh_eTAP7ree3VWLjLEQ_Llad1Vy7OR94hwcqGiOhKXzBBQheImvsZ7jltq353pp67RF7HGAZPU2S8DlOCbnrX5_RgvusOxWc=]
  • Safety Data Sheet for (R)-(+)-1-(4-Bromophenyl)ethylamine. ChiPros®. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjkhBFTan8ZXcprKfhyZYsrUoczA5QvaIJMDeUT94K9GlarXKHJQc_aUMQzCBd3s1lwSAIjI2peYAANoygKsgAm6QkG76ZJysrMgs0BHM9iEwiuHSWvUkiVvUlVHA3gkJyjtpHPJZvvWlfIxH2ZebpOwqR7aNigWWOK6X1SzGY9fO06Fyy598_oI3mxY-9XKmW9cn-Z9BS7CtxwJmCqD3_qMNn1q7F9TZLng9kid4w9aFRrFTbJ-goTWC6s2-mnnslIvEFqCoaG7IYfnZIVA6o]
  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuRGFzl1bMTlJXJuX_3q2ic99wW6Zgk2fXvZGYrmy1w0QKhclIG9YE3omAslKKkB3fmhqjfKQX6llommlp7nUZZs1GRGEnh5ogTTjb14FLKp-5ACm773B02EZOCDtsiCuVlSORkygHrgfjlfM=]
  • Statement on the agency's ongoing efforts to resolve safety issue with ARB medications. U.S. Food and Drug Administration (FDA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGREymYtiQgs_zUhHDXKZR-K94DcA1Dve1bRwqM8zsjNV9ydZp_FjXr2cQcLKYZpX582cl0vh6HZPHlyR1Rh9XrJEs8KuOtr_aDgl6M0aZ659y-NTdBcOccGUSiQJ3dcHxrQL1T0NNXiWU0ix-jxGKWETuWTsfIdVWqKigmWARAyjI-ovXfWWnAgI099Ag0H1LWKu1XrIqesZz81uEGb-2xgJqFyo-F9-p83UMOSXtL1ePo7Dr4]
  • Safety Data Sheet for 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjEPwSF8L77ZM64iczJnoQ87ejkQJzTSEpFG-hsPDjZdT8ncQPWScbaUc78RB20zSoM5w9y013mSSLI9hSkzNBg6YaZ2jRBjxFuCJonAsLudzWuor3yU8NWUrjzmILy5MeMBRN9fgKWw4oDvYyvIPvx6W_l6mQ9-iPhlqMCykBEGuQ5umzkQ==]
  • Managing waste that may contain brominated flame retardants. Ministry for the Environment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQN8rr3XZTSCLxcfRlLj720zQCM1bH5Ww2qa7K5sVby89jGpeuAVf3khUcAUCtYlZhTfXqbRLm4wDafmKPXlhvyW3GyBPtBuFOx3SQh6TvMDASNXoUleZnv4JAy6LrMHLgI3jq2RfCkOtH15gX-2geZjj-V4VaKFme-3ExW-cM0v57cTnAIr-3HKadOaBsLGLAqZTwzRRMbTBY1jxnz5s-eIcvnEYBgHqB_9CO38sC96TaHS8j9kr8xg==]
  • Carcinogenic N-nitrosodimethylamine as a contamination in drugs containing 4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (amidopyrine, aminophenazone). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBu-t193HtwnwHxn_8Vj7zNIRcjcYECcH5H8D1fM3sR9fiqlfqFAkIwLhY3CBvmufpeL_rcF4XhGWli4TMPWNlyf2VM3ERc9KmTqqCnroCIe9PCG4Cbfwt8EbWk-ugLTGYVQ==]
  • Personal protective equipment for handling Amino-PEG6-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpcNmTVFW1fE61kI7GM7oIEBgo4tb_oDLZ2kgaTMjDBp1mYkY6QzSkKCLfZ7vDUUhFHWKckulVXfT93auWP9vtJAqf7luZBIwknnB3xlJnIEjOTbFXwvwg3gqsD96Uh70KSoDwd7Ywy-De0aUbiOT3IIh9oO0XNQ8akRcy6pWXmPtSsO2qqPaaZ4bn5gVWV6ZpMOGnVkWgQg==]
  • Safety Data Sheet for 4-Aminopyridine. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvD8vHh6u24CvJl4E9HQ9J7wVzkWmCiSwfcSx1xf2rTjwSLrJcNtWePLEEObHBC34JoF61l02kMou-DFlpFhRo3tUcbT3fdnO8S1X7IUnSyHucOmG3YdB5WF8E8mRL8-ON1idH6B6PM3O5GMiDPIpj]
  • Chemical Stability of an Ester Prodrug of a Glycoprotein IIb/IIIa Receptor Antagonist in Solid Dosage Forms. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjeHA0jHhNDt8M-ZXFXbhxI7MERzO7GEqUio6Lp-hqJ0PBKPkIXMJoS5HEdSUXMsCmxI41hG99Hk0Yuc0jXpZpOH86zin852oc5v0wirSLjLGIKLsIss1oDzCVv7Flcr3Z6oD-]
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zoHhH6AZ9vI5tEa9lCCu7poqo4B1dsebiJWTWCAH5istHoMPaMWPmdQ-4WVzZ-mUUfi1mICvo1ZivMRNfponIenODc6qclkzfaMOx6bcKZYoWf8j88hW8lkJwXG5gy9ZCW74xOAdEzjwAvnNxag1UFXc4Dq2lqniC_Q_ayMi5g6J_Q-MtKAJbT72NFwSHMHAt3nSWu1MCznEMzWOAXcM_9aRIMyK_W911KVvvHFTumIcXBBiw14pWdMfxccHk8CQSxzTWqugYbW8rJ6gzm3NZ2sTyWRQae6XerbI5avd4g0ahdM2rDd0YaKG1b03XuVF4CtiRjqDdw2CK3QflVSP7nmUHnoDdW7lsWk9fLbzL3EU3PC6EQ9nlQXwbTnl]
  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXTbkOZHVD3i_qZcEX2U_nJ1OuXL7MCCmIy7VjEplxItzpu8K-UmwGncIvolMx4lkggcER4acq217kJlRf9txw2HrYTeyzkSrxRHRaGbNS1nkqjTxkQEtjtT5bTQDISQNIIwFm1vItfGxyPYeeBcFlinFg3ta0T4BDGhA=]
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExPGE0x7y-PQiO275QCRoBezUrNOTyYNCahb0Av8e_Su0TAJ51N4rsvM-nozVgOTEwfd40ZzH_0XtK9Rv4Hvw4KH9WB6E-hzDiOgfgNKzqLHq7U9eb8X3lvOlOr2JAl-unWg==]
  • Protective Glove and Gown Use when Administering Antineoplastic Drugs. NIOSH | CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBlFF9ewatOFL7RjXXADc-YvSt1VBVShxk7M7ISGhNe4cHczYf5fvkM5b535nTrwFHS5yvRR8ktfC-zh4wL5_xcxK8B6lAOdVscgWw6YvUpBLrXeFnPHvAAmjaRCFeDc9dkOY6V_MUWbDcI6ngIF4o30H5pIK_IWO86wPiwbA=]
  • Purple Book Database of Licensed Biological Products. U.S. Food and Drug Administration (FDA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0PuyC09N1hm_HXPr_9PtNU1QRQsXEgHDpV0gBldrwHMwhjvPMTUep9incZfV_eNmdu2y3h5-1Ijn8j7DBSKVXgx7btorLlnqkBay_SLG5M6mbCIMAM2JDditF5Mzji1eHbR2Qv5Bd1JKgwh98ZAAOsywQvwuyZg==]
  • Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcAWDzZl6GBsnOvis3v1ryZxrEEZhv4XBWoRXvHksxJbiGRgZt-Ik1hJoQhGXAUzQkC9zIMnum9_gfNVNiyNyxIHM8g5qnSluGT00Gefjbeb3OPFt2S6tGJ8pgYCkHE3nJs_NJ0Tb9ZPhBLDebLBvsF0TMDFy3kFkSMjAsiuqYZGLphh2x3QZ_]
  • Safe Handling of BioSafety Drugs and Live Virus Vaccines. pppmag.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-HlWrhxO8NofvO8qXNBrEfZv29acdrmSCwzfQAq_hV3cA8RZyGB6xV_ZTYmOpl09anQ63UpmchQ0rujppxpkCwaeBp9XxIqZIulJ3U1oWiZ4KzMIJR6d-kL_oGf7D]
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmNr4AL9eALTDH-Hp11STjSEtrvRrbLBLy3t-_zZpzgmt6DJnLUELx_KlkyXq7FUE0LdIg_uabkiH-qm0ANKaheJvJuve6WfGfdaDz0nxPCX5ZHSea3C2Ae8lkqnQhU88F_qudAU1BU45JxgFFTZgLDAIZ60mX-1M6msxAjT1a5sIq-ZWTG7kHODoTUj7tJxWnEy308PXAIuxr9ADZyBkyIE_GB9gLd6JwC-9Rv6Ngsi2R8NhL3OM8LaFnVamy6vhFX-utprFMYdphftIo]
  • Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs. Halyard Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqGGSfEBIoMZo3Rz7BdwMBCPKp3eFzKltdaBRXF-ZB8VxsSj02hiCgYTXI7oCgLmS2r8fZX32kSaeasEMHvs5ATi0dtFFw5ZTg7zIWE5hXXZ8i5m8RfuGvlA2CLPn_CUwv6dUPw8RsPPNTSdHJiAATCfyBMQO3qzuGNQ5kT6sKpiLXspPOeAesoKY7MCDx3zw9g5VE2_GjFcjI_zNHglLhgJPeh7m_91HrIK9IoEeB4X6volA4BpTzSjnzfg==]
  • Personal protective equipment: Suggested best practices for pharmacies during the COVID-19 pandemic. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhnQW7tdBjXI2L5qqdHfssTfeWFL0MNTQbVRJaBrb6Q46R2y4H-qdPNzyjC9EfB8JdZ6OTIYHNWFosYWXthAkubLRHGoAgxxUvaiTqRiBqgj_T9sPn9gA1I49z6qgrM1KC_vd9yEhcXKcW9r0=]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.